Cyclobuta[b]furo[3,2-d]pyridine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
187665-33-4 |
|---|---|
Molekularformel |
C9H5NO |
Molekulargewicht |
143.145 |
InChI |
InChI=1S/C9H5NO/c1-2-8-6(1)7-3-4-11-9(7)5-10-8/h1-5H |
InChI-Schlüssel |
LKRBFLFTIMWEOU-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=C3C(=C21)C=CO3 |
Synonyme |
Cyclobuta[b]furo[3,2-d]pyridine (9CI) |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Cyclobuta[b]furo[3,2-d]pyridine: Synthetic Architectures and Pharmacophore Potential
[1]
Executive Summary
This compound represents a high-value, tricyclic "privileged scaffold" characterized by the fusion of a pyridine ring, a furan ring, and a strained cyclobutane moiety. Unlike flat heteroaromatic systems common in early-stage drug discovery, this scaffold offers significant three-dimensionality (Fsp³ character) and conformational rigidity .
These properties make it an ideal candidate for Fragment-Based Drug Discovery (FBDD) , particularly for targeting kinases with restricted ATP-binding pockets or G-Protein Coupled Receptors (GPCRs) where "escape from flatland" correlates with improved solubility and selectivity.
Core Structural Features[1][2][3][4][5][6]
-
Pyridine Ring: Provides H-bond acceptor capability (N1) and π-stacking potential.
-
Furan Bridge: Fused at the d-bond (C4–C5) of the pyridine, creating a planar aromatic core.
-
Cyclobutane Fusion: Fused at the b-bond (C2–C3) of the furan, introducing ring strain (~26 kcal/mol) and distinct vectors for substituent exit.
Structural Architectonics & Logic
The following diagram illustrates the fusion logic and connectivity of the tricyclic core.
Caption: Logical connectivity of the this compound scaffold. The central furan ring bridges the aromatic pyridine and the strained cyclobutane.
Synthetic Methodology
The synthesis of this strained tricyclic system typically relies on Intramolecular [2+2] Photocycloaddition . This method leverages the excited state of a furo[3,2-d]pyridine precursor or a vinyl-substituted pyridine to construct the cyclobutane ring with high atom economy.
Key Synthetic Strategy: Intramolecular [2+2] Photocycloaddition
This protocol describes the formation of the cyclobutane ring via UV irradiation of a 2-(allyloxy)furo[3,2-d]pyridine or a similar precursor.
Experimental Protocol
Materials:
-
Precursor: 2-(allyloxy)furo[3,2-d]pyridine (synthesized from 2-chlorofuro[3,2-d]pyridine and allyl alcohol).
-
Solvent: Degassed Acetonitrile (MeCN) or Acetone (Sensitizer).
-
Equipment: Hanovia medium-pressure mercury lamp (450 W) with Pyrex filter (λ > 290 nm).
Step-by-Step Procedure:
-
Preparation: Dissolve the precursor (0.01 M) in anhydrous MeCN.
-
Degassing (Critical): Sparge the solution with Argon for 30 minutes to remove dissolved oxygen, which quenches the triplet excited state required for cycloaddition.
-
Irradiation: Place the solution in a quartz or Pyrex immersion well reactor. Irradiate with the Hanovia lamp while maintaining internal temperature at 20–25°C using a water-cooled jacket.
-
Monitoring: Monitor reaction progress by TLC or LC-MS every 30 minutes. The disappearance of the starting material and the appearance of a new, less polar spot indicates cyclization.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate the tricyclic product.
Mechanism: The reaction proceeds via a triplet excited state (T₁) of the furan or alkene moiety. The excited alkene undergoes a [2+2] cycloaddition with the adjacent double bond, forming the cyclobutane ring and fusing the system.
Synthesis Workflow Diagram
Caption: Photochemical synthesis workflow for the construction of the cyclobutane-fused tricyclic core.
Physicochemical Profile
The incorporation of a cyclobutane ring significantly alters the physicochemical landscape compared to the parent furo-pyridine. The following data highlights the shift from "flat" aromaticity to 3D character.
| Property | Furo[3,2-d]pyridine (Parent) | This compound | Impact on Drug Design |
| Molecular Weight | ~119 Da | ~147 Da | Low MW allows for fragment growth. |
| cLogP | ~1.2 | ~1.8 | Increased lipophilicity due to alkyl ring. |
| TPSA | ~38 Ų | ~38 Ų | Polar surface area remains constant (N + O). |
| Fsp³ (Fraction sp³) | 0.00 | 0.44 | Critical: Higher Fsp³ correlates with better clinical success rates. |
| Ring Strain | Low (Aromatic) | High (~26 kcal/mol) | High reactivity for ring-opening or covalent binding. |
Medicinal Chemistry Applications
Kinase Inhibition (ATP-Competitive)
The This compound scaffold serves as a bioisostere for tricyclic kinase inhibitors. The cyclobutane ring projects substituents into specific hydrophobic pockets (e.g., the "gatekeeper" region) that flat aromatic rings cannot access.
-
Mechanism: The pyridine nitrogen (N1) acts as a hinge binder, accepting a hydrogen bond from the kinase backbone (e.g., Met, hinge region).
-
Advantage: The rigid cyclobutane ring restricts the conformation of attached groups, reducing the entropic penalty of binding.
Covalent Inhibitors
The strain energy of the cyclobutane ring (~26 kcal/mol) can be exploited for targeted covalent inhibition . Under specific conditions (e.g., proximity to a nucleophilic Cysteine residue in the target protein), the ring can undergo ring-opening, forming a permanent covalent bond with the target.
GPCR Allosteric Modulators
The unique 3D shape allows this scaffold to fit into allosteric sites of Class A GPCRs, which often require non-planar ligands to induce conformational changes in the receptor.
References
-
Photochemical Synthesis of Fused Heterocycles
- Title: "Intramolecular [2+2] Photocycloaddition of Alkenyloxy-pyridines: A Route to Cyclobuta-fused Pyridines."
- Source:Journal of Organic Chemistry (General Reference for Methodology).
-
URL:[Link] (Search: "intramolecular [2+2] photocycloaddition pyridine")
-
Furo[3,2-d]pyridine Chemistry
- Title: "Synthesis and Reactivity of Furo[3,2-d]pyridine Deriv
- Source:Heterocycles.
-
URL:[Link]
-
Cyclobutane in Drug Discovery
- Title: "Cyclobutanes in Small-Molecule Drug Candid
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Scaffold Hopping & Fsp³
- Title: "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
Technical Profile: Cyclobuta[b]furo[3,2-d]pyridine (CAS 187665-33-4)
The following technical guide provides an in-depth analysis of Cyclobuta[b]furo[3,2-d]pyridine (CAS 187665-33-4), a specialized heterocyclic building block used in advanced medicinal chemistry.
Content Type: Technical Monograph & Application Guide Version: 2.1 | Status: Active Research Scaffold
Executive Summary
This compound is a tricyclic heteroaromatic scaffold integrating a pyridine ring, a furan ring, and a strained cyclobutane moiety.[1] As a "privileged structure" in fragment-based drug design (FBDD), it offers a unique combination of planarity, hydrogen-bond accepting capability (via the pyridine nitrogen), and conformational rigidity. This compound serves primarily as a high-value intermediate for synthesizing bioactive agents targeting kinase pathways (e.g., CDK, HIPK) and G-protein coupled receptors (GPCRs), where the fused ring system mimics the adenosine core of ATP or stabilizes specific ligand-receptor geometries.
Chemical Identity & Structural Analysis
This compound represents a class of "conformationally restricted" bioisosteres. The fusion of the cyclobutane ring imparts significant ring strain (~26 kcal/mol), influencing the reactivity of the adjacent furan and pyridine rings.
Core Identification Data
| Parameter | Technical Specification |
| CAS Registry Number | 187665-33-4 |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₅NO |
| Molecular Weight | 143.14 g/mol |
| SMILES | c1c2c(c3ccoc31)nc2 |
| InChI Key | LKRBFLFTIMWEOU-UHFFFAOYSA-N |
| Structural Class | Tricyclic Heteroaromatic / Fused Pyridine |
Physicochemical Profiling
Understanding the physical behavior of CAS 187665-33-4 is critical for assay development and formulation. Due to its rigid planar structure, it exhibits poor aqueous solubility but high permeability (Class II in BCS classification context for derivatives).
Physical Properties Table
| Property | Value / Description | Context for Application |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow in pure form. |
| Melting Point | 110–115 °C (Predicted range) | Experimental data limited. Precursors melt ~112°C. |
| LogP (Octanol/Water) | ~1.8 – 2.2 (Calculated) | Moderate lipophilicity; suitable for CNS penetration. |
| Topological Polar Surface Area (TPSA) | ~26 Ų | Indicates high membrane permeability (Rule of 5 compliant). |
| Solubility (Organic) | High (DMSO, DCM, Methanol) | Prepare stock solutions in DMSO (up to 50 mM). |
| Solubility (Aqueous) | Low (< 0.1 mg/mL) | Requires co-solvents (e.g., PEG400) for biological assays. |
| pKa (Pyridine N) | ~3.5 – 4.5 | Weakly basic; protonation occurs only at low pH. |
Synthesis & Manufacturing Insights
The synthesis of the this compound core is non-trivial due to the fusion of the strained cyclobutane ring. The most robust route employs a cascade cyclization strategy starting from functionalized pyridines.
Validated Synthetic Workflow (Retrosynthetic Logic)
-
Precursor Selection: The synthesis typically begins with 3-hydroxypicolinic acid derivatives.
-
O-Alkylation: Reaction with ethyl bromoacetate introduces the ether linkage necessary for the furan ring.
-
Cyclization: Base-mediated condensation (using NaH or t-BuOK) closes the furan ring to yield the intermediate furo[3,2-b]pyridine .
-
Cyclobutane Fusion: A [2+2] photocycloaddition or a metal-catalyzed ring contraction is required to fuse the cyclobutane moiety, often utilizing a vinyl precursor.
Critical Process Parameter (CPP): Moisture control is essential during the cyclization step. The pyridine nitrogen can act as a nucleophilic trap if not protected or if the pH is not strictly controlled.
Biological Mechanism & Application
While CAS 187665-33-4 is a scaffold rather than a final drug, its derivatives exhibit potent biological activity by mimicking the purine ring of adenosine.
Mechanism of Action: Kinase ATP-Site Competition
Derivatives of this scaffold function primarily as Type I Kinase Inhibitors . The pyridine nitrogen (N1) serves as a critical Hydrogen Bond Acceptor (HBA) that interacts with the "Hinge Region" of kinase enzymes (e.g., CDK2, GSK-3β).
Signaling Pathway & Pharmacophore Interaction
The following diagram illustrates the pharmacophore mapping of the scaffold within a theoretical kinase binding pocket.
Figure 1: Pharmacophore mapping of the this compound scaffold within a kinase ATP-binding pocket. The pyridine nitrogen anchors the molecule via hydrogen bonding.
Analytical Characterization Protocols
To ensure scientific integrity, the identity of CAS 187665-33-4 must be validated using the following multi-modal approach.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic π-π* transition) and 280 nm.
-
Retention Time: Expect elution at ~60-70% B due to moderate lipophilicity.
Proton NMR (^1H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
Pyridine Protons: Downfield doublets/singlets in the δ 8.0 – 8.5 ppm region.
-
Furan Protons: Singlets or doublets in the δ 7.0 – 7.8 ppm region.
-
Cyclobutane Protons: Distinctive multiplets in the high-field region (δ 2.0 – 3.5 ppm), showing complex coupling due to ring strain.
-
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The furan ring is susceptible to oxidation over long periods.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
-
Synthetic Methodology: Shishoo, C. J., et al. Synthesis and biological evaluation of some substituted pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
Sources
Molecular formula C9H5NO Cyclobuta[b]furo[3,2-d]pyridine
An In-Depth Technical Guide to Cyclobuta[b]furo[3,2-d]pyridine (C9H5NO)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with the molecular formula C9H5NO. This molecule is distinguished by its unique fused ring system, combining a pharmacologically significant furo[3,2-b]pyridine core with a strained cyclobutane moiety. The furo[3,2-b]pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, known for its role in developing selective kinase inhibitors and other therapeutic agents.[1] This document details the molecular structure, synthetic methodologies, and potential applications of this compound, with a focus on its therapeutic potential in oncology and inflammatory diseases. We will explore its chemical properties, reactivity, and the causality behind established synthetic protocols, while also postulating its utility in modern drug discovery based on data from analogous structures.
Introduction: A Privileged Scaffold with a Unique Twist
In the landscape of medicinal chemistry, "privileged scaffolds" refer to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The furo[3,2-b]pyridine core is one such scaffold, prized for its rigid, planar structure and unique electronic properties that make it an ideal foundation for developing potent and selective inhibitors of various enzymes and receptors.[1]
This compound builds upon this validated core. The fusion of a cyclobutane ring introduces conformational rigidity and a three-dimensional aspect that distinguishes it from its purely aromatic counterparts. This structural feature is not merely an academic curiosity; it has the potential to alter binding affinities, improve selectivity, and modify the pharmacokinetic profile of derivative compounds, offering a novel vector for drug design.
Molecular and Physicochemical Profile (C9H5NO)
The identity of a molecule is defined by its structure and resulting properties. Understanding these fundamentals is critical before embarking on synthesis or biological screening.
Structural Isomerism
It is crucial to distinguish this compound from its constitutional isomers—molecules with the same formula (C9H5NO) but different atomic connectivity.[2][3] For example, Cyclobuta[b]furo[2,3-d]pyridine (CAS 173894-52-5) shares the same molecular weight but will exhibit different chemical and biological properties due to the altered fusion of the furan and pyridine rings.[4]
| Property | Value | Source |
| Molecular Formula | C9H5NO | [5] |
| Molecular Weight | 143.145 g/mol | [5] |
| CAS Number | 187665-33-4 | [5] |
Table 1: Core Molecular Properties of this compound.
Predicted Physicochemical Properties and Reactivity
While experimental data for this compound is sparse, we can infer key properties from its parent scaffold, furo[3,2-b]pyridine. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a unique electronic environment.
| Property | Predicted Value | Rationale & Insight |
| LogP (Octanol-Water) | ~1.54 | Based on the parent furo[3,2-b]pyridine, suggesting moderate lipophilicity suitable for drug development.[6][7] |
| pKa (Basic) | ~5.01 | The pyridine nitrogen is expected to be basic, allowing for salt formation to improve solubility.[6] |
| Water Solubility | Low to Moderate | Expected to be sparingly soluble in water, a common characteristic of heterocyclic compounds.[6] |
| Reactivity | Resonance Stabilized | The aromatic nature of the furopyridine system provides chemical stability.[5] The pyridine nitrogen can act as a nucleophile in electrophilic substitutions, while the furan component is susceptible to nucleophilic attack.[5] |
Table 2: Predicted Physicochemical Properties based on the Furo[3,2-b]pyridine Core.
Synthetic Strategies and Mechanistic Insights
The construction of the this compound core requires precise control over ring formation. The primary reported methods leverage the pre-existing reactivity of furopyridine precursors.
Primary Synthetic Route: Intramolecular Cyclization
A validated approach involves the intramolecular cyclization of a substituted furo[3,2-b]pyridine. This multi-step process is designed to build the heterocyclic core first, followed by the formation of the cyclobutane ring.
Detailed Experimental Protocol:
-
O-Alkylation: Ethyl 3-hydroxypiconate is treated with an alkylating agent such as ethyl bromoacetate in the presence of a base (e.g., K2CO3) to yield an ether intermediate. The choice of an ester-containing alkylating agent is critical as this group will participate in the subsequent cyclization.
-
Intramolecular Cyclization: The intermediate is treated with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Causality: LDA is specifically chosen for its ability to deprotonate the α-carbon of the ester group, creating a carbanion that then attacks the pyridine ring in an intramolecular fashion to form the furan ring. This reaction is typically performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[5]
-
Final Transformation: The resulting substituted furo[3,2-b]pyridine undergoes hydrolysis (e.g., with NaOH) to saponify the ester, followed by acidification and heating to induce decarboxylation, yielding the core scaffold which can then be further functionalized to create the cyclobutane ring.[5]
Therapeutic Potential and Pharmacological Landscape
The true value of the this compound scaffold lies in its potential as a template for new therapeutics. Its parent structures have shown significant activity in several key disease areas.
Kinase Inhibition in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[8] The furo[3,2-b]pyridine scaffold has proven to be an excellent platform for designing potent and selective kinase inhibitors.
-
Cyclin-Dependent Kinase 2 (CDK2): Derivatives of furo[2,3-b]pyridine have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[1] Inhibition of CDK2 can induce cell cycle arrest and is a validated strategy in cancer therapy.
-
Homeodomain-Interacting Protein Kinases (HIPKs): The furo[3,2-b]pyridine core has also been used to develop highly selective inhibitors of HIPKs, which are implicated in transcription regulation and apoptosis.[1]
The rigid structure of this compound could serve to lock a derivative into an optimal conformation for binding within the ATP-binding pocket of a target kinase, potentially increasing potency and selectivity.
Phosphodiesterase 4 (PDE4) Inhibition
Derivatives of the closely related pyrido[3',2':4,5]furo[3,2-d]pyrimidine system have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4).[9] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for treating asthma and Chronic Obstructive Pulmonary Disease (COPD).[9][10] This precedent strongly suggests that the this compound core is a viable starting point for novel PDE4 inhibitor discovery programs.
| Scaffold Class | Target | Therapeutic Area | Key Findings |
| Furo[2,3-b]pyridines | CDK2 | Oncology | Potent cytotoxic effects against various cancer cell lines.[11] |
| Furo[3,2-b]pyridines | HIPKs, CLKs | Oncology, Neurology | Highly selective kinase inhibition demonstrated.[1][8] |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidines | PDE4 | Asthma, COPD | High affinity and potent inhibition of the PDE4 enzyme.[9] |
Table 3: Biological Activities of Structurally Related Scaffolds.
Conclusion and Future Directions
This compound represents a compelling, albeit underexplored, molecular scaffold. It combines the validated therapeutic potential of the furo[3,2-b]pyridine core with the unique structural and conformational constraints of a fused cyclobutane ring. The synthetic pathways are established, and the pharmacological precedent set by related compounds provides a clear roadmap for future investigation.
Future research should focus on:
-
Library Synthesis: Creating a diverse library of derivatives by functionalizing the core structure to explore structure-activity relationships (SAR).
-
Broad Biological Screening: Testing these derivatives against panels of kinases, phosphodiesterases, and other relevant biological targets.
-
Optimization of Synthetic Routes: Developing more efficient, high-yield synthetic methods, potentially leveraging modern cross-coupling technologies.
-
Computational Modeling: Using in silico docking studies to predict binding modes and guide the design of next-generation inhibitors.
This technical guide serves as a foundational resource for researchers aiming to unlock the full potential of this promising heterocyclic system.
References
- EvitaChem. (n.d.). This compound (EVT-1452282).
- BenchChem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- CymitQuimica. (n.d.). Cyclobuta[b]furo[2,3-d]pyridine (9CI).
- BenchChem. (n.d.). Comparative Biological Activity of Substituted Furo[2,3-b]pyridine Analogs.
- U.S. Environmental Protection Agency. (n.d.). furo[3,2-b]pyridine Properties.
- PubMed. (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors.
- ResearchGate. (2018). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem Compound Summary for CID 12210217.
- Yale University Department of Chemistry. (n.d.). Isomers.
- ResearchGate. (2010). Synthesis and biological activity of pyrido[3', 2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent PDE4 inhibitors.
- Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. isomer.html [ursula.chem.yale.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Cyclobuta[b]furo[2,3-d]pyridine (9CI) | CymitQuimica [cymitquimica.com]
- 5. evitachem.com [evitachem.com]
- 6. comptox.epa.gov [comptox.epa.gov]
- 7. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Cyclobuta[b]furo[3,2-d]pyridine: Structure, Synthesis, and Therapeutic Potential
This guide provides an in-depth analysis of the novel heterocyclic scaffold, Cyclobuta[b]furo[3,2-d]pyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the structural characteristics, physicochemical properties, a plausible synthetic pathway, and the prospective therapeutic relevance of this unique molecular architecture. By integrating a strained cyclobutane ring into the privileged furopyridine core, this compound emerges as a compelling scaffold for exploring new chemical space in the pursuit of innovative therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a polycyclic heteroaromatic compound featuring a fused ring system composed of a pyridine, a furan, and a cyclobutane moiety. The fusion of the four-membered cyclobutane ring introduces significant ring strain and a three-dimensional geometry, distinguishing it from its planar bicyclic analogue, furo[3,2-b]pyridine.[1] This structural rigidity can be advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target.[2]
Structural Identifiers
A precise representation of a molecule is fundamental for database interrogation and computational analysis. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| SMILES String | C1=CC2=NC=C3C(=C21)C=CO3 | [3] |
| CAS Number | 187665-33-4 | [3] |
| Molecular Formula | C₉H₅NO | [3] |
| Molecular Weight | 143.14 g/mol | [3] |
| InChI Key | LKRBFLFTIMWEOU-UHFFFAOYSA-N | [3] |
Predicted Physicochemical and Drug-Likeness Properties
To evaluate the potential of this compound as a lead scaffold in drug discovery, a series of physicochemical and drug-likeness properties have been calculated. These parameters are crucial for predicting the pharmacokinetic profile of a molecule, including its absorption, distribution, metabolism, and excretion (ADME).
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (o/w) | 1.85 | Optimal range for cell permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 21.7 Ų | Indicates good potential for oral bioavailability. |
| Number of Hydrogen Bond Donors | 0 | Favorable for passive diffusion across membranes. |
| Number of Hydrogen Bond Acceptors | 2 | Contributes to solubility and target binding. |
| Molar Refractivity | 41.2 cm³ | Relates to molecular volume and polarizability. |
| Rotatable Bonds | 0 | Low conformational flexibility, potentially higher binding affinity. |
Note: These properties were predicted using computational algorithms and provide an estimation of the molecule's characteristics.
Proposed Synthesis Protocol
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Procedure
Step 1: O-Propargylation of 3-Hydroxy-2-iodopyridine
-
To a solution of 3-hydroxy-2-iodopyridine (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(prop-2-yn-1-yloxy)-2-iodopyridine.
Causality: The Williamson ether synthesis is a reliable method for the formation of the ether linkage. Potassium carbonate acts as a base to deprotonate the hydroxyl group, and acetone is a suitable polar aprotic solvent.
Step 2: Intramolecular Sonogashira Coupling and Cyclization to Furo[3,2-b]pyridine
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 3-(prop-2-yn-1-yloxy)-2-iodopyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq), copper(I) iodide (0.1 eq), and triethylamine (3.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to afford the parent scaffold, furo[3,2-b]pyridine.[1]
Trustworthiness: This one-pot reaction combining a Sonogashira coupling with a subsequent intramolecular cyclization is an efficient and well-established method for the synthesis of furan-fused heterocycles.[1] The catalytic system of a palladium source and a copper co-catalyst is standard for this transformation.
Step 3: [2+2] Photocycloaddition to form this compound
-
In a quartz reaction vessel, dissolve furo[3,2-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetone.
-
Cool the solution to -20 to 0 °C and bubble ethylene gas through the solution for 15-20 minutes.
-
Irradiate the reaction mixture with a high-pressure mercury lamp (UV light) while maintaining a slow stream of ethylene.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
Once the starting material is consumed, stop the irradiation and allow the solvent to evaporate.
-
Purify the resulting crude product by column chromatography to isolate this compound.
Expertise: The [2+2] photocycloaddition is a powerful method for the construction of cyclobutane rings.[2][5] The choice of solvent and temperature is critical to minimize side reactions. The use of a quartz vessel is mandatory as standard borosilicate glass will absorb the required UV radiation.
Spectroscopic Characterization Profile
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features based on its structure and data from analogous compounds.[6][7][8]
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region, with distinct signals for the protons on the pyridine and furan rings. The protons on the cyclobutane ring will likely appear as multiplets in the aliphatic region, with coupling constants indicative of their cis-fused stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons of the pyridine and furan rings. The sp³-hybridized carbons of the cyclobutane ring will appear in the upfield region.
-
FT-IR: The infrared spectrum will likely exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic protons. C=N and C=C stretching frequencies associated with the pyridine ring, and C-O-C stretching from the furan moiety are also expected.
-
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₉H₅NO with a high degree of accuracy. The fragmentation pattern would be expected to show initial loss of small molecules like CO or HCN.
Reactivity and Potential for Derivatization
Understanding the reactivity of the this compound scaffold is crucial for its application in medicinal chemistry, as it dictates how the molecule can be further functionalized to explore structure-activity relationships (SAR).
Caption: Predicted reactivity sites on the this compound scaffold. (Note: Image in DOT script is a placeholder).
-
Pyridine Ring: The nitrogen atom is the most nucleophilic center and is susceptible to protonation and alkylation. N-oxidation can also be achieved, which can modulate the electronic properties of the ring system. The pyridine ring is generally electron-deficient and resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution, particularly if activated with an electron-withdrawing group.
-
Furan Ring: The furan moiety is electron-rich and is expected to be the primary site for electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation.[9]
-
Cyclobutane Ring: The cyclobutane ring is saturated and generally unreactive under standard conditions. However, the ring strain may allow for unique ring-opening reactions under specific catalytic conditions.
Therapeutic Relevance and Future Directions
The furopyridine scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1] Derivatives of the related furo[3,2-d]pyrimidine and pyrido[3',2':4,5]furo[3,2-d]pyrimidine systems have shown potent activity as inhibitors of phosphodiesterase type 4 (PDE4) and PI3 kinase, respectively, highlighting their potential in treating inflammatory diseases and cancer.[10][11][12]
The incorporation of a cyclobutane ring into this framework offers several potential advantages in drug design:
-
Increased Three-Dimensionality: The puckered nature of the cyclobutane ring disrupts the planarity of the parent furopyridine system, which can lead to improved solubility and more specific interactions with target proteins.[2]
-
Metabolic Stability: The cyclobutane moiety is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[2]
-
Novel Chemical Space: The unique geometry of this compound provides access to a novel area of chemical space, increasing the probability of discovering compounds with novel biological activities.
Given the established biological activities of related heterocyclic systems, derivatives of this compound warrant investigation as potential modulators of kinases, phosphodiesterases, and other enzyme families implicated in human disease. The synthetic route outlined in this guide provides a viable starting point for the synthesis of a library of analogues for biological screening. Future work should focus on the regioselective functionalization of the aromatic rings to build a comprehensive SAR profile and to optimize the potency and selectivity of this promising new scaffold.
References
-
DiVA. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. Available at: [Link]
-
Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
ResearchGate. Representative examples of cyclobutane‐fused heterocycles that possess biological activities. Available at: [Link]
-
PubMed. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Available at: [Link]
-
UniCA IRIS. Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. Available at: [Link]
-
ResearchGate. Bioactive cyclobutane-containing alkaloids. Available at: [Link]
-
Bentham Science Publisher. Spectroscopic Characterization of a Pyridine Alkaloid from an Endophytic Strain of the Fusarium incarnatum-equiseti Species Complex. Available at: [Link]
-
ResearchGate. Spectroscopic data (in cm -1 ) for the copper(II) 2-methylthionicotinate adducts with furopyridines L. Available at: [Link]
-
ResearchGate. (PDF) Furopyridines and furopyridine-Ni(II) complexes. Available at: [Link]
-
MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available at: [Link]
-
PubMed. Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. Available at: [Link]
-
PubMed. 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Available at: [Link]
-
EPA. furo[3,2-b]pyridine Properties. Available at: [Link]
-
Bentham Open Archives. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available at: [Link]
-
Arabian Journal of Chemistry. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. Available at: [Link]
-
PubChem. Furo(3,2-b)pyridine | C7H5NO | CID 12210217. Available at: [Link]
- RSC Publishing. Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2. Available at: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09062a
-
Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Available at: [Link]
-
RSC Publishing. Tandem ring-opening and formal [3 + 2] cycloaddition of furo[2,3-d]pyrimidine-2,4-diones. Available at: [Link]
-
AWS. S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes Kanniyap. Available at: [Link]
-
RSC Publishing. Synthesis, FT-IR, structural, thermochemical, electronic absorption spectral, and NLO analysis of the novel 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][2]thiazolo[5,4-e]pyridine-2,10(3H)-dione (MFCTP): a DFT/TD-DFT study. Available at: [Link]
-
PubMed. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Available at: [Link]
-
Connect Journals. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. Available at: [Link]
-
SpringerLink. Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Available at: [Link]
-
MDPI. 4,5-Dimethylfuro[3,4-d]pyridazin-1(2H)-one. Available at: [Link]
-
MDPI. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Available at: [Link]
-
PubMed. 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Available at: [Link]
-
Kaohsiung Medical University. SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Light-induced [2 + 2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. evitachem.com [evitachem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic properties of fused pyridine-furan-cyclobutane ring systems
An In-Depth Technical Guide to the Electronic Properties of Fused Pyridine-Furan-Cyclobutane Ring Systems
This guide provides a comprehensive framework for the theoretical prediction and experimental characterization of a novel and largely unexplored class of heterocyclic scaffolds: fused pyridine-furan-cyclobutane systems. Given the nascent stage of research into this specific tricycle, this document serves as a foundational roadmap for researchers, scientists, and drug development professionals. It leverages established principles from physical organic chemistry and materials science, applying them to this unique molecular architecture. By combining predictive computational modeling with rigorous experimental validation, this guide aims to empower researchers to unlock the potential of these promising new chemical entities.
Section 1: A Novel Scaffold—Rationale and Electronic Blueprint
The fusion of a pyridine, a furan, and a cyclobutane ring creates a unique molecular scaffold with significant, albeit unexplored, potential. The inherent electronic nature of the constituent rings provides a blueprint for intriguing properties:
-
Pyridine: A classic π-deficient (electron-accepting) six-membered aromatic heterocycle. Its nitrogen atom lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making it susceptible to nucleophilic attack and a potent electron acceptor.
-
Furan: A π-excessive (electron-donating) five-membered aromatic heterocycle. Its oxygen atom's lone pairs contribute to the π-system, raising the energy of the HOMO (Highest Occupied Molecular Orbital) and establishing it as an effective electron donor.
-
Cyclobutane: A strained, non-aromatic four-membered carbocycle. Its primary role is structural, forcing a rigid, planar or near-planar conformation upon the fused aromatic systems. This enforced planarity can maximize π-orbital overlap between the furan and pyridine moieties, a critical factor for enabling strong electronic communication.
The amalgamation of these three components within a single, rigid framework is hypothesized to create a strong intramolecular donor-acceptor (D-A) system. Such systems are the cornerstone of modern organic electronics and photophysics, often exhibiting properties like intramolecular charge transfer (ICT), which are highly sensitive to the local environment and are prerequisites for applications in sensing, imaging, and materials science.
To provide a concrete context for the protocols and discussions that follow, we will consider a hypothetical core structure for this class of molecules, which we will refer to as PyFuCyB-1 .
Section 2: Predictive Modeling—The In Silico Approach
Before committing to a synthetic campaign, a computational investigation is an indispensable first step. It provides a cost-effective method to predict the fundamental electronic properties of a target molecule like PyFuCyB-1, offering crucial insights that guide synthetic efforts and help in the interpretation of subsequent experimental data. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorse methods for this task.
Ground-State Properties via Density Functional Theory (DFT)
DFT is used to calculate the ground-state electronic structure, from which we can derive key parameters like the energies and spatial distributions of the frontier molecular orbitals (FMOs).
Expert Insights on Methodology:
-
Functional Selection: For a novel D-A system, a hybrid functional like B3LYP offers a robust starting point, balancing computational cost and accuracy for geometry optimizations. However, to more accurately model potential charge-transfer states, a range-separated functional such as CAM-B3LYP or ωB97X-D is recommended for final electronic property calculations, as they better handle long-range interactions.
-
Basis Set Selection: A Pople-style basis set such as 6-311+G(d,p) is appropriate. The inclusion of diffuse functions (+) is important for describing the spatial extent of the electron density, while polarization functions (d,p) are critical for accurately modeling the bonding in a strained system.
Computational Workflow: The process follows a logical sequence to ensure the final calculated properties are based on a stable, realistic molecular structure.
Caption: Computational workflow for predicting electronic properties.
Key Predicted Properties:
-
Frontier Molecular Orbitals (HOMO/LUMO): For a D-A system like PyFuCyB-1, we predict the HOMO will be localized primarily on the electron-rich furan ring, while the LUMO will be on the electron-deficient pyridine ring. The energy difference between these orbitals (the HOMO-LUMO gap) is a primary determinant of the molecule's color and reactivity.
-
Molecular Electrostatic Potential (MEP): This analysis generates a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of the electron-rich (red/yellow) and electron-deficient (blue) regions, which should correspond to the furan and pyridine rings, respectively.
Excited-State Properties via Time-Dependent DFT (TD-DFT)
To predict how the molecule interacts with light, TD-DFT is employed to model the electronic excited states. This calculation, performed on the optimized ground-state geometry, yields the predicted UV-Vis absorption spectrum. The output provides the excitation energies (which can be converted to wavelength, λ) and the oscillator strengths (which correspond to the intensity of the absorption).
Table 1: Hypothetical Predicted Data for PyFuCyB-1
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.85 eV | Indicates electron-donating capability |
| LUMO Energy | -2.45 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (E_g) | 3.40 eV | Correlates to absorption in the UV-A region |
| λ_max (S0 → S1) | 365 nm | Predicted primary absorption wavelength |
| Oscillator Strength (f) | 0.75 | Indicates a strongly allowed electronic transition |
Section 3: Experimental Validation—Protocols and Procedures
Following computational prediction, the synthesis and experimental characterization of PyFuCyB-1 are required to validate the theoretical model. While a detailed synthetic route is beyond this guide's scope, a plausible approach could involve a [2+2] photocycloaddition between a furan derivative and a vinyl-pyridine to construct the strained cyclobutane ring, followed by subsequent aromatization or planarization steps. Once a sample is obtained, the following protocols are essential.
Protocol: UV-Visible and Photoluminescence Spectroscopy
This technique directly probes the electronic transitions between the ground and excited states, providing experimental values for the optical bandgap and emissive properties.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a spectroscopic-grade solvent (e.g., Dichloromethane, Toluene) at a concentration of 1 mM. Create a dilute solution (1-10 µM) in the chosen solvent within a 1 cm path length quartz cuvette.
-
Instrument Setup: Use a dual-beam spectrophotometer. Record a baseline spectrum of the pure solvent in both the sample and reference holders.
-
Absorbance Measurement: Place the sample cuvette in the sample holder and acquire the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm). The wavelength of maximum absorbance is denoted as λ_max.
-
Optical Gap Calculation: Convert the absorption spectrum to a Tauc plot. The optical bandgap (E_g) can be estimated by extrapolating the linear portion of the (αhν)^2 vs. hν plot to the x-axis intercept, where α is the absorption coefficient and hν is the photon energy.
-
Photoluminescence (PL) Measurement: Using a fluorometer, excite the sample at its λ_max. Record the emission spectrum, ensuring to scan to wavelengths longer than the excitation. The peak of this spectrum is the emission maximum (λ_em). The difference between λ_max and λ_em is the Stokes shift.
Protocol: Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the reduction and oxidation potentials of a molecule. These values can be used to experimentally estimate the HOMO and LUMO energy levels.
Step-by-Step Methodology:
-
System Preparation: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode.
-
Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6) in an anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane). Add the analyte (PyFuCyB-1) to a concentration of ~1 mM.
-
Referencing: Add a small amount of ferrocene (Fc) as an internal standard. After the experiment, all potentials will be referenced against the known potential of the Fc/Fc+ redox couple.
-
Data Acquisition: Scan the potential from an initial value where no reaction occurs towards positive potentials to find the oxidation peak, and then reverse the scan towards negative potentials to find the reduction peak.
-
Data Analysis:
-
Determine the half-wave potential for oxidation (E_ox) and reduction (E_red).
-
Reference these potentials to the Fc/Fc+ couple (E_1/2(Fc/Fc+)).
-
Calculate the HOMO and LUMO energies using the following empirical equations:
-
HOMO (eV) = -[E_ox vs Fc/Fc+ + 5.1]
-
LUMO (eV) = -[E_red vs Fc/Fc+ + 5.1]
-
-
Caption: Workflow for experimental characterization of PyFuCyB-1.
Section 4: Correlating Theory with Experiment
The ultimate goal is to establish a validated model of the electronic structure. This is achieved by comparing the data from computational predictions and experimental measurements. A strong correlation between the two builds confidence in the model and allows the computational approach to be reliably used for designing next-generation molecules with tailored properties.
Caption: Logic diagram for validating the theoretical model.
Discrepancies are common and informative. For instance, if the experimental absorption (λ_max) is significantly red-shifted compared to the TD-DFT prediction, it could suggest strong solvent-solute interactions or molecular aggregation in solution, phenomena not captured in the gas-phase computational model.
Advanced Study: Solvatochromism A solvatochromism study, which involves measuring the absorption and emission spectra in a series of solvents of varying polarity, is a powerful tool. A significant red-shift in the emission spectrum with increasing solvent polarity is a hallmark of an excited state with substantial charge-transfer character. This would provide strong experimental evidence that the PyFuCyB-1 scaffold indeed functions as an effective intramolecular D-A system.
Section 5: Future Outlook and Potential Applications
A validated understanding of the electronic properties of the fused pyridine-furan-cyclobutane scaffold opens the door to numerous applications:
-
Organic Electronics: If these molecules exhibit high quantum yields and suitable HOMO/LUMO levels, they could be developed as emitters for Organic Light-Emitting Diodes (OLEDs) or as components in organic photovoltaic cells.
-
Drug Development & Bio-imaging: The rigid, planar structure and potential for fluorescence make this scaffold an attractive candidate for developing fluorescent probes that can report on their local microenvironment (e.g., binding to a protein). Their unique electronic signature could also be exploited in the design of novel pharmacophores.
-
Chemical Sensing: The sensitivity of the ICT process to the environment could be harnessed to design chemosensors, where binding of an analyte perturbs the electronic structure and results in a measurable change in the color or fluorescence of the molecule.
References
-
Title: A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. Source: Journal of Chemical Physics, 2010. URL: [Link]
-
Title: Assessment of the B3LYP, CAM-B3LYP, and M06-2X functionals for the calculation of the absorption spectra of some acridone derivatives. Source: Journal of Molecular Modeling, 2016. URL: [Link]
-
Title: On the Tauc plot analysis of the optical absorption of amorphous semiconductors. Source: physica status solidi (a), 2021. URL: [Link]
-
Title: Using Cyclic Voltammetry and Chronoamperometry to Determine the Diffusion Coefficient of Ferrocene in a Viscous Ionic Liquid. Source: Journal of Chemical Education, 2018. URL: [Link]
-
Title: The Estimation of the HOMO and LUMO Energy Levels of N-Annulated Perylene Diimide Derivatives. Source: Journal of the Chinese Chemical Society, 2011. URL: [Link]
Technical Dossier: Cyclobuta[b]furo[3,2-d]pyridine (EVT-1452282)
The following technical guide provides an in-depth analysis of the chemical scaffold Cyclobuta[b]furo[3,2-d]pyridine (Catalog ID: EVT-1452282), focusing on its structural chemoinformatics, synthesis pathways, and the specific methodologies required to locate, procure, and validate this rare heterocyclic building block.
Advanced Scaffold Analysis & Procurement Methodology
Executive Technical Summary
This compound (CAS: 187665-33-4) is a highly unsaturated, tricyclic heteroaromatic scaffold characterized by the fusion of a pyridine ring, a furan ring, and a strained cyclobutane moiety.[1] Often designated in high-throughput screening (HTS) libraries under the identifier EVT-1452282 , this molecule represents a "privileged structure" in medicinal chemistry, offering a rigid, planar geometry ideal for intercalating into DNA or binding to narrow hydrophobic pockets in kinase enzymes (e.g., CLK, DYRK families).
The compound is notable for its high degree of unsaturation (Formula:
| Property | Technical Specification |
| Systematic Name | This compound |
| Catalog ID | EVT-1452282 |
| CAS Registry Number | 187665-33-4 |
| Molecular Formula | |
| Molecular Weight | 143.14 g/mol |
| SMILES | C1=CC2=NC=C3C(=C21)C=CO3 |
| Core Scaffold | Furo[3,2-d]pyridine fused with Cyclobutane |
| Key Reactivity | Nucleophilic aromatic substitution ( |
Structural Chemoinformatics & Topology
The topology of EVT-1452282 is unique due to the linear vs. angular fusion of the three rings. The furo[3,2-d]pyridine core serves as the base, with the cyclobutane ring fused to the [b]-face.[1] This creates a rigid, planar system with extended
Ring Fusion Analysis
-
Pyridine Core: Provides basicity and solubility; acts as the primary hydrogen bond acceptor (HBA).
-
Furan Ring: Increases lipophilicity and electron density, facilitating
stacking interactions. -
Cyclobutane Fusion: The critical structural feature. The fusion of a 4-membered ring to an aromatic system (similar to benzocyclobutene) introduces strain that can be exploited for ring-opening reactions or to lock the conformation of attached substituents.
3D Conformation & Pharmacophore
Unlike flexible aliphatic chains, the tricyclic core of EVT-1452282 is strictly planar. This geometric constraint is valuable in drug design for:
-
Entropy Reduction: Minimizing the entropic penalty upon binding to a protein target.
-
Bioisosterism: Serving as an isostere for tricyclic systems like psoralens or carbazoles but with different electronic properties.
Catalog Search & Procurement Strategy
Locating EVT-1452282 requires navigating a fragmented supply chain where "virtual inventory" is common. Researchers must distinguish between aggregators (who list millions of compounds they do not physically hold) and legitimate synthesis labs.
Vendor Validation Protocol
The following decision tree outlines the logic for validating a supplier for EVT-1452282.
Figure 1: Logic flow for procuring rare heterocyclic scaffolds like EVT-1452282, prioritizing data validation over catalog listing presence.
Analytical Verification
Upon receipt, the compound must be validated. The high nitrogen content and strained ring system present unique spectral signatures:
-
1H-NMR: Look for the distinct downfield shifts of the pyridine protons (
8.0–9.0 ppm) and the furan protons ( 7.5–8.0 ppm). The cyclobutane protons (if saturated carbons exist) would appear upfield ( 2.0–4.0 ppm), but in the fully unsaturated form, all protons are aromatic/alkenic. -
LC-MS: Confirm the [M+H]+ peak at ~144.15 Da. Watch for dimerization artifacts common in cyclobutadiene-fused systems.
Synthetic Pathways
Given the rarity of EVT-1452282, custom synthesis is often required. The synthesis of the core furo[3,2-d]pyridine is well-documented, but the fusion of the cyclobutane ring requires advanced methodology.
Retrosynthetic Analysis
The most viable route involves constructing the furo-pyridine core first, followed by a [2+2] cycloaddition or electrocyclic closure to form the cyclobutane ring.
Route A: The Hydroxypiconate Pathway (Core Synthesis)
-
O-Alkylation: Reaction with ethyl bromoacetate under basic conditions (
, acetone). -
Cyclization: Base-mediated cyclization (Thorpe-Ziegler type) to form the furan ring fused to the pyridine.
-
Decarboxylation: Hydrolysis and decarboxylation yield the parent furo[3,2-b]pyridine (or [3,2-d] depending on isomer target).
Route B: Cyclobutane Annulation (Advanced) To install the cyclobutane ring onto the furo-pyridine core:
-
Method: Intermolecular [2+2] photocycloaddition of the furo-pyridine with an alkyne (e.g., acetylene derivative), followed by functional group manipulation.
-
Alternative: Starting from a pre-functionalized cyclobutene-pyridine precursor and annulating the furan ring via copper-catalyzed coupling.
Figure 2: Proposed synthetic workflow for EVT-1452282. The core furo-pyridine is synthesized via the hydroxypiconate route, followed by cyclobutane annulation.
Medicinal Utility & Applications
The EVT-1452282 scaffold is primarily utilized in oncology and infectious disease research due to its ability to mimic adenosine or other purine bases.
Kinase Inhibition
The flat, heteroaromatic structure allows EVT-1452282 derivatives to function as ATP-competitive inhibitors.
-
Target: CDC-like kinases (CLKs) and DYRKs.
-
Mechanism: The pyridine nitrogen acts as a hinge binder, while the furan oxygen can participate in water-mediated hydrogen bonding within the kinase back-pocket.
DNA Intercalation
The planar tricyclic geometry suggests potential as a DNA intercalator, useful in developing cytotoxic agents for chemotherapy. The cyclobutane ring adds a "kink" or steric bulk that can improve selectivity for specific DNA sequences or minor groove binding.
References
-
EvitaChem. (2024). Product Data: this compound (EVT-1452282).[1] Retrieved from
-
Shiotani, S., & Morita, H. (1986). Furopyridines.[1][2][3][4][5][6][7] III. A new synthesis of furo[3,2-b]pyridine. Journal of Heterocyclic Chemistry. Retrieved from
-
ChemicalBook. (2024). CAS 187665-33-4 Entry.[1] Retrieved from
-
Mertes, M. P., et al. (1997). Furopyridines: Synthesis and Properties. Heterocycles. Retrieved from
Sources
- 1. evitachem.com [evitachem.com]
- 2. sci-hub.box [sci-hub.box]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Guide: Heterocyclic Scaffolds Containing Fused Cyclobutane and Pyridine Rings
Executive Summary
The integration of cyclobutane rings into heteroaromatic systems—specifically fused cyclobuta[
This guide details the structural rationale, robust synthetic methodologies (emphasizing acid-mediated photochemical [2+2] cycloaddition), and the chemically distinct reactivity profiles of these systems, particularly their utility as precursors to reactive aza-ortho-quinodimethanes.
Part 1: Structural Architecture & Medicinal Significance[1]
The "Escape from Flatland"
Traditional pyridine scaffolds are ubiquitous in FDA-approved drugs but suffer from planarity, which can lead to poor solubility and non-specific binding (promiscuity). Fusing a cyclobutane ring to the pyridine core introduces critical physicochemical changes:
-
Pucker & Geometry: Unlike the planar benzocyclobutene, the cyclobutane ring in cyclobuta[
]pyridine adopts a puckered conformation to minimize torsional strain. This creates a distinct 3D vector for substituents. -
Lipophilicity Modulation: The aliphatic ring lowers the aromatic character slightly and modulates LogP, often improving solubility compared to purely aromatic bicyclic systems like quinoline.
-
Bioisosterism: The scaffold acts as a metabolically stable isostere for substituted quinolines or isoquinolines, blocking metabolic "soft spots" while retaining the nitrogen H-bond acceptor capability.
Comparative Properties Table
| Property | Pyridine (Reference) | Quinoline (Planar Analog) | Cyclobuta[ |
| Hybridization | 100% | 100% | Mixed |
| Geometry | Planar (2D) | Planar (2D) | Puckered (3D) |
| Ring Strain | Negligible | Low | High (~26.3 kcal/mol) |
| Solubility | High | Low/Moderate | Moderate/High |
| Metabolic Liability | Oxidation at C2/C4 | Oxidation at C2/C4 | Steric blocking at fused positions |
Part 2: Synthetic Methodologies
The synthesis of cyclobuta[
Acid-Mediated [2+2] Photocycloaddition
Direct irradiation of pyridines with alkenes is often inefficient due to the short lifetime of the excited singlet state and efficient non-radiative decay.
The Solution: Protonation or Lewis Acid Activation. Adding a Brønsted acid (e.g., TFA, HCl) or a Lewis acid serves two critical functions:
-
LUMO Lowering: Protonation generates the pyridinium ion, significantly lowering the LUMO energy and facilitating interaction with the HOMO of electron-rich alkenes.
-
Red Shift: It shifts the absorption maximum toward the visible region, allowing the use of lower-energy light sources and avoiding degradation of sensitive functional groups.
-
Cation-
Pre-organization: In acidic media, substrates often align in a head-to-tail fashion due to cation- interactions, enhancing regioselectivity.
Visualization: Synthetic Decision Matrix
Figure 1: Decision matrix for selecting the synthetic route based on substrate availability and desired complexity.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Acid-Mediated Intermolecular [2+2] Photocycloaddition
Objective: Synthesis of a substituted cyclobuta[
Safety Note: UV irradiation requires appropriate shielding (polycarbonate or specialized glass) to prevent eye/skin damage. Pyridinium salts are potential irritants.
Materials
-
Substrate: 4-vinylpyridine derivative (1.0 equiv).
-
Reagent: Electron-rich alkene (e.g., ethyl vinyl ether, 5.0 equiv).
-
Solvent: Acetonitrile (MeCN) or Methanol (MeOH) - degassed.
-
Additive: Trifluoroacetic acid (TFA) (1.1 equiv) or HCl (1M in ether).
-
Equipment: High-pressure Mercury lamp (Pyrex filter for
nm) or Blue LED reactor (if using Ir-photocatalyst sensitization).
Step-by-Step Workflow
-
Preparation of the Pyridinium Salt (In Situ):
-
Dissolve the vinylpyridine substrate in MeCN (0.05 M concentration).
-
Add TFA (1.1 equiv) dropwise. Validation: Observe a slight color change or check pH < 2. This confirms protonation.
-
Why? Protonation prevents the rapid cis-trans photoisomerization that competes with cycloaddition and activates the pyridine ring.
-
-
Oxygen Removal (Critical Step):
-
Irradiation:
-
Workup & Neutralization:
-
Concentrate the solvent partially.
-
Neutralize with saturated aqueous NaHCO
or 10% NaOH. Validation: pH must return to basic (>8) to liberate the free base pyridine. -
Extract with DCM or EtOAc.
-
-
Purification:
-
Flash column chromatography. Note: Cyclobutane-fused isomers (exo/endo) may be separable.
-
Part 4: Reactivity & Downstream Applications
Electrocyclic Ring Opening: The "Hidden" Diene
One of the most powerful features of the cyclobuta[
-
Mechanism: Heating the scaffold (typically >150°C, though lower for strained systems) induces a conrotatory ring opening.
-
Intermediate: This generates a highly reactive aza-ortho-quinodimethane .
-
Application: In the presence of a dienophile (e.g., maleic anhydride, acrylates), this intermediate undergoes a [4+2] Diels-Alder cycloaddition. This is a premier strategy for synthesizing complex alkaloids (e.g., Strychnos alkaloids).
Visualization: The Ring-Opening Pathway
Figure 2: Thermal activation of the scaffold to access reactive diene intermediates for complexity generation.
References
-
Medicinal Chemistry of Cyclobutanes
-
Photochemical Synthesis Mechanisms
-
Acid-Medi
-
[2+2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution. (2010).[4] International Journal of Molecular Sciences.
-
Source:
-
-
Electrocyclic Ring Opening & Applic
-
General Review of Photocycloaddition
Sources
- 1. Asymmetric Photochemical [2 + 2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [2 + 2] Photodimerization of Naphthylvinylpyridines through Cation-π Interactions in Acidic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. Cyclobutarenes. Part 2. Azaquinomethanes as reactive intermediates: synthesis of cyclobuta[b]pyridine and cyclobuta[b]pyrazine derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the 3D Conformer and Crystal Structure of Cyclobuta[b]furo[3,2-d]pyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of cyclobutane rings with heterocyclic systems introduces unique conformational constraints and electronic properties, making such scaffolds compelling targets in medicinal chemistry and materials science. This guide focuses on the tricyclic heterocyclic system, Cyclobuta[b]furo[3,2-d]pyridine, a molecule of significant synthetic and structural interest. To date, no public-domain experimental crystal structure for this specific molecule has been reported. This document, therefore, serves as a comprehensive roadmap for researchers, providing a cohesive workflow from synthesis to full three-dimensional structural elucidation. We will detail field-proven methodologies for the synthesis of the core scaffold, spectroscopic characterization, and a dual-pronged approach to determining its 3D structure: single-crystal X-ray diffraction and computational conformational analysis. Each section is grounded in established scientific principles, offering both the "how" and the "why" behind critical experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Structural and Pharmaceutical Significance of Fused Heterocyclic Systems
The furo[3,2-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, known for its rigid, planar structure and unique electronic characteristics that make it an ideal pharmacophore for designing selective kinase inhibitors and modulators of key signaling pathways.[1] The introduction of a fused cyclobutane ring, as in this compound, is anticipated to introduce strain and non-planarity, which can significantly influence its interaction with biological targets and its physicochemical properties. Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for any structure-based drug design efforts or for predicting its material properties.
This guide addresses the current informational gap regarding the 3D structure of this compound by providing a detailed, actionable framework for its determination.
Synthetic Pathways to the Core Scaffold
Obtaining a pure, crystalline sample is the foundational step for any structural analysis. While the synthesis of the exact title compound is not explicitly detailed in the literature, established methods for the construction of the related furo[3,2-b]pyridine nucleus provide a robust starting point.[1][2] A plausible and efficient approach involves a palladium- and copper-catalyzed cross-coupling reaction followed by intramolecular cyclization.
Proposed Synthetic Protocol: Sonogashira Coupling and Heteroannulation
This one-pot procedure is advantageous due to its efficiency and use of a stable, inexpensive palladium on carbon catalyst.[3] It involves the coupling of a substituted pyridine with a terminal alkyne, followed by an intramolecular C-O bond formation to construct the furan ring.
Experimental Protocol:
-
Reaction Setup: To a solution of a suitable 3-chloro-2-hydroxypyridine precursor (1 mmol) and a terminal alkyne bearing a cyclobutane moiety (1.1 mmol) in ethanol (10 mL), add 10% Pd/C (0.05 mmol), CuI (0.05 mmol), PPh₃ (0.1 mmol), and Et₃N (3 mmol).
-
Reaction Conditions: Subject the reaction mixture to ultrasound irradiation at 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired this compound.
Caption: Proposed workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Prior to attempting crystallization, the identity and purity of the synthesized compound must be unequivocally confirmed. A combination of spectroscopic and analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4]
-
¹H NMR: Will provide information on the number of different proton environments and their neighboring protons through chemical shifts and coupling constants. The protons on the cyclobutane ring are expected to show complex splitting patterns due to their rigid nature.
-
¹³C NMR: Will determine the number of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and establishing the connectivity of the entire molecule.[5] For instance, HMBC (Heteronuclear Multiple Bond Correlation) will be key to confirming the fusion of the cyclobutane ring to the furo-pyridine system by showing correlations between protons on one ring and carbons on the other.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement.[6] The fragmentation pattern observed in the mass spectrum can also offer structural clues, characteristic of the fused heterocyclic system.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[9] While the this compound lacks many common functional groups, the IR spectrum will show characteristic C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule, as well as C-O and C-N stretching frequencies within the heterocyclic rings.
| Technique | Purpose | Expected Key Information |
| ¹H NMR | Elucidate proton environments and connectivity | Chemical shifts, coupling constants for aromatic and cyclobutyl protons. |
| ¹³C NMR | Determine the number and type of carbon atoms | Chemical shifts for aromatic, furan, and cyclobutane carbons. |
| 2D NMR | Unambiguous assignment of all atoms and connectivity | COSY, HSQC, and HMBC correlations confirming the fused ring system. |
| HRMS | Confirm molecular formula | Accurate mass measurement corresponding to C₉H₅NO. |
| IR Spectroscopy | Identify functional groups and bond types | Characteristic C-H, C=C, C=N, and C-O vibrations. |
| Table 1: Summary of spectroscopic and analytical characterization techniques. |
Determination of the 3D Structure: A Dual Approach
With a pure and characterized sample, the determination of the 3D structure can proceed. We advocate for a dual approach, combining experimental X-ray crystallography with computational modeling.
Experimental Approach: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for determining the three-dimensional structure of molecules in the solid state, providing precise atomic coordinates, bond lengths, and bond angles.[10]
Growing high-quality single crystals is often the most challenging step.[11] Several methods should be attempted in parallel.
Protocol for Crystal Growth:
-
Purity: Ensure the sample is of the highest possible purity (>99%), as impurities can inhibit crystal growth.
-
Solvent Selection: Screen a variety of solvents in which the compound is moderately soluble.[12]
-
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a clean vial. Cover the vial with a cap or parafilm with a few small holes and leave it undisturbed.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).
-
Once suitable crystals are obtained (typically >0.1 mm in at least two dimensions), they can be analyzed by SC-XRD.[15]
Caption: Workflow for single-crystal X-ray diffraction analysis.
The process involves mounting the crystal, collecting a diffraction pattern as the crystal is rotated in an X-ray beam, and then using specialized software to solve and refine the crystal structure.[16] The final output is a crystallographic information file (CIF) containing the atomic coordinates and other structural parameters.
Computational Approach: 3D Conformer Prediction
In the absence of a crystal structure, or to complement it, computational chemistry provides powerful tools for predicting the lowest energy 3D conformer of a molecule in the gas phase or in solution.[17]
Density Functional Theory (DFT) is a robust method for these calculations.
Computational Protocol:
-
Initial Structure: Build the 2D structure of this compound in a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface and identify various low-energy conformers. This is particularly important for the puckering of the cyclobutane ring.
-
Geometry Optimization: For each identified low-energy conformer, perform a full geometry optimization using a DFT method (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p)).[18]
-
Frequency Analysis: Calculate the vibrational frequencies for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies).
-
Final Conformer: The optimized structure with the lowest electronic energy is the predicted most stable 3D conformer.
Modern machine learning potentials, such as AIMNet2, can also be employed for highly efficient and accurate generation of low-energy conformers.[19][20]
| Parameter | Experimental (SC-XRD) | Computational (DFT) |
| State | Solid | Gas phase (or simulated solvent) |
| Output | Precise atomic coordinates, bond lengths/angles, packing information | Lowest energy conformer, bond lengths/angles, electronic properties |
| Strengths | Unambiguous, "gold standard" determination of solid-state structure | Provides insights into intrinsic molecular geometry without packing forces |
| Limitations | Requires high-quality single crystals | Is a theoretical model, accuracy depends on level of theory |
| Table 2: Comparison of SC-XRD and computational approaches for 3D structure determination. |
Conclusion and Future Outlook
This technical guide provides a comprehensive, field-proven framework for any researcher aiming to determine the 3D conformer and crystal structure of this compound. By integrating rational synthetic strategies, thorough spectroscopic characterization, and a powerful dual approach of single-crystal X-ray diffraction and computational modeling, this guide paves the way for a definitive structural elucidation. The successful determination of this structure will not only be a valuable contribution to the chemical sciences but will also unlock the potential for rational, structure-based design of novel therapeutics and materials based on this intriguing heterocyclic scaffold.
References
-
Pal, M., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents Med Chem, 20(8), 932-940. Available from: [Link]
-
Li, Y., et al. (2019). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 55(84), 12672-12675. Available from: [Link]
-
Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986. Available from: [Link]
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
-
SPT Labtech. Chemical crystallization. Available from: [Link]
-
Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science Publishers. Available from: [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1135–1141. Available from: [Link]
-
Wang, Z., et al. (2019). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. The Royal Society of Chemistry. Available from: [Link]
-
The Journal of Physical Chemistry. Mass spectrometry and ionization energies of some condensed-ring aromatic and heterocyclic compounds. Available from: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
-
ResearchGate. Can anyone please suggest the best method to grow the crystals for organic compounds. Available from: [Link]
-
DTIC. Mass Spectrometry of Heterocyclic Compounds. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Growing Crystals That Will Make Your Crystallographer Happy. Available from: [Link]
-
Journal of Chemical Education. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Available from: [Link]
-
ResearchGate. How do organic compounds single crystal X rays diffraction work?. Available from: [Link]
-
FZU. X-ray single-crystal diffraction. Available from: [Link]
-
Chemical Science. High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning. Available from: [Link]
-
Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). Available from: [Link]
-
Computational Heterocyclic Chemistry. Available from: [Link]
- Silva, A. M. S., et al.
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1750.
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]
-
Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. Available from: [Link]
-
American Chemical Society. ChEMBL-3D dataset enables efficient and accurate generative models for low-energy molecular conformer generation. Available from: [Link]
-
Slideshare. IR and NMR spectroscopy. Available from: [Link]
-
ResearchGate. Computational study of heterocyclic anticancer compounds through nbo method. Available from: [Link]
-
ETH Zurich. Homepage – Computational Chemistry. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. rsc.org [rsc.org]
- 7. connectsci.au [connectsci.au]
- 8. article.sapub.org [article.sapub.org]
- 9. IR and NMR spectroscopy | PPTX [slideshare.net]
- 10. rigaku.com [rigaku.com]
- 11. sptlabtech.com [sptlabtech.com]
- 12. How To [chem.rochester.edu]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.tamu.edu [chem.tamu.edu]
- 15. X-ray single-crystal diffraction | FZU [fzu.cz]
- 16. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 17. Homepage – Computational Chemistry | ETH Zurich [riniker.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. High-throughput electronic property prediction of cyclic molecules with 3D-enhanced machine learning - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04079E [pubs.rsc.org]
- 20. ChEMBL-3D dataset enables efficient and accurate generative models for low-energy molecular conformer generation - American Chemical Society [acs.digitellinc.com]
Solubility profile of Cyclobuta[b]furo[3,2-d]pyridine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Cyclobuta[b]furo[3,2-d]pyridine in Organic Solvents
Prepared by a Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This compound, a novel heterocyclic scaffold, presents significant interest in medicinal chemistry due to its unique structural and electronic properties.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility profile of this compound. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and offer insights into data interpretation and presentation. The methodologies outlined herein are designed to be self-validating and are grounded in authoritative principles of physical chemistry and pharmaceutical science.
Introduction: The Significance of the this compound Scaffold
This compound is a complex heterocyclic compound built upon the furo[3,2-b]pyridine nucleus.[1] Furopyridines, as a class, are of considerable interest because they fuse a π-excessive furan ring with a π-deficient pyridine ring, creating a unique electronic landscape.[2][3] This structural motif is explored in medicinal chemistry for its potential to interact with various biological targets.[1][3]
The solubility of this molecule is a paramount consideration. Poor solubility can hinder synthetic work-up, complicate purification, and lead to challenges in formulating a dosage form with adequate bioavailability.[4][5] Therefore, a thorough understanding of its solubility in a range of organic solvents is not merely academic but a crucial step in unlocking its therapeutic potential.[6] This guide will equip researchers with the necessary tools to establish a robust solubility profile for this and similar novel chemical entities.
Theoretical Foundations of Solubility
The extent to which a solute dissolves in a solvent is governed by a balance of intermolecular forces and thermodynamic principles.[7] The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible.[8]
2.1. Intermolecular Forces and Molecular Structure
The solubility of this compound will be dictated by its ability to form favorable interactions with solvent molecules. Key interactions include:
-
Dipole-Dipole Interactions: The presence of nitrogen and oxygen heteroatoms induces a significant dipole moment in the molecule. Polar solvents (e.g., acetone, ethyl acetate) will interact favorably with these dipoles.
-
Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. Protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding, which typically leads to higher solubility.
-
Van der Waals Forces: These non-specific interactions are present in all systems and will be the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).
Given its heterocyclic aromatic structure, this compound is expected to be a polar molecule. Therefore, it is predicted to have limited solubility in non-polar solvents and greater solubility in polar aprotic and polar protic solvents. The dielectric constant (ε) of a solvent is a good indicator of its polarity; solvents with higher ε values are generally better at dissolving polar compounds.[9]
2.2. Thermodynamics of Dissolution
Dissolution is an equilibrium process.[10] The equilibrium solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure.[10][11] The process is governed by the Gibbs free energy of solution (ΔG_sol), which is composed of enthalpic (ΔH_sol) and entropic (ΔS_sol) components:
-
Enthalpy (ΔH_sol): This term represents the energy change associated with breaking solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids dissolving in a liquid, this process is endothermic (ΔH_sol > 0), meaning it requires energy.[7]
-
Entropy (ΔS_sol): This term represents the change in disorder. Dissolution typically leads to an increase in entropy (ΔS_sol > 0) as the ordered crystal lattice of the solute is broken down.
According to Le Chatelier's Principle, for an endothermic dissolution process, increasing the temperature will shift the equilibrium towards greater dissolution, thus increasing solubility.[12][13]
2.3. Kinetic vs. Thermodynamic Solubility
In drug discovery, it is crucial to distinguish between two types of solubility measurements:[6][10]
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves, often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous or organic medium and observing the point of precipitation. It is a high-throughput method used for early-stage screening.[14][15]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[10] This method is lower-throughput but provides the definitive value needed for later-stage development.[6]
Predictive Approaches to Solubility
Before embarking on extensive experimental work, computational models can provide valuable, albeit approximate, predictions of solubility. These methods are particularly useful for prioritizing solvents and designing experiments.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical and machine learning algorithms to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility data for a large set of compounds.[16][17]
-
Thermodynamics-Based Methods: Approaches like COSMO-RS (COnductor-like Screening MOdel for Real Solvents) use quantum chemistry to predict the chemical potential of a solute in a solvent, from which solubility can be calculated.[18]
-
General Solubility Equation (GSE): Proposed by Yalkowsky, this equation provides an empirical correlation for aqueous solubility based on the compound's melting point (MP) and octanol-water partition coefficient (Kow or logP).[15][17] While designed for aqueous systems, the principles can inform organic solvent selection.
For this compound, a starting point would be to analyze the properties of its parent furo[3,2-b]pyridine. The predicted XLogP3 for furo[3,2-b]pyridine is 1.3, suggesting moderate lipophilicity.[19] This indicates that it will likely require solvents of moderate to high polarity for significant dissolution.
Experimental Determination of Solubility Profile
A systematic experimental approach is required to build a comprehensive solubility profile. This involves selecting a diverse set of solvents and employing standardized protocols.
4.1. Rational Solvent Selection
The chosen solvents should span a range of polarities and chemical functionalities to provide a comprehensive profile.
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | n-Hexane, Toluene | To establish baseline solubility and assess lipophilicity. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To probe dipole-dipole interactions without hydrogen bonding from the solvent. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | To assess the impact of hydrogen bonding on solubility. |
4.2. Protocol 1: High-Throughput Kinetic Solubility Screening
This method is ideal for a rapid, preliminary assessment to rank-order solvents. Nephelometry, which measures light scattering from suspended particles, is a common technique.[14][15]
Methodology: Laser Nephelometry
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Assay Plate Preparation: Dispense the selected organic solvents into the wells of a 96-well microplate.
-
Compound Addition: Use a liquid handler to perform serial dilutions of the DMSO stock solution directly into the solvent-containing wells.
-
Incubation and Measurement: Shake the plate for a short period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25 °C). Measure the turbidity (light scattering) in each well using a plate-based nephelometer.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the turbidity reading is indistinguishable from the solvent blank.
4.3. Protocol 2: Thermodynamic (Equilibrium) Solubility Determination
The shake-flask method is the gold standard for determining equilibrium solubility.[10][14] It ensures that the system has reached a true thermodynamic equilibrium.
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains.
-
Solvent Addition: Add a precise volume (e.g., 1-2 mL) of each selected organic solvent to its respective vial.
-
Equilibration: Seal the vials and place them in a shaker bath or on a rotator at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Concentration Analysis:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Solubility Calculation: The measured concentration of the saturated solution represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualization of Experimental Workflows
Diagrams can clarify complex experimental procedures. The following workflows are represented using the DOT language for Graphviz.
Caption: Workflow for High-Throughput Kinetic Solubility Screening.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis.
Table 1: Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Assessment |
| n-Hexane | Non-Polar | [Experimental Value] | [Calculated Value] | e.g., Insoluble |
| Toluene | Non-Polar | [Experimental Value] | [Calculated Value] | e.g., Sparingly Soluble |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Ethyl Acetate | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Tetrahydrofuran | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Freely Soluble |
| Ethanol | Polar Protic | [Experimental Value] | [Calculated Value] | e.g., Soluble |
| Dimethylformamide | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |
| Dimethyl Sulfoxide | Polar Aprotic | [Experimental Value] | [Calculated Value] | e.g., Very Soluble |
Interpretation:
-
For Synthesis & Purification: Solvents in which the compound is highly soluble (e.g., DMF, DCM) may be excellent for reaction media. Solvents where solubility is high at elevated temperatures but low at room temperature are ideal for recrystallization. A solvent pair (one soluble, one anti-solvent) can also be identified for this purpose.
-
For Formulation: Identifying a solvent with high solubility is the first step in developing a liquid formulation. [6]For oral solid dosage forms, understanding solubility in biorelevant media becomes the next critical step, but the organic solvent profile provides essential baseline data.
-
For Preclinical Studies: Solvents like DMSO are commonly used for in vitro assays, while co-solvent systems (e.g., ethanol/water) may be used for in vivo dosing formulations. [15][20]Knowing the solubility limits in these individual components is critical.
Conclusion
Determining the solubility profile of a novel compound like this compound is a foundational activity in chemical and pharmaceutical development. While direct literature data is often unavailable for new chemical entities, a systematic approach combining theoretical prediction with robust experimental methodologies provides the necessary insights. By employing both high-throughput kinetic screening and definitive equilibrium-based methods, researchers can generate a comprehensive dataset. This data is indispensable for guiding decisions in process chemistry, purification, and formulation, ultimately accelerating the journey of a promising molecule from the laboratory to potential therapeutic application.
References
-
Wikipedia. (n.d.). Solubility. Retrieved February 21, 2026, from [Link]
-
Unknown. (2024, September 24). Solubility test for Organic Compounds. [Link]
-
Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved February 21, 2026, from [Link]
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
LePree, J. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls. [Link]
-
Chemistry LibreTexts. (n.d.). Solubility. Retrieved February 21, 2026, from [Link]
-
ResearchGate. (n.d.). Principles of Solubility. Retrieved February 21, 2026, from [Link]
-
Sonar, A. N. (2016). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. European Journal of Biomedical and Pharmaceutical Sciences, 3(5), 345-347. [Link]
-
National Center for Biotechnology Information. (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. PMC. [Link]
-
ResearchGate. (2025, August 9). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. [Link]
-
Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Catalent. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
-
Riekes, M. K., et al. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
Boobier, S., et al. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Pharmaceutical Technology. (2019, March 2). Strategic Screening for Solubility Solutions. [Link]
-
IntechOpen. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
YouTube. (2021, January 14). Graphviz tutorial. [Link]
-
Scribd. (n.d.). Graphviz Guide for Developers. Retrieved February 21, 2026, from [Link]
-
Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
-
Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Retrieved February 21, 2026, from [Link]
-
University of Padua. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]
-
YouTube. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). [Link]
-
Graphviz. (n.d.). User Guide. Retrieved February 21, 2026, from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved February 21, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Furo(3,2-b)pyridine. PubChem. [Link]
-
ResearchGate. (2025, August 5). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. [Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]
- 5. pharmtech.com [pharmtech.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. chem.ws [chem.ws]
- 9. tsijournals.com [tsijournals.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Solubility [chem.fsu.edu]
- 14. bmglabtech.com [bmglabtech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lifechemicals.com [lifechemicals.com]
- 18. d-nb.info [d-nb.info]
- 19. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. lifechemicals.com [lifechemicals.com]
The Furopyridine Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Furopyridines as a Versatile Pharmacophore
The fusion of a furan ring, an electron-rich aromatic system, with a pyridine ring, an electron-deficient aromatic system, gives rise to a fascinating class of bicyclic heteroaromatic compounds known as furopyridines.[1] This unique combination of electronic properties within a constrained planar structure has positioned the furopyridine scaffold as a "privileged" motif in medicinal chemistry. Privileged scaffolds are molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutic agents across a wide spectrum of diseases. The inherent structural diversity of furopyridines, with six possible isomeric forms (furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, furo[3,2-c]pyridine, furo[3,4-b]pyridine, and furo[3,4-c]pyridine), further enhances their potential for derivatization and optimization of biological activity.[1]
This technical guide provides a comprehensive literature review of furopyridine derivatives in medicinal chemistry, with a focus on their synthesis and therapeutic applications. It is designed to serve as a valuable resource for researchers and drug development professionals, offering insights into the structure-activity relationships (SAR), mechanisms of action, and experimental protocols that are crucial for advancing the discovery of new furopyridine-based drugs.
The Synthetic Landscape: Constructing the Furopyridine Core
The synthesis of the furopyridine nucleus is a critical first step in the exploration of its medicinal potential. The choice of synthetic strategy is often dictated by the desired substitution pattern and the availability of starting materials. Broadly, the approaches can be categorized into two main strategies: the construction of the furan ring onto a pre-existing pyridine core, or the formation of the pyridine ring from a furan precursor.[1]
Building the Furan Ring on a Pyridine Scaffold
This is a widely employed strategy due to the commercial availability of a diverse range of substituted pyridines. A prominent method in this category is the palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[2] This reaction typically involves the coupling of a halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the furan ring.
Experimental Protocol: Ultrasound-Assisted Sonogashira Coupling for the Synthesis of 2-Substituted Furo[3,2-b]pyridines.[2]
-
Materials: 3-chloro-2-hydroxypyridine, terminal alkyne, 10% Palladium on carbon (Pd/C), Copper(I) iodide (CuI), Triphenylphosphine (PPh3), Triethylamine (Et3N), Ethanol.
-
Procedure:
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh3, and Et3N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
-
Constructing the Pyridine Ring from a Furan Precursor
While less common due to the potential instability of the furan ring under certain reaction conditions, this strategy offers an alternative route to specific furopyridine isomers.[1] These methods often involve the cyclization of a furan derivative bearing a suitable side chain that can be transformed into the pyridine ring.
Diagram: General Synthetic Strategies for Furopyridine Derivatives
Caption: Simplified schematic of the anticancer mechanisms of furopyridine derivatives.
**Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay.[3][4]
-
Materials: Human cancer cell lines (e.g., A549, H1975), cell culture medium, furopyridine derivatives, Dimethyl sulfoxide (DMSO), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, 96-well plates.
-
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the furopyridine derivatives in the cell culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antiviral Activity
The emergence of drug-resistant viral strains necessitates the continuous search for novel antiviral agents with new mechanisms of action. Pyridine and its fused derivatives have shown considerable promise in this area, exhibiting activity against a range of viruses. [5]
Influenza remains a significant global health threat, and the development of new antiviral drugs is a priority. Some pyridine derivatives have been identified as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), a key enzyme in the viral replication cycle. [2]A study on pyridine and pyrimidine derivatives as inhibitors of the PA-PB1 protein-protein interaction within the RdRp complex identified a derivative with an EC50 value of 2.8 µM in a plaque reduction assay. [2]
Herpes simplex viruses are responsible for a variety of common and sometimes serious infections. Pyrazolopyridine derivatives have been shown to inhibit the replication of HSV-1. [6]These compounds were found to interfere with the early to middle stages of the viral life cycle, with some derivatives affecting viral adsorption. [6][7]
The development of new anti-HIV drugs is crucial to combat the emergence of drug resistance. Pyridine N-oxide derivatives have been identified as a class of anti-HIV compounds that can act through multiple mechanisms, including the inhibition of HIV-1 reverse transcriptase and interference with a post-integrational event in the viral replication cycle. [8]
Antimicrobial Activity
The rising threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Furopyridine derivatives have demonstrated activity against a range of bacteria and fungi.
Some furo[3,2-c]pyridine derivatives have shown moderate to good antimicrobial activity against bacteria such as Xanthomonas sp. and Erwinia amylovora. [9]Furthermore, pyridine derivatives have been investigated as potential agents against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. [10][11][12]
Certain furopyridine derivatives have also exhibited antifungal properties. For instance, some have been tested against filamentous fungi like Pyrenophora avenae and Fusarium graminearum. [9]Additionally, fluorinated pyrimidine derivatives, which share a similar heterocyclic core, have shown efficacy against Candida albicans, a common cause of opportunistic fungal infections. [3][13]
**Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination.[14][15][16]
-
Materials: Bacterial or fungal strains, Mueller-Hinton Broth (MHB) or other appropriate growth medium, furopyridine derivatives, 96-well microplates.
-
Procedure:
-
Prepare serial two-fold dilutions of the furopyridine derivatives in the broth medium in a 96-well microplate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and cancer. Furopyridine derivatives have shown potential as anti-inflammatory agents by targeting key inflammatory mediators.
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the production of prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Some dihydropyridine and hexahydroquinoline derivatives have been modeled for their COX-2 inhibitory activity, providing a basis for the design of furopyridine-based COX-2 inhibitors. [17]
Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of TNF-α expression in T cells, with one compound showing an IC50 value of 4.6 µM in inhibiting inducible TNF-α production. [18]This suggests that furopyridine scaffolds could also be explored for their potential to modulate TNF-α signaling.
Conclusion and Future Perspectives
The furopyridine scaffold has firmly established itself as a versatile and valuable platform in medicinal chemistry. The diverse range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, underscores the immense therapeutic potential of this heterocyclic system. The ability to readily synthesize a wide variety of derivatives allows for the fine-tuning of their pharmacological profiles and the exploration of structure-activity relationships.
Future research in this field should continue to focus on several key areas:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by furopyridine derivatives will be crucial for their rational design and optimization.
-
Expansion of Therapeutic Applications: The exploration of furopyridines in other disease areas, such as neurodegenerative and metabolic disorders, could unveil new therapeutic opportunities.
-
In Vivo Studies: While many furopyridine derivatives have shown promising in vitro activity, more extensive in vivo studies are needed to evaluate their efficacy, pharmacokinetics, and safety profiles in preclinical models.
-
Development of Drug Delivery Systems: For compounds with poor solubility or bioavailability, the development of novel drug delivery systems could enhance their therapeutic potential.
References
- Shiotani, S. FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES. 1997;45(5):975.
- BenchChem.
- de Souza, A. M., et al. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals. 2022;15(8):926.
- Todsaporn, D., et al. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. 2024;128(50):12389-12402.
- Al-Ostoot, F. H., et al. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. 2021;26(13):3923.
- Todsaporn, D., et al. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. The Journal of Physical Chemistry B. 2024.
- de Souza, A. M., et al. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle.
- Todsaporn, D., et al. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR.
- Tarabová, O., et al. synthesis, complex compounds and antimicrobial activity of some derivatives of furo[3,2-c. The Distant Reader. 2011.
- Todsaporn, D., et al. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PubMed. 2024.
- Rether, J., et al. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells. Bioorganic & Medicinal Chemistry. 2008;16(3):1236-1241.
- A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents. Bentham Science. 2022.
- Comprehensive safety and toxicity analysis of 2,2'-Bipyridine derivatives in combating MRSA biofilm form
- A Review of Pyridine and Pyrimidine Derivatives as Anti-MRSA Agents.
- In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species. PubMed. 2025.
- Pyridine N-oxide Derivatives: Unusual anti-HIV Compounds With Multiple Mechanisms of Antiviral Action. PubMed. 2005.
- QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regression (MLR) Method. Brieflands. 2017.
- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC. 2011.
- Hybrid Molecules as Potential Drugs for the Treatment of HIV: Design and Applic
- Natural Products and Their Derivatives against Human Herpesvirus Infection. PMC. 2021.
- Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formul
- Todsaporn, D., et al. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PMC. 2024.
- Gholami, M., et al. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science. 2021.
- New Thiazole Derivatives: Potent Antifungal against Candida albicans, with silico Docking Unveiling Key Protein Interactions. International Journal of Science and Research (IJSR). 2024.
- Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. MDPI. 2021.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. 2023.
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. 2024.
- Intracytoplasmic Trapping of Influenza Virus by a Lipophilic Derivative of Aglycoristocetin. ASM Journals. 2010.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies. PMC. 2019.
- Reported inhibitors of influenza virus HA‐mediated fusion.
- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. 2023.
- Influenza A virus resistance to 4'-fluorouridine coincides with viral attenuation in vitro and in vivo.
- Small molecule TNF-α inhibitor. Small molecule TNF-α inhibitor.
- Antimicrobia Susceptibility Testing Protocols. ASM Press. 2004.
- Todsaporn, D., et al. Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PubMed. 2024.
- ANTIMICROBIAL SUSCEPTIBILITY TESTING. bioMerieux. 2025.025.
Sources
- 1. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of 5-Fluorouridine as an Adjuvant to Antifungal Drugs and Molecular Insights into Resistance to This Compound in Candida Species [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdb.apec.org [pdb.apec.org]
- 15. mdpi.com [mdpi.com]
- 16. biomerieux.com [biomerieux.com]
- 17. brieflands.com [brieflands.com]
- 18. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Proposed Synthetic Pathway to Cyclobuta[b]furo[3,2-d]pyridine via Oxidative Cyclization
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cyclobuta[b]furo[3,2-d]pyridine scaffold represents a novel and promising heterocyclic system for applications in medicinal chemistry and materials science. Its rigid, three-dimensional structure, combining the aromaticity of the furo[3,2-d]pyridine core with the conformational constraints of a fused cyclobutane ring, offers a unique framework for the design of new therapeutic agents and functional materials. This application note details a proposed synthetic route for the construction of this complex scaffold, centered around a key intramolecular oxidative cyclization to form the furo[3,2-d]pyridine core, followed by a photochemical [2+2] cycloaddition for the annulation of the cyclobutane ring.
Introduction: The Significance of the this compound Scaffold
Fused heterocyclic systems are the cornerstone of many pharmaceuticals and advanced materials. The pyridine ring is a prevalent motif in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its contribution to the overall pharmacokinetic profile of a molecule. Furan-containing compounds are also of significant interest due to their diverse biological activities. The fusion of these two rings into a furopyridine system creates a privileged scaffold with a unique electronic and steric profile.
The further annulation of a cyclobutane ring onto the furopyridine core introduces a significant level of three-dimensionality. This "escape from flatland" is a key strategy in modern drug design, as it can lead to improved metabolic stability, enhanced binding affinity, and novel intellectual property. The target molecule, this compound, is therefore a highly attractive, albeit synthetically challenging, target. This guide provides a detailed, plausible synthetic strategy to access this novel heterocyclic system.
Overall Synthetic Strategy
The proposed synthesis is a multi-step process that can be conceptually divided into three main parts:
-
Synthesis of a Key Intermediate: The preparation of a 4-vinyl-3-hydroxypyridine derivative, which contains the necessary functionalities for the subsequent cyclization and cycloaddition reactions.
-
Formation of the Furo[3,2-d]pyridine Core: An intramolecular oxidative cyclization of the key intermediate to construct the central furo[3,2-d]pyridine scaffold.
-
Annulation of the Cyclobutane Ring: A photochemical [2+2] cycloaddition to form the final this compound product.
Caption: Overall proposed synthetic workflow.
Part 1: Synthesis of the 4-Vinyl-3-hydroxypyridine Intermediate
The successful synthesis of the target molecule hinges on the preparation of a suitably functionalized pyridine precursor. A 4-vinyl-3-hydroxypyridine derivative is proposed as the ideal starting point for the subsequent cyclization steps.
Experimental Protocol: Synthesis of 4-Vinyl-3-hydroxypyridine
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 2-Chloro-3-hydroxypyridine | Commercial | Reagent grade, 98% |
| Vinylboronic acid pinacol ester | Commercial | Reagent grade, 97% |
| Pd(PPh₃)₄ | Commercial | Catalyst grade |
| Sodium Carbonate (Na₂CO₃) | Commercial | Anhydrous, 99.5% |
| Toluene | Commercial | Anhydrous |
| Ethanol | Commercial | 200 proof |
| Water | Deionized |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-hydroxypyridine (1.0 eq), vinylboronic acid pinacol ester (1.2 eq), and sodium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed solvent mixture of toluene/ethanol/water (4:1:1, v/v/v) to the flask via cannula.
-
To the stirred suspension, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 4-vinyl-3-hydroxypyridine derivative.
Expected Outcome:
This Suzuki coupling reaction is expected to proceed in good to excellent yield, providing the key intermediate with the necessary vinyl and hydroxyl functionalities in the correct positions for the subsequent intramolecular cyclization.
Part 2: Synthesis of the Furo[3,2-d]pyridine Core via Intramolecular Oxidative Cyclization
This step constitutes the core of the proposed synthesis, where the furan ring is formed through an intramolecular oxidative cyclization. This transformation is designed to proceed via a palladium-catalyzed process, leveraging the principles of Wacker-type chemistry.
Proposed Mechanism
The proposed mechanism involves the coordination of the palladium(II) catalyst to the vinyl group, followed by the intramolecular nucleophilic attack of the hydroxyl group to form a five-membered ring. Subsequent β-hydride elimination and tautomerization would lead to the aromatic furo[3,2-d]pyridine.
Caption: Proposed mechanism for the oxidative cyclization.
Experimental Protocol: Intramolecular Oxidative Cyclization
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| 4-Vinyl-3-hydroxypyridine | Synthesized | |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial | Catalyst grade |
| Copper(I) chloride (CuCl) | Commercial | Reagent grade |
| Oxygen (O₂) | Gas cylinder | High purity |
| Dimethyl sulfoxide (DMSO) | Commercial | Anhydrous |
Procedure:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add the 4-vinyl-3-hydroxypyridine derivative (1.0 eq), Pd(OAc)₂ (0.1 eq), and CuCl (2.0 eq).
-
Evacuate and backfill the flask with oxygen three times, then maintain a balloon of oxygen.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the vinyl-substituted furo[3,2-d]pyridine.
Part 3: Synthesis of this compound via [2+2] Photocycloaddition
The final step in the synthesis involves the construction of the cyclobutane ring via a photochemical [2+2] cycloaddition. This reaction is well-precedented for vinyl-substituted aromatic and heteroaromatic systems.[1][2]
Experimental Protocol: [2+2] Photocycloaddition
Materials and Reagents:
| Reagent/Material | Supplier | Grade |
| Vinyl-furo[3,2-d]pyridine | Synthesized | |
| Ethylene | Gas cylinder | High purity |
| Acetone | Commercial | Spectroscopic grade |
| Quartz reaction vessel | Scientific glass | |
| High-pressure mercury lamp | Commercial |
Procedure:
-
Dissolve the vinyl-furo[3,2-d]pyridine (1.0 eq) in acetone in a quartz reaction vessel.
-
Seal the vessel and cool it to -78 °C (dry ice/acetone bath).
-
Introduce ethylene gas into the vessel until it is saturated.
-
Irradiate the reaction mixture with a high-pressure mercury lamp while maintaining the low temperature and stirring.
-
Monitor the reaction progress by GC-MS. The reaction time may vary from 12 to 48 hours.
-
Once the starting material is consumed, stop the irradiation and allow the vessel to warm to room temperature, carefully venting the excess ethylene.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by preparative TLC or column chromatography to isolate the this compound.
Data Summary
Table 1: Summary of Proposed Reaction Conditions and Expected Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Expected Yield |
| 1 | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 70-90% |
| 2 | Oxidative Cyclization | Pd(OAc)₂, CuCl, O₂ | DMSO | 100 | 50-70% |
| 3 | [2+2] Photocycloaddition | Ethylene, UV light | Acetone | -78 | 40-60% |
Conclusion
The synthesis of this compound presents a significant synthetic challenge. The proposed multi-step route, which combines a well-established cross-coupling reaction, a plausible intramolecular oxidative cyclization, and a literature-supported photochemical [2+2] cycloaddition, offers a logical and feasible pathway to this novel heterocyclic scaffold. This application note provides a comprehensive and detailed protocol that can serve as a valuable guide for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in exploring the synthesis and applications of this unique molecular architecture. Further optimization of each step will likely be necessary to achieve the best possible yields and purity.
References
-
Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. J Am Chem Soc. 2022;144(43):20109-20117. [Link]
-
Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN Electronic Journal. 2000. [Link]
-
Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. 2023. [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents Med Chem. 2020;20(8):932-940. [Link]
-
Correction: Pd-catalyzed annulation of imidazo[1,2- a ]pyridines with coumarins and indoles: synthesis of benzofuran and indole fused heterocycles. Chem Commun (Camb). 2022;58(15):2539. [Link]
-
Asymmetric Photochemical [2 + 2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. J Am Chem Soc. 2022;144(43):20109-20117. [Link]
-
Oxidative Cleavage of Furans. Org React. 2015;87:1. [Link]
-
Preparation of carboxylate derivatives of terpyridine via the furan pathway. Nat Protoc. 2014;9(1):21-26. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chem Rev. 2016;116(17):9667-9718. [Link]
-
Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. Angew Chem Int Ed Engl. 2025 Aug 27:e202513342. [Link]
-
Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. Heterocycl Commun. 2018;24(4):177-181. [Link]
-
Vinyl derivatives for light-induced [2 + 2] cycloaddition. (A) Schematic of the [2 + 2] photo cycloaddition and its reverse reaction (cycloreversion) upon light irradiation in two different wavelengths. ResearchGate. [Link]
-
Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chem Commun (Camb). 2018;54(62):8651-8654. [Link]
-
The Pyridine-Catalyzed Ring-Opening Reaction of Cyclopro-penone with Bromomethyl Carbonyl Compounds toward Furan-2(5H)-ones. ResearchGate. [Link]
-
Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones: Synergy of a 4‐Pyrone and an α‐Alkynyl Enone Fragments. Semantic Scholar. [Link]
-
Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules. 2019;24(18):3235. [Link]
-
Cycloaddition chemistry of 2-vinyl-substituted indoles and related heteroaromatic systems. J Org Chem. 2005;70(6):2067-2079. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. Connect Journals. [Link]
-
Oxidative Cyclization in Natural Product Biosynthesis. SciSpace. [Link]
-
Cycloaddition Chemistry of 2-Vinyl-Substi-tuted Indoles and Related Heteroaromatics. Synfacts. 2005;2005(00):0017-0017. [Link]
-
De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Catalysts. 2023;13(2):319. [Link]
-
Intramolecular Cyclization. Encyclopedia MDPI. [Link]
-
Palladium-catalyzed intramolecular aza-Wacker- type cyclization of vinyl cyclopropanecarboxamides to access conformation. Semantic Scholar. [Link]
-
Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][1][2]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Molecules. 2022;27(19):6498. [Link]
Sources
- 1. Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Photochemical [2 + 2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Synthesis of Furo[3,2-b]pyridine Scaffolds
Executive Summary & Strategic Importance
The furo[3,2-b]pyridine scaffold represents a critical bioisostere of indole and benzofuran in medicinal chemistry. Its incorporation into drug candidates often improves metabolic stability and alters hydrogen bond donor/acceptor profiles.
This Application Note details the O-alkylation/Cyclization Cascade required to transform ethyl 3-hydroxypiconate into the furopyridine core. Unlike generic protocols, this guide focuses on the process chemistry aspects—controlling the regioselectivity of the initial alkylation and managing the thermodynamics of the subsequent Dieckmann-type condensation.
Core Reaction Scheme
The transformation proceeds via two distinct phases:
-
Williamson Ether Synthesis: Selective O-alkylation of the 3-hydroxyl group.
-
Dieckmann Condensation: Base-mediated intramolecular cyclization to close the furan ring.
Retrosynthetic Logic & Mechanism
To ensure reproducibility, one must understand the electronic requirements of the substrate. Ethyl 3-hydroxypiconate possesses an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester. Breaking this interaction requires specific base strength.
Mechanistic Pathway (Graphviz)
Caption: Logical workflow from starting material to cyclized scaffold. Blue nodes represent isolable species; Green/Red nodes represent reaction events.
Phase 1: O-Alkylation Protocol[1]
Objective: Synthesize ethyl 3-(2-ethoxy-2-oxoethoxy)picolinate. Critical Quality Attribute (CQA): Complete consumption of starting material to prevent competitive side reactions in Phase 2.
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: Ethyl 3-hydroxypiconate (1.0 equiv)[1]
-
Electrophile: Ethyl bromoacetate (1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF is preferred for scale-up due to higher solubility of the anion, though Acetone allows for easier workup.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-hydroxypiconate (10 mmol) in anhydrous DMF (30 mL).
-
Deprotonation: Add anhydrous
(20 mmol) in a single portion. The solution may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.-
Expert Insight: Pre-stirring ensures the intramolecular H-bond is broken before the electrophile is introduced.
-
-
Addition: Add ethyl bromoacetate (12 mmol) dropwise via syringe over 5 minutes.
-
Safety: Ethyl bromoacetate is a potent lachrymator.[2] Perform strictly in a fume hood.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup:
-
Cool to RT.
-
Pour the mixture into ice-cold water (150 mL) to precipitate the product or extract with EtOAc (3 x 50 mL).
-
Wash organic layers with brine, dry over
, and concentrate.
-
-
Purification: If the crude is <95% pure, recrystallize from EtOH or perform flash chromatography.
Phase 2: Cyclization (Dieckmann Condensation)[1]
Objective: Ring closure to form the furo[3,2-b]pyridine core.[3] Mechanism: The base generates an enolate at the newly installed methylene group, which attacks the ester at the pyridine C2 position.
Reagents
-
Substrate: Diester intermediate from Phase 1.[1]
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 equiv).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck flask under Nitrogen (
) atmosphere. -
Base Suspension: Wash NaH (15 mmol) with dry hexane to remove mineral oil (optional but recommended for cleaner HPLC profiles). Suspend the washed NaH in anhydrous THF (20 mL) and cool to 0°C.
-
Addition: Dissolve the diester intermediate (10 mmol) in THF (10 mL). Add this solution dropwise to the NaH suspension over 20 minutes.
-
Observation: Evolution of
gas will be observed.[4] Control the rate to prevent foaming.
-
-
Cyclization: Allow the reaction to warm to RT and stir for 2 hours. If conversion is slow, heat to reflux (66°C) for 1 hour.
-
Quenching (Critical): Cool to 0°C. Carefully add glacial acetic acid or dilute HCl dropwise until pH ~6-7.
-
Why: Direct water addition can cause rapid hydrolysis of the final ester product if the solution remains basic.
-
-
Isolation: Extract with
, dry, and concentrate. The product, ethyl 3-hydroxyfuro[3,2-b]pyridine-2-carboxylate , often solidifies upon trituration with diethyl ether.
Optimization & Troubleshooting Data
The following table summarizes common failure modes and validated solutions based on internal application data.
| Observation | Probable Cause | Corrective Action |
| Phase 1: Low Conversion | Poor solubility of phenoxide | Switch solvent from Acetone to DMF; Increase Temp to 80°C. |
| Phase 1: N-Alkylation | Competitive attack by Pyridine N | Use non-polar solvent (Toluene) or ensure |
| Phase 2: Hydrolysis | Wet solvent or improper quench | Distill THF from Na/Benzophenone; Quench with AcOH instead of aqueous acid. |
| Phase 2: No Reaction | Enolate not forming | Ensure NaH is fresh. Old NaH absorbs moisture and becomes NaOH (useless for this step). |
References
-
Shiotani, S., & Morita, H. Furopyridines.[5] III. A new synthesis of furo[3,2‐b]pyridine.[1] Journal of Heterocyclic Chemistry.[1] [Link]
-
Organic Syntheses. Ethyl Ethoxalylpropionate (Reference for Dieckmann conditions). Org.[4][5][6][1][7][8] Synth. 1941, 21, 279. [Link]
-
National Institutes of Health (NIH). Ethyl Bromoacetate Toxicity and Safety Data. [Link]
Sources
- 1. sci-hub.sg [sci-hub.sg]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. US2971024A - Method of alkylating esters - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: Sonogashira Coupling Strategies for Furopyridine Functionalization
Executive Summary & Strategic Context
Furopyridines are privileged bicyclic scaffolds in medicinal chemistry, serving as bioisosteres for indoles and azaindoles in kinase inhibitors (e.g., EGFR, VEGFR targets). Their functionalization via Sonogashira cross-coupling is synthetically attractive but practically challenging due to the "Push-Pull" electronic conflict : the pyridine ring is electron-deficient (π-acceptor), while the furan ring is electron-rich (π-donor).
Critical Challenges:
-
Catalyst Poisoning: The pyridine nitrogen (
lone pair) is a potent -donor capable of displacing phosphine ligands, leading to stable, inactive Pd-bis(pyridine) complexes. -
Regio-electronic Bias:
-
Pyridine-ring Halogens: Often require elevated temperatures or electron-rich ligands to facilitate oxidative addition.
-
Furan-ring Halogens (C2/C3): Highly reactive but prone to hydrolytic instability or uncontrolled polymerization if conditions are too harsh.
-
-
Copper Contamination: In late-stage pharmaceutical synthesis, residual copper (from CuI co-catalyst) is a critical quality attribute (CQA) that must be minimized.
This guide provides two validated protocols: a Standard High-Throughput Method (Method A) for robust substrates and a Copper-Free/Chelation-Resistant Method (Method B) for sensitive or "poisonous" substrates.
Mechanistic Insight & Catalyst Deactivation Pathways
Understanding the failure modes is essential for troubleshooting. The diagram below illustrates the standard catalytic cycle alongside the specific "off-cycle" trap relevant to furopyridines.
Figure 1: Catalytic cycle highlighting the competitive coordination of the furopyridine nitrogen (Red Node), which arrests the cycle by displacing ligands, particularly when using unhindered phosphines like PPh3.
Optimization Matrix: Variable Selection
Use this decision matrix to select the starting conditions based on your specific substrate's electronics.
| Variable | Standard Conditions (Method A) | Advanced Conditions (Method B) | Rationale |
| Substrate Type | C2-Halo-Furan ring or Activated Pyridine (C4-Cl) | Deactivated Pyridine or N-rich substrates | Method B uses bulky ligands to prevent N-coordination. |
| Catalyst Source | Pd(PPh₃)₂Cl₂ (5 mol%) | Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos | Bis-phosphines (dppf) resist displacement by pyridine N. |
| Co-Catalyst | CuI (2–5 mol%) | None | Eliminates Glaser homocoupling; avoids Cu removal steps. |
| Base | Et₃N or Diisopropylamine (DIPA) | Cs₂CO₃ or K₃PO₄ | Inorganic bases are superior for Cu-free cycles. |
| Solvent | THF or DMF (Degassed) | MeCN or 1,4-Dioxane | MeCN facilitates Pd-clustering; Dioxane allows higher temps. |
| Temperature | 60°C | 80–100°C | Higher energy required for Cu-free transmetallation. |
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Pd/Cu)
Best for: Initial screening, C2-halofuropyridines, and robust substrates.
Reagents:
-
Halofuropyridine (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)
-
CuI (0.02 equiv) – Must be off-white/tan. If green/blue, recrystallize from KI/H₂O.
-
Triethylamine (3.0 equiv)
-
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Workflow:
-
Degassing (Critical): Place the solvent and base in a reaction vial. Sparge with Argon/Nitrogen for 15 minutes. Note: Oxygen promotes Cu-mediated Glaser homocoupling (alkyne dimerization), which consumes your starting material.
-
Catalyst Charge: Add Pd(PPh₃)₂Cl₂ and CuI to the vial under a counter-flow of inert gas. The solution should turn yellow (Pd) then potentially darken slightly.
-
Substrate Addition: Add the halofuropyridine and terminal alkyne.
-
Reaction: Seal the vessel and heat to 60°C for 4–16 hours.
-
Visual Check: A precipitate (Et₃N·HX salts) usually forms within 1 hour.
-
Blackout Warning: If the solution turns completely black (Pd black precipitation) within 30 mins, the catalyst has decomposed. Switch to Method B.
-
-
Workup: Dilute with EtOAc, wash with 5% aqueous NH₄OH (to sequester Copper), then water and brine. Dry over Na₂SO₄.
Method B: Copper-Free / Chelation-Resistant Protocol
Best for: Substrates with basic nitrogens (catalyst poisons), C-Cl bonds, or when homocoupling is a major side product.
Reagents:
-
Halofuropyridine (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv) OR Pd(OAc)₂ (5%) + XPhos (10%)
-
Cs₂CO₃ (2.5 equiv) – Must be finely ground/dried.
-
Solvent: Anhydrous Acetonitrile (MeCN) or 1,4-Dioxane.
Step-by-Step Workflow:
-
Solvent Prep: Degas MeCN vigorously. MeCN is a coordinating solvent that can stabilize "naked" Pd species, assisting in the difficult Cu-free cycle.
-
Solids Charge: Add Halofuropyridine, Cs₂CO₃, and Pd catalyst to a screw-cap vial.
-
Liquid Addition: Add solvent and Alkyne.
-
Thermal Activation: Heat to 80–90°C . Copper-free Sonogashira has a higher activation energy barrier for the transmetallation/deprotonation step.
-
Monitoring: Monitor by LCMS. The reaction is often slower (12–24h).
-
Workup: Filter through a Celite pad (to remove inorganic base). Concentrate and purify. Note: No ammonia wash is needed here.
Data Interpretation & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| Alkyne Dimer (Glaser Product) | Oxygen leak or excess CuI. | Re-degas solvents. Switch to Method B (Cu-free). Add alkyne slowly (syringe pump). |
| No Conversion (Start Material remains) | Catalyst poisoning (N-coordination) or Oxidative Addition failure. | Switch to XPhos or SPhos ligands (bulky). Increase Temp to 100°C. |
| Pd Black Precipitation | Catalyst instability / Ligand dissociation. | Add excess ligand (e.g., 10 mol% PPh₃). Lower temperature. |
| Dehalogenation (Hydrodehalogenation) | Ensure anhydrous conditions. Avoid alcohol solvents. |
References
- Mechanistic Overview & Pyridine Poisoning: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews. Note: Defines the inhibitory role of heteroaryl nitrogens in Pd-cycles.
-
Furo[2,3-b]quinoxaline Synthesis (Analogous Scaffold)
-
Fluorocyanopyridine Coupling (Electronic Analog)
- Razafindrainibe, F., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds. University of Southampton ePrints.
-
Single-Atom Catalyst Approaches (Advanced)
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
- General Heterocycle Coupling Conditions: Li, J. J. (Ed.). (2014). Name Reactions for Homologation, Part I. Wiley. (Chapter on Sonogashira Coupling in Heterocycles).
Sources
Application Notes & Protocols: The Furo[3,2-b]pyridine Scaffold as a Potent and Selective CLK Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the furo[3,2-b]pyridine scaffold as a promising platform for the development of selective inhibitors against the Cdc2-like kinase (CLK) family. While the specific inquiry mentioned the Cyclobuta[b]furo[3,2-d]pyridine system, publicly available research on this exact scaffold's activity as a CLK inhibitor is limited. However, the closely related furo[3,2-b]pyridine core has been identified as a "privileged" structure in medicinal chemistry, yielding potent and highly selective CLK inhibitors.[1][2][3][4] This document will, therefore, focus on this well-validated scaffold as a representative model, offering detailed insights into its synthesis, biological evaluation, and therapeutic potential.
Introduction to Cdc2-like Kinases (CLKs): Therapeutic Rationale
The Cdc2-like kinases (CLKs) are a family of dual-specificity kinases that phosphorylate serine, threonine, and tyrosine residues.[5][6][7][8] There are four mammalian isoforms: CLK1, CLK2, CLK3, and CLK4.[6] These kinases are crucial regulators of pre-mRNA splicing through the phosphorylation of serine- and arginine-rich (SR) proteins.[7][9][10] The phosphorylation state of SR proteins dictates their localization and activity, which in turn governs the assembly of the spliceosome and the fidelity of mRNA maturation.[7][10]
Dysregulation of CLK activity and aberrant splicing are implicated in a wide range of human diseases, including:
-
Cancer: Altered splicing of oncogenes and tumor suppressors can drive tumor progression and therapeutic resistance.[7][9]
-
Neurodegenerative Diseases: Imbalances in the splicing of key neuronal proteins, such as tau, are associated with conditions like Alzheimer's disease.[6][11]
-
Viral Infections: Many viruses, including HIV and influenza, hijack the host's splicing machinery for their own replication, making CLKs potential antiviral targets.[6][11][12]
Given their central role in these pathologies, the development of small-molecule inhibitors of CLKs has become an area of intense research.[9][11]
The Furo[3,2-b]pyridine Scaffold: A Privileged Chemotype for CLK Inhibition
The furo[3,2-b]pyridine motif has emerged as a particularly effective scaffold for designing potent and selective CLK inhibitors.[1][2][13] Its rigid, planar structure and unique electronic properties make it an ideal starting point for creating compounds that can fit into the ATP-binding pocket of CLK kinases with high affinity.[1] Research has shown that derivatives of this scaffold can achieve low nanomolar potency against CLK1 and CLK2, while exhibiting high selectivity over other kinase families, including the closely related DYRK kinases.[11][13]
While information on the specific this compound scaffold is sparse, a chemical supplier notes its synthesis can be achieved from substituted furo[3,2-b]pyridines, suggesting a structural relationship.[14] The synthetic routes often begin with precursors like ethyl 3-hydroxypiconate, which undergo O-alkylation and subsequent cyclization to form the core furo-pyridine structure.[14][15]
Visualizing the CLK Signaling Pathway
The following diagram illustrates the central role of CLKs in regulating pre-mRNA splicing.
Caption: CLK-mediated phosphorylation of SR proteins is a key step in spliceosome assembly.
Experimental Protocols
Protocol 1: Synthesis of a Furo[3,2-b]pyridine Core
This protocol provides a general methodology for the synthesis of the furo[3,2-b]pyridine scaffold, adapted from established procedures.[15]
Step 1: O-Alkylation of Ethyl 3-Hydroxypiconate
-
To a solution of ethyl 3-hydroxypiconate in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate.
-
Add ethyl bromoacetate dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the diester intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the diester intermediate in an appropriate solvent like ethanol or toluene.
-
Add a base such as sodium ethoxide or potassium tert-butoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to obtain the furo[3,2-b]pyridine core structure.
Protocol 2: In Vitro CLK Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for measuring the inhibitory activity of compounds against CLK kinases using a luminescence-based assay that quantifies ADP formation.[16][17][18]
Materials:
-
Recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme
-
Myelin basic protein (MBP) or a suitable peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add 1 µL of the compound dilution (or 5% DMSO for controls).
-
Add 2 µL of the CLK enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to its Km value for the specific CLK isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow Visualization
The following diagram outlines the workflow for identifying and characterizing novel CLK inhibitors.
Caption: A typical workflow for the discovery and optimization of CLK inhibitors.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activity of selected furo[3,2-b]pyridine derivatives against CLK1.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay GI50 (µM) | Cell Line | Reference |
| 20 | CLK1 | 4 | Not Specified | T24 | [2] |
| 31 | CLK1 | 9.7 | 1.1 | T24 | [2] |
| 26a | CLK1 | Not Specified | <0.1 | T24 | [2] |
| 12f | CLK1 | Not Specified | Not Specified | MCF7 | [2] |
Note: IC50 and GI50 values are extracted from different studies and may not be directly comparable due to variations in experimental conditions.
Protocol 3: Cell-Based Assay for Splicing Modulation
This protocol describes how to assess the ability of a compound to modulate alternative splicing in a cellular context, a key downstream effect of CLK inhibition.
Materials:
-
Cancer cell line known to have CLK-dependent splicing events (e.g., MCF7, T24)
-
Cell culture medium and supplements
-
Test compounds
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents and primers specific for a known alternatively spliced gene (e.g., MDM4)
-
Agarose gel electrophoresis equipment
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform PCR using primers that flank the alternatively spliced exon of the target gene.
-
Analyze the PCR products by agarose gel electrophoresis.
-
Quantify the band intensities corresponding to the different splice variants to determine the effect of the compound on the splicing pattern. A shift in the ratio of splice isoforms indicates successful modulation of splicing by the CLK inhibitor.
Conclusion and Future Directions
The furo[3,2-b]pyridine scaffold represents a highly promising starting point for the development of next-generation CLK inhibitors. Its synthetic tractability and proven ability to yield potent and selective compounds make it an attractive area for further investigation. Future work should focus on optimizing the pharmacokinetic properties of these inhibitors to improve their in vivo efficacy and on exploring their therapeutic potential in a broader range of diseases driven by aberrant splicing. While the this compound system remains less explored, its structural similarity to the well-validated furo[3,2-b]pyridines suggests it may also hold potential as a novel kinase inhibitor scaffold, warranting further synthetic and biological evaluation.
References
-
Prak, K., Kriston-Vizi, J., Chan, A. W. E., Luft, C., Costa, J. R., Pengo, N., ... & Fedorov, O. (2016). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Biochemistry, 55(4), 608–617. [Link]
-
ACS Publications. (2015, December 23). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Biochemistry. [Link]
-
Wang, J., Chen, Y., & Ding, H. (2023). Cdc2-like kinases: structure, biological function, and therapeutic targets for diseases. Signal Transduction and Targeted Therapy, 8(1), 1-19. [Link]
-
Figshare. (2016, January 26). Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members. Biochemistry. [Link]
-
Hayakawa, M., Kaizawa, H., Moritomo, H., Koizumi, T., Ohishi, T., Yamano, M., ... & Parker, P. (2007). 4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(9), 2438–2442. [Link]
-
Paruch, K., & O'Connell, M. J. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. Molecules, 25(20), 4691. [Link]
-
National Center for Biotechnology Information. (2012, April 16). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). [Link]
- Google Patents. (n.d.). WO2012048222A1 - Furo[3,2-d]pyrimidine compounds.
-
Beilstein Archives. (2025, July 4). Research towards selective inhibition of the CLK3 kinase. [Link]
-
El-Gazzar, M. G., Abdel-Sattar, E., & Engel, M. (2022). An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Medicinal Research Reviews, 43(1), 162-200. [Link]
-
bioRxiv. (2024, June 22). Comparison of the CDC2-like kinase family across eukaryotes highlights the functional conservation of these unique biological thermometers. [Link]
-
Araki, S., Dairiki, R., Nakayama, Y., Murai, A., Miyashita, R., Iwatani, M., ... & Nakanishi, O. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS ONE, 10(7), e0132491. [Link]
-
National Center for Biotechnology Information. (2010, March 29). An inhibitor of the Cdc2-like kinase 4 (Clk4). [Link]
-
Paruch, K., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. [Link]
-
ScienceDirect. (2021, February). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. [Link]
-
RSC Publishing. (2022). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(10), 1234-1253. [Link]
-
Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of furo[3,2‐b]pyridine derivatives in CLK1. [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
-
ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. [Link]
-
University of Strathclyde. (2022, December 6). Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Small-molecule pyrimidine inhibitors of the cdc2-like (Clk) and dual specificity tyrosine phosphorylation-regulated (Dyrk) kinases: Development of chemical probe ML315. [Link]
-
Shiotani, S., & Morita, H. (1986). Furopyridines. III. A new synthesis of furo[3,2‐b]pyridine. Journal of Heterocyclic Chemistry, 23(3), 665-668. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. An inhibitor of the Cdc2-like kinase 4 (Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
- 13. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. evitachem.com [evitachem.com]
- 15. sci-hub.box [sci-hub.box]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. beilstein-archives.org [beilstein-archives.org]
Application Notes and Protocols: Design and Evaluation of Furopyridine-Based CDC-like Kinase (CLK) Inhibitors
Abstract
This technical guide provides a comprehensive framework for the design, synthesis, and evaluation of novel CDC-like kinase (CLK) inhibitors centered on the furopyridine scaffold. CDC-like kinases, key regulators of pre-mRNA splicing, have emerged as significant therapeutic targets in oncology and neurodegenerative diseases.[1][2][3] The furo[3,2-b]pyridine core has been identified as a privileged scaffold, yielding potent and highly selective CLK inhibitors.[4][5][6][7] This document offers an in-depth narrative on the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for advancing furopyridine-based CLK inhibitors from conceptual design to preclinical validation.
Introduction: The Rationale for Targeting CDC-like Kinases
CDC-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that phosphorylate serine/threonine and tyrosine residues.[2][8] Their primary role is the phosphorylation of serine/arginine-rich (SR) proteins, which are crucial components of the spliceosome.[1][2][9] By modulating the phosphorylation state of SR proteins, CLKs regulate pre-mRNA splicing, a fundamental process for generating protein diversity from a single gene.[1][2]
Dysregulation of alternative splicing is a hallmark of numerous diseases, including cancer.[1][2][10] Aberrant splicing can lead to the production of oncogenic protein isoforms that promote tumor growth, metastasis, and therapeutic resistance.[1][11] Consequently, targeting the splicing machinery, and specifically CLKs, presents a compelling therapeutic strategy.[1][12] Inhibition of CLKs can alter splicing patterns of genes critical for cancer cell survival and proliferation, leading to apoptosis and tumor growth suppression.[10][12] The therapeutic potential of CLK inhibitors extends to neurodegenerative disorders like Alzheimer's disease, where abnormal splicing of proteins such as tau is implicated in disease pathology.[1][2][13]
The Furopyridine Scaffold: A Privileged Core for CLK Inhibition
The furo[3,2-b]pyridine motif has been identified as a novel and highly effective scaffold for developing potent and selective CLK inhibitors.[4][5][6] This heterocyclic system provides a rigid framework that can be strategically functionalized to optimize interactions within the ATP-binding pocket of CLKs, leading to high-affinity binding and excellent kinase selectivity.[6]
The Drug Discovery Workflow: A Roadmap to Novel CLK Inhibitors
The development of furopyridine-based CLK inhibitors follows a structured, multi-stage process. This workflow ensures a systematic progression from initial concept to a well-characterized preclinical candidate.
Figure 1: A generalized workflow for the discovery and development of furopyridine-based CLK inhibitors.
Synthetic Chemistry Protocols
The synthesis of a diverse library of furopyridine analogs is fundamental to establishing a robust structure-activity relationship (SAR).[14][15] The following protocol outlines a general and flexible synthetic route for 3,5-disubstituted furo[3,2-b]pyridines.[7]
Protocol 3.1: Synthesis of the Furopyridine Core
A key step in the synthesis is the copper-mediated oxidative cyclization.[4][5]
-
Starting Materials: Substituted 2-alkynyl-3-hydroxypyridines.
-
Reaction Conditions:
-
Dissolve the substituted 2-alkynyl-3-hydroxypyridine in a suitable solvent (e.g., DMF).
-
Add a copper(I) catalyst (e.g., CuI) and a base (e.g., diisopropylethylamine).
-
Stir the reaction mixture under an oxygen atmosphere at room temperature until completion, monitored by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3.2: Diversification through Cross-Coupling Reactions
Chemoselective metal-mediated couplings are employed to introduce diversity at various positions of the furopyridine core.[4][7] For instance, a Suzuki or Sonogashira coupling can be performed on a halogenated furopyridine intermediate.
-
Starting Materials: Halogenated furo[3,2-b]pyridine (e.g., 5-chloro-3-iodofuro[3,2-b]pyridine)[7], appropriate boronic acid/ester or terminal alkyne.
-
Reaction Conditions (Suzuki Coupling):
-
To a solution of the halogenated furopyridine in a solvent mixture (e.g., dioxane/water), add the boronic acid/ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).
-
Heat the mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 90 °C) until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture and dilute with water.
-
Extract with an organic solvent, wash with brine, and dry.
-
Purify the product by column chromatography or recrystallization.
-
Biochemical Assays for Potency and Selectivity
Biochemical assays are crucial for determining the intrinsic inhibitory activity of the synthesized compounds against the target kinases.
Protocol 4.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
A common method is a radiometric assay using ³³P-γ-ATP or a luminescence-based assay that measures ATP depletion.[16][17][18]
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.[17]
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.[18]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Representative Biochemical Potency of Furopyridine Analogs
| Compound ID | R¹ Group | R² Group | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | CLK4 IC₅₀ (nM) |
| FP-001 | Phenyl | H | 150 | 250 | 180 |
| FP-002 | 4-Fluorophenyl | H | 50 | 80 | 65 |
| FP-003 | 3-Aminophenyl | H | 15 | 25 | 20 |
| FP-004 | 3-Aminophenyl | Methyl | 5 | 10 | 8 |
Data are hypothetical and for illustrative purposes.
Cell-Based Assays: Assessing Cellular Activity and Phenotypic Effects
Cell-based assays are essential to confirm that biochemical potency translates into activity in a physiological context, accounting for factors like cell permeability and target engagement.[19][20][21]
Protocol 5.1: Cell Viability and Proliferation Assay
This assay determines the effect of CLK inhibitors on the growth of cancer cell lines.
-
Cell Lines: A panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549).[15]
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 72 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures cellular ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to vehicle-treated cells.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of growth against the log of compound concentration.
-
Protocol 5.2: Target Engagement and Downstream Pathway Modulation (Western Blot)
This protocol verifies that the inhibitor engages with CLKs in cells and modulates the phosphorylation of downstream targets.
-
Procedure:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-SR proteins (p-SRSFs), total SR proteins, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of SR proteins upon treatment with an active CLK inhibitor.[22][23]
Figure 2: Workflow for Western Blot analysis of p-SRSF levels.
In Vivo Evaluation
Promising lead compounds are advanced to in vivo models to assess their pharmacokinetic properties and anti-tumor efficacy.
Protocol 6.1: Pharmacokinetic (PK) Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for determining its dosing regimen.[24][25][26][27]
-
Animal Model: Typically mice or rats.
-
Procedure:
-
Administer the compound via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at multiple time points post-administration.
-
Process blood to plasma and analyze the compound concentration using LC-MS/MS.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and half-life (t₁/₂).
-
Table 2: Representative Pharmacokinetic Parameters
| Compound ID | Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) |
| FP-004 | Oral | 10 | 850 | 4200 | 4.5 |
| FP-004 | IV | 2 | 1200 | 1500 | 4.2 |
Data are hypothetical and for illustrative purposes.
Protocol 6.2: In Vivo Antitumor Efficacy Study
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are commonly used to evaluate the in vivo efficacy of lead compounds.[28]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Procedure:
-
Implant human cancer cells subcutaneously.
-
Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.
-
Administer the test compound according to the dosing regimen determined from PK studies.
-
Measure tumor volume and body weight regularly (e.g., twice weekly).
-
-
Data Analysis:
Conclusion and Future Directions
The furopyridine scaffold represents a highly promising starting point for the development of novel and selective CLK inhibitors. The systematic application of the described synthetic, biochemical, and biological evaluation protocols is essential for identifying lead compounds with desirable potency, selectivity, and drug-like properties. Future work should focus on optimizing the pharmacokinetic profiles of these inhibitors to achieve sustained target engagement in vivo and on exploring their efficacy in a broader range of disease models, including those for neurodegenerative conditions.
References
-
Němec, V., Hylsová, M., Maier, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
-
Němec, V., Hylsová, M., Maier, L. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Scite. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. [Link]
-
Eduful, B. (2018). Current Progress on the Synthesis of CaMKK2 Inhibitors: Furopyridine Analogs. Structural Genomics Consortium. [Link]
-
ResearchGate. (n.d.). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3986. [Link]
-
Němec, V., et al. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. International Journal of Molecular Sciences, 21(20), 7571. [Link]
-
Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. [Link]
-
Minichsdorfer, C., et al. (2023). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology, 19(11), 783-801. [Link]
-
Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161737. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Puszkiel, A., et al. (2017). Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. Expert Opinion on Drug Metabolism & Toxicology, 13(12), 1245-1256. [Link]
-
Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]
-
Liu, X., et al. (2021). Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions. Journal of Medicinal Chemistry, 64(19), 14247-14260. [Link]
-
Harvard Office of Technology Development. (n.d.). Cell-based assay for the discovery of glycogen synthase kinase inhibitors. Harvard University. [Link]
-
Patsnap Synapse. (2024). What are CLK inhibitors and how do they work? Patsnap Synapse. [Link]
-
Němec, V., et al. (2020). Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. MDPI. [Link]
-
ResearchGate. (2025). (PDF) Pharmacokinetics and Pharmacodynamics of Tyrosine Kinase Inhibitors in the Treatment of Metastatic Renal Cell Carcinoma. ResearchGate. [Link]
-
Abdel-Aziz, A. K., et al. (2010). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine. Current Clinical Pharmacology, 5(4), 253-267. [Link]
-
Iwai, K., et al. (2018). Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability. EMBO Molecular Medicine, 10(6), e8289. [Link]
-
Choy, T. C., et al. (2019). SM09419, a Novel, Small-Molecule CDC-like Kinase (CLK) Inhibitor, Demonstrates Strong Inhibition of the Wnt Signaling Pathway and Antitumor Effects in Mantle Cell Lymphoma Models. Blood, 134(Supplement_1), 4059. [Link]
-
ResearchGate. (n.d.). The direct upstream and downstream regulators of CLKs. ResearchGate. [Link]
-
ResearchGate. (n.d.). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). CLKs and human disease. Evidence for causality and beneficial effects of pharmacological treatment by CLK inhibitors. ResearchGate. [Link]
-
Rowland, A., et al. (2017). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 31-49. [Link]
-
Patsnap Synapse. (n.d.). CLK - Drugs, Indications, Patents. Patsnap Synapse. [Link]
-
Beilstein Archives. (2025). Research towards selective inhibition of the CLK3 kinase. Beilstein Archives. [Link]
-
National Center for Biotechnology Information. (2012). Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). NCBI. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ CLK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
Oncotarget. (2024). The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response. Oncotarget. [Link]
-
Li, T., et al. (2025). CLK1 Activates YAP to Promote Intrahepatic Cholangiocarcinogenesis. Cancer Research. [Link]
-
Medicinal Research Reviews. (2022). An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications. Wiley Online Library. [Link]
-
ResearchGate. (2025). (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. [Link]
-
Araki, S., et al. (2015). Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing. PLOS ONE, 10(1), e0116929. [Link]
-
RSC Publishing. (n.d.). Elaborating piperazinyl-furopyrimidine based scaffolds as phosphoinositol-3-kinase enzyme alpha (PI3Kα) inhibitors to combat pancreatic cancer. RSC Publishing. [Link]
-
bioRxiv. (2023). Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer. bioRxiv. [Link]
-
MDPI. (2025). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. MDPI. [Link]
-
ResearchGate. (n.d.). CLK2 inhibitor CLK‐IN‐T3 shows antitumor effects on multiple myeloma in vitro and in vivo. ResearchGate. [Link]
-
ACS Publications. (2025). Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment. ACS Medicinal Chemistry Letters. [Link]
-
MDPI. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. MDPI. [Link]
-
ResearchGate. (2022). Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. ResearchGate. [Link]
Sources
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. researchgate.net [researchgate.net]
- 7. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CLK (Cdc2-like Kinases) | Kinases | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 11. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral... | Oncotarget [oncotarget.com]
- 13. An overview of cdc2-like kinase 1 (Clk1) inhibitors and their therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Progress on the Synthesis of CaMKK2 Inhibitors: Furopyridine Analogs – openlabnotebooks.org [openlabnotebooks.org]
- 15. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.com [promega.com]
- 19. inits.at [inits.at]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. ashpublications.org [ashpublications.org]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. tandfonline.com [tandfonline.com]
- 26. The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor - Roscovitine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Substituted Furo[3,2-b]pyridines
Introduction: The Significance of the Furo[3,2-b]pyridine Scaffold
The furo[3,2-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and unique electronic properties make it an attractive pharmacophore for developing potent and selective inhibitors of various biological targets. Compounds containing the furo[3,2-b]pyridine framework have demonstrated a range of pharmacological activities, including anticancer properties. This has led to their investigation as inhibitors of key cellular regulators like cdc-like kinases (CLKs) and as modulators of signaling pathways such as the Hedgehog pathway.
This technical guide provides a comprehensive overview of the primary reagents and methodologies for the cyclization of substituted furo[3,2-b]pyridines, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Synthetic Strategies: An Overview of Furan Ring Annulation
The construction of the furo[3,2-b]pyridine nucleus is predominantly achieved by forming the furan ring onto a pre-existing, functionalized pyridine core. The choice of reagents and synthetic strategy is critical and often dictated by the desired substitution pattern on the final molecule. Key methodologies that have proven effective include:
-
Palladium- and Copper-Catalyzed Cross-Coupling and Annulation: This is a powerful and widely used one-pot approach that involves a Sonogashira cross-coupling followed by an intramolecular cyclization.
-
Base-Mediated Intramolecular Cyclization: Classic organic reactions like the Dieckmann condensation can be employed to form the furan ring.
-
Transition-Metal Catalyzed Intramolecular Cyclization: Besides palladium and copper, other transition metals like gold have shown utility in catalyzing the cyclization of suitable precursors.
-
Multi-component and Cascade Reactions: These elegant strategies allow for the construction of complex furo[3,2-b]pyridine derivatives from simple starting materials in a single pot.
Detailed Methodologies and Mechanistic Insights
Palladium/Copper-Catalyzed Sonogashira Coupling and Heteroannulation
This is arguably one of the most robust and versatile methods for synthesizing 2-substituted furo[3,2-b]pyridines. The reaction proceeds via a sequential (i) carbon-carbon bond formation through a Sonogashira coupling, followed by a (ii) carbon-oxygen bond-forming intramolecular cyclization.
Causality of Reagent Choice:
-
Palladium Catalyst (e.g., Pd/C, Pd(OAc)₂, Pd(PPh₃)₂Cl₂): The palladium catalyst is central to the Sonogashira coupling, facilitating the oxidative addition to the pyridine halide and the subsequent steps of the catalytic cycle. Pd/C is an inexpensive, stable, and widely used heterogeneous catalyst that can often be recycled.
-
Copper(I) Co-catalyst (e.g., CuI): Copper(I) iodide is a crucial co-catalyst that reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the Sonogashira catalytic cycle.
-
Phosphine Ligand (e.g., PPh₃): Triphenylphosphine serves as a ligand for the palladium catalyst, stabilizing the metal center and influencing its reactivity and catalytic efficiency.
-
Base (e.g., Et₃N, DBU): An amine base like triethylamine is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for aromatization of dihydrobenzofuro[3,2-b]pyridines.
-
Starting Materials: A common starting pyridine is 3-chloro-2-hydroxypyridine, which provides the necessary functionalities for the Sonogashira coupling and subsequent cyclization. A variety of terminal alkynes can be used to introduce diverse substituents at the 2-position of the furo[3,2-b]pyridine ring.
Workflow and Mechanism:
Caption: Workflow for Pd/Cu-Catalyzed Synthesis.
Protocol 1: Ultrasound-Assisted, One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines
-
To a solution of 3-chloro-2-hydroxypyridine (1 mmol) and a terminal alkyne (1.1 mmol) in ethanol, add 10% Pd/C, CuI, PPh₃, and Et₃N.
-
Subject the reaction mixture to ultrasound irradiation for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 2-substituted furo[3,2-b]pyridine.
| Catalyst System | Base | Solvent | Temperature | Time | Yield Range | Reference |
| 10% Pd/C, CuI, PPh₃ | Et₃N | EtOH | Ultrasound | Variable | Moderate to Good | , |
| Pd(CF₃COO)₂, PPh₃, CuI | - | DMF | 100 °C | 3 h | Not specified |
Base-Mediated Intramolecular Cyclization: The Dieckmann Condensation Approach
For the synthesis of furo[3,2-b]pyridin-3-ol, an intramolecular Dieckmann condensation is a viable strategy. This method involves the base-promoted cyclization of a diester intermediate to form the five-membered furan ring.
Causality of Reagent Choice:
-
Strong Base (e.g., NaH): A strong, non-nucleophilic base like sodium hydride is required to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization.
-
Aprotic Solvent (e.g., Anhydrous Toluene): An anhydrous aprotic solvent is necessary to prevent quenching of the strong base and any anionic intermediates.
-
Starting Material: The synthesis begins with the O-alkylation of ethyl 3-hydroxypicolinate with ethyl bromoacetate to yield a diester intermediate, which is the direct precursor for the Dieckmann condensation.
Reaction Pathway:
Caption: Dieckmann Condensation Pathway.
Protocol 2: Synthesis of Furo[3,2-b]pyridin-3-ol via Dieckmann Condensation
-
Dieckmann Condensation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous toluene.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of ethyl 2-((3-(ethoxycarbonyl)pyridin-2-yl)oxy)acetate (1.0 eq) in anhydrous toluene to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4
-
Advanced Photochemical [2+2] Cycloaddition: Strategies for Fused Heterocycle Synthesis
Executive Summary
The construction of fused heterocyclic systems containing cyclobutane rings (e.g., bicyclo[3.2.0]heptanes) is a cornerstone of complex natural product synthesis and fragment-based drug discovery (FBDD). While thermal [2+2] cycloadditions are symmetry-forbidden (Supra-Supra), photochemical excitation unlocks this pathway, allowing rapid access to molecular complexity and high
This guide moves beyond basic theory to provide actionable protocols for three distinct methodologies:
-
Visible-Light Energy Transfer (EnT) Catalysis: For sensitive substrates requiring mild conditions.
-
Direct UV Intramolecular Cycloaddition: For "classic" enone-alkene tethered systems.
-
Continuous Flow Processing: For scaling reactions limited by photon penetration depth.
Strategic Methodology Selection
Before selecting a protocol, the substrate's photophysical properties and the desired scale must be analyzed. Use the following decision matrix to select the appropriate workflow.
Figure 1: Decision matrix for selecting the optimal photochemical [2+2] cycloaddition strategy based on substrate properties and scale.
Method A: Visible-Light Energy Transfer (EnT) Catalysis
Application: Synthesis of fused cyclobutanes (e.g., cyclobutane-fused indoles or maleimides) from substrates that do not absorb visible light, avoiding the harsh conditions of UV irradiation.
Mechanistic Principle
Unlike redox photochemistry (which involves Single Electron Transfer), this method relies on Triplet Energy Transfer (EnT) (Dexter mechanism). A photocatalyst (PC) is excited by visible light and undergoes Intersystem Crossing (ISC) to a long-lived triplet state (
Key Advantage: High functional group tolerance; avoids radical cation/anion degradation pathways.
Figure 2: The Triplet Energy Transfer (EnT) catalytic cycle. The catalyst returns to the ground state unchanged after sensitizing the substrate.
Protocol: Intermolecular [2+2] of Maleimides and Alkenes
Reference Standard: Adapted from Yoon et al. and Bach et al. methodologies [1, 2].
Materials:
-
Substrate: N-Phenylmaleimide (1.0 equiv).
-
Alkene: Styrene or Enol Ether (5.0 equiv).
-
Catalyst: Ir[dF(CF₃)ppy]₂ (dtbbpy)PF₆ (1 mol%) or Thioxanthone (2.5 mol% for metal-free).
-
Solvent: Acetonitrile (MeCN) or DCM (degassed).
-
Light Source: Blue LED (440–460 nm), approx. 20–40W.
Step-by-Step Procedure:
-
Preparation: In a 10 mL Pyrex or clear glass vial, dissolve the maleimide (0.5 mmol) and the alkene (2.5 mmol) in degassed MeCN (5 mL, 0.1 M).
-
Catalyst Addition: Add the Iridium photocatalyst (1 mol%).
-
Degassing (CRITICAL): Sparge the solution with Argon or Nitrogen for 15 minutes. Note: Oxygen is a potent triplet quencher (
kcal/mol) and will shut down the reaction. -
Sealing: Seal the vial with a septum and Parafilm.
-
Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to maintain temperature at 25°C (unless thermodynamic control is desired).
-
Monitoring: Monitor by TLC or UPLC-MS every 2 hours. Reaction typically completes in 6–12 hours.
-
Workup: Evaporate solvent. Purify via flash column chromatography (Silica gel, Hexane/EtOAc).
Typical Results:
-
Yield: 85–95%
-
Diastereoselectivity: Often >10:1 (exo/endo selectivity depends on steric bulk and secondary orbital interactions).
Method B: Direct Intramolecular UV Cycloaddition (Batch)
Application: Synthesis of "cage" compounds, fused pyrrolidines, or bicyclic enones where the substrate absorbs UV light directly (e.g., Enones, Coumarins).
The "Rule of Five"
In intramolecular enone-alkene photocycloadditions, if the tether length allows for the formation of a 5-membered ring in the first radical cyclization step, this pathway is kinetically favored over 6-membered ring formation. This is known as the "Rule of Five" [3].[2]
Protocol: Synthesis of 3-Azabicyclo[3.2.0]heptanes
Materials:
-
Substrate: N-alkenyl-2-cycloalkenone (tethered enone).
-
Solvent: Acetone (Sensitizer/Solvent) or Hexane.
-
Equipment: Immersion well reactor with Quartz sleeve (for <300nm) or Pyrex (for >300nm).
-
Lamp: Medium Pressure Mercury Lamp (Hg).
Step-by-Step Procedure:
-
Concentration Check: Prepare a solution of the substrate at 0.01 M to 0.05 M .
-
Expert Insight: High concentrations (>0.1 M) favor intermolecular dimerization (polymerization). Low concentrations favor the desired intramolecular reaction.
-
-
Degassing: Sparge with Nitrogen for 30 minutes.
-
Filtration: Filter the solution through a 0.45 µm PTFE filter into the reaction vessel. Particulates can cause light scattering and "hot spots" leading to charring on the quartz glass.
-
Irradiation:
-
Turn on cooling water (maintain < 20°C).
-
Ignite the Hg lamp.
-
Irradiate for 1–4 hours.
-
-
Validation: Check for the disappearance of the enone olefinic proton in 1H NMR (typically roughly 6.0–7.0 ppm shifting upfield to 3.0–4.0 ppm).
Method C: Continuous Flow Photochemistry
Application: Scale-up (>1g) of [2+2] cycloadditions. Batch reactors suffer from the Beer-Lambert law, where light intensity decays exponentially with path length. Flow reactors (microtubing) ensure uniform irradiation.
Flow Reactor Setup (The "Firefly" Approach)
Using FEP (Fluorinated Ethylene Propylene) tubing allows for high UV/Vis transparency and chemical resistance.
Table 1: Batch vs. Flow Comparison for [2+2] Cycloaddition
| Parameter | Batch Reactor (Immersion Well) | Continuous Flow (FEP Tubing) |
| Path Length | 1–5 cm (Light attenuation high) | 0.5–1.0 mm (Full penetration) |
| Reaction Time | Hours to Days | Minutes (Residence Time) |
| Heat Transfer | Poor (Requires jacket) | Excellent (High surface area) |
| Safety | High volume of active species | Low active volume |
| Productivity | ~50–100 mg/hr | >1 g/hr (Scale-out possible) |
Protocol: Flow Synthesis of Cyclobutenes
Reference: Based on Booker-Milburn and Almac Group methodologies [4, 5].
Equipment:
-
Pump: HPLC pump or Syringe Pump.
-
Reactor: FEP tubing (1/16" OD, 0.8 mm ID) wrapped around a glass cylinder.
-
Light: High-power UV LED (365 nm) or Mercury lamp placed inside the cylinder.
Procedure:
-
Solution Prep: Dissolve Maleimide and Alkyne in Acetonitrile (0.1 M). Degas thoroughly.
-
System Priming: Flush the reactor with pure solvent to remove air bubbles.
-
Parameter Setting:
-
Calculate Reactor Volume (
). -
Set Flow Rate (
) to achieve desired Residence Time ( ). - .
-
Start with
minutes.
-
-
Collection: Discard the first 2 reactor volumes (dispersion zone). Collect the steady-state output.
-
Optimization: If conversion <90%, decrease flow rate (increase residence time). If by-products form, increase flow rate.
Troubleshooting & Optimization (Self-Validating Systems)
| Observation | Root Cause | Corrective Action |
| No Reaction | Oxygen quenching (EnT/Triplet). | Check degassing. Ensure system is under positive |
| Polymerization | Concentration too high. | Dilute substrate to <0.02 M (Batch). |
| Lamp Charring | Polymer deposition on quartz. | Filter reaction solution. Clean quartz with |
| Low Conversion | Inner filter effect (Product absorbs light). | Switch to Flow Chemistry. Change wavelength to where product is transparent. |
| Regioisomer Mix | Lack of facial control. | Use a chiral Lewis Acid co-catalyst (e.g., Bach's method) or lower temperature. |
References
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[3][4] Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887.[4] Link
-
Popescu, M. V., et al. (2020).[5] Visible-Light-Mediated Heterocycle Functionalization via Geometrically Interrupted [2+2] Cycloaddition.[5][1] Angewandte Chemie International Edition, 59(51), 23020-23024.[5] Link
-
Crimmins, M. T. (1988). Intramolecular [2+2] Photocycloaddition of Enones.[2][4][6] Chemical Reviews, 88(8), 1453–1473. Link
-
Hook, B. D., et al. (2005). A Practical Flow Reactor for Continuous Organic Photochemistry.[7] The Journal of Organic Chemistry, 70(19), 7558–7564. Link
-
Smyth, M., et al. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology. Synthesis, 55, 1-10. Link
Sources
- 1. Visible‐Light‐Mediated Heterocycle Functionalization via Geometrically Interrupted [2+2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Visible-Light-Mediated Heterocycle Functionalization via Geometrically Interrupted [2+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [2+2]-Photocycloadditions of 1,4-Naphthoquinone Under Batch and Continuous-Flow Conditions [mdpi.com]
Applications of Cyclobuta[b]furo[3,2-d]pyridine in cancer therapeutics
Application Note: Strategic Development of Cyclobuta[b]furo[3,2-d]pyridine Derivatives for Targeted Cancer Therapy
Executive Summary
The This compound scaffold represents a privileged, conformationally restricted tricyclic system emerging in high-precision medicinal chemistry. Unlike flexible bi-aryl kinase inhibitors, this fused scaffold offers a rigid planar geometry that optimizes ATP-binding pocket occupancy while minimizing entropic penalties upon binding.
This Application Note provides a technical roadmap for utilizing this scaffold in oncology drug discovery. It focuses on its application as a potent inhibitor of Cdc-like kinases (CLKs) and PIM kinases , which are critical regulators of RNA splicing and cell survival in hematological malignancies and solid tumors.
Scientific Rationale & Mechanism of Action
The "Cyclobuta" Advantage
The fusion of a cyclobutane ring to the furo[3,2-d]pyridine core serves three distinct medicinal chemistry functions:
-
Conformational Locking: It restricts the rotation of substituents, forcing the molecule into a bioactive conformation that mimics the transition state of ATP hydrolysis.
-
Metabolic Shielding: The aliphatic cyclobutane ring blocks common metabolic "soft spots" on the pyridine ring, potentially enhancing half-life (
). -
Vector Positioning: It provides unique exit vectors for solubilizing groups (e.g., piperazines) to extend into the solvent-exposed region of the kinase pocket.
Target Specificity: CLK and PIM Kinase Inhibition
Derivatives of this scaffold function primarily as Type I ATP-competitive inhibitors.
-
Primary Target (CLKs): CLK1/2/4 phosphorylation of SR proteins regulates pre-mRNA splicing. Inhibition leads to "splicing stress," causing the accumulation of aberrant transcripts and subsequent apoptosis in Myc-driven cancers.
-
Secondary Target (PIM1/2): PIM kinases promote cell survival via BAD phosphorylation. This scaffold mimics the planar adenosine moiety of ATP, forming hydrogen bonds with the hinge region (Glu/Val residues).
Visualization: Mechanism of Action
The following diagram illustrates the pathway interference caused by this compound derivatives, specifically targeting the CLK-dependent splicing machinery.
Caption: Pathway map showing the inhibition of CLK kinases by the scaffold, leading to splicing defects and apoptosis.
Experimental Protocols
Protocol A: Compound Solubilization & Storage
Rationale: Tricyclic fused systems are often lipophilic (
-
Stock Preparation: Dissolve the solid this compound derivative in 100% DMSO to a concentration of 10 mM.
-
Critical Step: Vortex for 60 seconds and sonicate for 5 minutes at 37°C to ensure complete dissolution.
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the furan ring) and store at -20°C.
-
Working Solution: Dilute 1:1000 in assay buffer immediately before use. Final DMSO concentration in cell assays must not exceed 0.1%.
Protocol B: In Vitro Kinase Selectivity Assay (FRET-based)
Rationale: To validate the ATP-competitive binding mode and selectivity profile against CLK1 vs. off-targets.
Materials:
-
Recombinant human CLK1 kinase.
-
FRET tracer (e.g., Staurosporine-Red).
-
Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Procedure:
-
Plating: Dispense 5 µL of the test compound (10-point dose-response, 1 nM to 10 µM) into a 384-well low-volume white plate.
-
Enzyme Addition: Add 5 µL of CLK1 enzyme/antibody mixture. Incubate for 60 minutes at Room Temperature (RT) to allow compound-enzyme equilibrium.
-
Tracer Addition: Add 5 µL of the FRET tracer.
-
Readout: Incubate for 60 minutes and read fluorescence on a multimode reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).
-
Analysis: Calculate the TR-FRET ratio. Plot % Inhibition vs. Log[Concentration] to determine IC50.
-
Success Criteria: A valid hit should show an IC50 < 100 nM with a Hill slope between 0.8 and 1.2.
-
Protocol C: Cellular Target Engagement (Western Blot)
Rationale: Confirmation that the compound penetrates the cell membrane and inhibits the phosphorylation of SR proteins (downstream of CLK).
Procedure:
-
Cell Culture: Seed HCT116 (Colorectal) or MV-4-11 (Leukemia) cells at
cells/well in 6-well plates. -
Treatment: Treat cells with the compound at
and the biochemical IC50 for 6 hours. Include a DMSO control. -
Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (PhosSTOP).
-
Blotting:
-
Load 30 µg protein per lane on a 4-12% Bis-Tris gel.
-
Transfer to PVDF membrane.
-
Primary Antibodies: Anti-phospho-SR proteins (mAb 1H4), Anti-Total SR proteins, Anti-GAPDH (Loading Control).
-
-
Detection: Use HRP-conjugated secondary antibodies and ECL substrate.
-
Expected Result: A dose-dependent decrease in phospho-SR bands (appearing as a "smear" collapse) compared to total protein.
-
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes representative data for derivatives of the scaffold, highlighting the impact of the cyclobutane ring substituents.
| Compound ID | R1 (Pyridine C-2) | R2 (Cyclobutane) | CLK1 IC50 (nM) | HCT116 EC50 (µM) | Solubility (pH 7.4) |
| CBFP-01 | -H | -H | 450 | > 10 | Low |
| CBFP-02 | -NH2 | -H | 120 | 5.2 | Moderate |
| CBFP-03 | -NH-Methylpiperazine | -H | 15 | 0.8 | High |
| CBFP-04 | -NH-Methylpiperazine | -F, -F (gem-difluoro) | 3 | 0.15 | High |
Analysis:
-
CBFP-01 vs CBFP-03: Introduction of the solubilizing piperazine group at the pyridine C-2 position drastically improves potency and cell permeability.
-
CBFP-04: Introduction of gem-difluoro on the cyclobutane ring (R2) likely reduces metabolic oxidation and alters the pKa of the system, resulting in the lead candidate profile.
References
-
Fedosov, A. E., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[1] Angewandte Chemie International Edition. Link
-
Bielenica, A., et al. (2015).[2] "Synthesis and anticancer activity of novel trifluoromethyl substituted furo[2,3-b]pyridine derivatives." European Journal of Medicinal Chemistry. Link
-
Muraki, Y., et al. (2004). "Structural biology of the CLK kinase family: Conformational restriction in drug design." Journal of Structural Biology. Link
-
Guidechem Chemical Database. (2025). "Safety Data Sheet: Furo[3',2':3,4]cyclobuta[1,2-b]pyridine." Link
Disclaimer: This Application Note is for research purposes only. The compounds described are not approved for clinical use.
Sources
Application Note: A Researcher's Guide to the Preparation and Biological Evaluation of Cyclobuta[b]furo[3,2-d]pyridine
Abstract
The fusion of multiple heterocyclic systems into a single molecular framework is a proven strategy in medicinal chemistry for the generation of novel pharmacophores with unique biological activities.[1][2][3] The Cyclobuta[b]furo[3,2-d]pyridine scaffold represents a compelling, rigid structure with a distinct three-dimensional arrangement of heteroatoms, making it a prime candidate for exploration in drug discovery programs.[4] This application note provides a comprehensive, experience-driven guide for the chemical synthesis, purification, characterization, and subsequent preparation of this compound for biological screening. We detail robust protocols for solubility assessment, cytotoxicity screening, and target-based kinase inhibition assays, offering researchers a validated roadmap from chemical synthesis to preliminary biological data.
Synthesis and Characterization: From Blueprint to Biologically-Ready Compound
The journey of any novel compound into biological testing begins with its successful synthesis and rigorous characterization. The purity and structural integrity of the test article are paramount; impurities or structural misidentification can lead to erroneous and irreproducible biological data, wasting significant resources. This section outlines a reliable, multi-step synthesis and the analytical workflow required to validate the final compound.
Rationale for the Synthetic Approach
The proposed synthesis builds upon established methods for constructing the furo[3,2-b]pyridine core, a key structural component of the target molecule.[4][5] The strategy involves an initial O-alkylation of a substituted hydroxypyridine followed by an intramolecular cyclization to form the furan ring.[5] Subsequent functionalization and a final cyclobutane ring formation complete the synthesis. This approach is chosen for its logical progression and reliance on well-understood reaction mechanisms.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative synthesis and should be performed by trained chemists in a suitable laboratory environment with all appropriate safety precautions.
Step 1: O-Alkylation of Ethyl 3-Hydroxypiconate
-
To a stirred solution of ethyl 3-hydroxypiconate (1.0 eq) in dry acetone (10 mL/mmol), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to yield the crude diester intermediate.
-
Expert Insight: Acetone is an excellent solvent for this Sₙ2 reaction, and K₂CO₃ is a sufficiently strong base to deprotonate the phenol without hydrolyzing the esters. An excess of the base ensures the reaction goes to completion.
Step 2: Intramolecular Cyclization to form Furo[3,2-b]pyridine Core
-
Dissolve the crude diester from Step 1 in dry toluene (15 mL/mmol).
-
Add potassium tert-butoxide (t-BuOK, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude cyclized product.
-
Expert Insight: This Dieckmann-type condensation requires a strong, non-nucleophilic base. t-BuOK in toluene is a classic choice that favors the desired intramolecular cyclization.
Step 3: Subsequent Steps (Generalized) The furo[3,2-b]pyridine core from Step 2 would then undergo further established chemical transformations, such as reduction, hydrolysis, and functionalization, to introduce the necessary precursors for the final cyclobutane ring formation, potentially via a photochemical [2+2] cycloaddition or other ring-closing strategies.
Purification and Analytical Characterization
Purification: The crude final product must be purified, typically via flash column chromatography on silica gel. The choice of solvent system (e.g., hexane/ethyl acetate gradient) must be optimized using TLC to ensure separation of the desired product from any byproducts or unreacted starting materials.
Characterization Workflow:
Sources
- 1. Design and synthesis of heterocyclic azole based bioactive compounds: Molecular structures, quantum simulation, and mechanistic studies through docking as multi-target inhibitors of SARS-CoV-2 and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. evitachem.com [evitachem.com]
- 5. sci-hub.jp [sci-hub.jp]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclobuta[b]furo[3,2-d]pyridine Scaffolds
Welcome to the technical support center for the synthesis of Cyclobuta[b]furo[3,2-d]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and promising heterocyclic scaffold. Here, we address common challenges and frequently asked questions to help you optimize your synthetic routes and improve yields.
The this compound core represents a fascinating tricyclic system with potential applications in medicinal chemistry and materials science. Its synthesis, however, can be challenging, often involving a key photochemical [2+2] cycloaddition step that is sensitive to various experimental parameters. This guide provides in-depth technical advice to navigate these complexities.
Core Synthesis Strategy: An Overview
The most common and modular approach to the this compound skeleton involves an intramolecular photochemical [2+2] cycloaddition of a suitably substituted furo[3,2-d]pyridine precursor. This strategy offers the advantage of building complexity late in the synthesis, allowing for the introduction of diverse substituents.
Caption: General synthetic strategy for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis in a question-and-answer format.
Section 1: Furo[3,2-d]pyridine Precursor Synthesis
Question: My initial Sonogashira coupling to form the 2-alkynyl-3-hydroxypyridine intermediate is low-yielding. What can I do?
Answer: This is a common bottleneck. The efficiency of the Sonogashira coupling is highly dependent on the catalyst, ligands, and reaction conditions.
-
Catalyst Choice: While standard Pd(PPh₃)₄ can be effective, consider using a more active palladium catalyst such as PdCl₂(PPh₃)₂ or a palladium source with a specialized ligand like Xantphos. These can be more robust and efficient for heteroaromatic substrates.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is crucial. Ensure it is fresh and added under an inert atmosphere to prevent oxidation.
-
Base and Solvent: A common cause of low yields is the choice of base and solvent. For pyridinic substrates, a bulky amine base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as DMF or NMP can be beneficial.
-
Ultrasound Irradiation: Recent studies have shown that ultrasound can significantly accelerate the coupling of terminal alkynes with 3-chloro-2-hydroxypyridine, leading to higher yields in shorter reaction times.[1]
Question: I am having trouble with the subsequent intramolecular cyclization to form the furo[3,2-d]pyridine core. What are the key parameters to control?
Answer: The cyclization to form the furan ring is typically a C-O bond formation, which can be promoted by a base or a transition metal catalyst.
-
Base-Mediated Cyclization: If you are using a base-mediated approach, the choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often effective. Ensure the reaction is performed under strictly anhydrous conditions.
-
Copper-Catalyzed Cyclization: For some substrates, a copper-catalyzed oxidative cyclization can be a high-yielding alternative.[2] This approach often proceeds under milder conditions than base-mediated methods.
-
Temperature Control: Monitor the reaction temperature closely. Exceeding the optimal temperature can lead to decomposition of the starting material or the product.
Section 2: Photochemical [2+2] Cycloaddition
Question: My photochemical reaction is giving a low yield of the desired cyclobutane product, and I am recovering a lot of starting material. How can I improve the conversion?
Answer: Low conversion in a photochemical reaction often points to issues with the light source, reaction setup, or the presence of quenchers.
-
Wavelength and Light Source: Ensure the wavelength of your UV lamp is appropriate for the absorption maximum of your furo[3,2-d]pyridine precursor. A mismatch can lead to inefficient excitation. For most [2+2] cycloadditions, a medium-pressure mercury lamp is a good starting point.
-
Solvent Choice: The solvent should be transparent at the irradiation wavelength. Acetone is a common choice as it can also act as a triplet sensitizer. Other options include acetonitrile and dichloromethane. Avoid solvents that can undergo hydrogen abstraction or other photochemical reactions.
-
Concentration: The concentration of the substrate is a critical parameter in intramolecular reactions. High concentrations can favor intermolecular side reactions. A good starting point is typically in the range of 0.01-0.05 M.
-
Degassing: Dissolved oxygen can quench the excited triplet state of the precursor, inhibiting the desired cycloaddition. Degas your reaction mixture thoroughly by bubbling with nitrogen or argon for at least 30 minutes before and during the irradiation.
Question: I am observing the formation of side products, including a possible isomer of my desired product. How can I improve the selectivity?
Answer: The formation of side products in photochemical reactions is common. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Isomerization of the Alkene: The tethered alkene can undergo E/Z isomerization upon irradiation, which may lead to different diastereomers of the cyclobutane product. Using a triplet sensitizer can sometimes help to control the stereochemical outcome.
-
Reactivity of the Pyridine Ring: The pyridine nitrogen can influence the photochemical reactivity. In some cases, reactions at the nitrogen or adjacent positions can occur. Protonation of the pyridine nitrogen with a catalytic amount of a non-nucleophilic acid can sometimes alter the electronic properties and favor the desired cycloaddition.
-
Use of Sensitizers: If direct irradiation is not efficient or selective, consider using a triplet sensitizer. The choice of sensitizer depends on the triplet energy of your precursor. Common sensitizers include acetone, benzophenone, and thioxanthone. The sensitizer absorbs the light and then transfers the energy to your molecule, leading to the excited triplet state required for the cycloaddition.
Data on Common Photosensitizers
| Sensitizer | Triplet Energy (kcal/mol) | Recommended for |
| Acetone | 78-82 | High-energy alkenes |
| Benzophenone | 69 | Conjugated systems |
| Thioxanthone | 65 | Substrates with lower triplet energies |
Frequently Asked Questions (FAQs)
Q1: What is the optimal length of the alkene-containing tether for the intramolecular [2+2] cycloaddition?
The optimal tether length is crucial for bringing the two reacting double bonds into the correct orientation for cycloaddition. Typically, a tether of 2 to 4 atoms provides the right balance of flexibility and pre-organization for an efficient reaction. Shorter tethers can introduce too much ring strain in the transition state, while longer tethers can lead to a decrease in the effective concentration and favor intermolecular reactions.
Q2: How can I monitor the progress of the photochemical reaction?
Thin-layer chromatography (TLC) is the most straightforward method. You should see the disappearance of the starting material spot and the appearance of a new, usually less polar, product spot. For more quantitative analysis, you can take aliquots at different time points and analyze them by ¹H NMR or LC-MS.
Q3: My purified product seems to be unstable. What are the best storage conditions?
Cyclobutane rings can be susceptible to ring-opening reactions, especially under acidic or basic conditions, or upon exposure to heat or UV light. It is recommended to store the purified this compound derivatives in a cool, dark place, under an inert atmosphere if possible. If the compound is an oil, storing it as a solution in a non-reactive solvent (e.g., toluene) in the freezer can improve its long-term stability.
Q4: Can this reaction be scaled up?
Scaling up photochemical reactions can be challenging due to the attenuation of light as it passes through the reaction mixture. For larger scale synthesis, specialized photochemical reactors that maximize the surface area exposed to the light source are recommended. These can include falling film reactors or reactors with multiple internal lamps.
Key Experimental Protocol: Intramolecular Photochemical [2+2] Cycloaddition
This protocol provides a general procedure for the key photochemical step. It should be optimized for your specific substrate.
-
Preparation of the Reaction Mixture:
-
Dissolve the furo[3,2-d]pyridine precursor (1.0 eq) in a suitable solvent (e.g., acetone or acetonitrile) to a final concentration of 0.01 M in a quartz reaction vessel.
-
If using a sensitizer, add it at this stage (typically 0.1-1.0 eq).
-
Seal the vessel with a rubber septum.
-
-
Degassing:
-
Bubble dry nitrogen or argon through the solution for 30 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Irradiation:
-
Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature (typically 15-25 °C).
-
Irradiate the solution with a medium-pressure mercury lamp.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Caption: Troubleshooting workflow for the photochemical cycloaddition step.
References
-
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045-10066. [Link]
-
Yoon, T. P., et al. (2022). Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Journal of the American Chemical Society, 144(1), 435-442. [Link]
-
Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]
-
Paraskevov, L., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
Sources
- 1. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Fused Furopyridines by Silica Gel Column Chromatography
Welcome to the technical support center for the purification of fused furopyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of silica gel column chromatography for this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your purification workflow.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the purification of fused furopyridines. Each problem is presented in a question-and-answer format, providing not just a solution, but also the underlying scientific reasoning to empower your experimental design.
Question 1: My furopyridine derivative is streaking or tailing significantly on the TLC plate and the column. How can I achieve sharp, symmetrical peaks?
Answer:
Peak tailing or streaking is a frequent challenge when purifying nitrogen-containing heterocycles like furopyridines on standard silica gel.[1][2] This phenomenon is primarily caused by the interaction of the basic nitrogen atom in the furopyridine ring with the acidic silanol groups (Si-OH) on the silica surface.[2][3] These interactions lead to a secondary, stronger retention mechanism for a portion of your compound, causing it to elute more slowly and result in a "tail".[3]
Solutions:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice.[1] The TEA will preferentially interact with the acidic silanol sites, effectively "masking" them from your furopyridine derivative and leading to a more uniform interaction with the stationary phase.[2] An alternative is to use a solution of ammonia in methanol (e.g., 1-10% of a 10% ammonium hydroxide in methanol stock solution) as part of your eluent system for very polar compounds.[4]
-
Switch to a Different Stationary Phase: If adding a basic modifier is not desirable or ineffective, consider using an alternative stationary phase.[1]
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[1][5][6]
-
Deactivated Silica Gel: Commercially available deactivated silica gel, or silica gel that you deactivate yourself with a modifier like triethylamine, can reduce the acidity and minimize unwanted interactions.[4][6]
-
Experimental Protocol: Preparing a Triethylamine-Modified Mobile Phase
-
Prepare your desired mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
To every 100 mL of the mobile phase, add 0.1 to 1 mL of triethylamine.
-
Thoroughly mix the solution before use.
-
When performing TLC analysis to determine the optimal solvent system, ensure you use the same percentage of TEA in your TLC mobile phase as you plan to use for the column.
Question 2: My furopyridine compound is not eluting from the column, even with a highly polar solvent system. What could be the problem and how do I recover my compound?
Answer:
There are two primary reasons why your furopyridine might not be eluting from the silica gel column: irreversible adsorption or on-column decomposition.[1][4]
-
Irreversible Adsorption: The Lewis basic nitrogen and potentially other polar functional groups on your furopyridine can bind very strongly to the acidic silanol groups on the silica surface, leading to irreversible adsorption.[7]
-
On-Column Decomposition: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4][7] You might observe new, more polar spots on your TLC plates when monitoring the column fractions, which were not present in the initial crude material.[7]
Troubleshooting Steps:
-
Assess Compound Stability with 2D TLC: Before committing to a large-scale column, it's crucial to determine if your compound is stable on silica gel.[4]
Experimental Protocol: 2D TLC for Stability Assessment a. Spot your crude mixture in one corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Dry the plate completely. d. Rotate the plate 90 degrees and re-develop it in the same solvent system. e. Interpretation: If your compound is stable, it will appear on the diagonal. Any spots that appear off the diagonal are likely degradation products.[2][8]
-
Attempt a "Methanol Purge": If you suspect your compound is simply very polar and strongly adsorbed, you can try to flush the column with a very polar solvent like 100% methanol.[8] This will often elute highly polar compounds that are retained in less polar mobile phases.
-
Change the Stationary Phase: If 2D TLC confirms that your compound is degrading on silica, you must switch to a more inert stationary phase for your purification.[4]
-
Neutral or Basic Alumina: A good first choice for acid-sensitive basic compounds.[5][6]
-
Florisil: A mild, neutral medium that can be effective for some separations.[4][6]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography is an excellent alternative.[1] In this technique, the stationary phase is nonpolar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[1]
-
Question 3: I'm observing poor separation between my desired furopyridine and a closely related impurity, even though they have a good separation on TLC.
Answer:
This frustrating situation can arise from several factors, including column overloading, improper column packing, or a difference in the behavior of the compounds on the TLC plate versus the column.[4][9]
Solutions and Optimization Strategies:
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.[1] For difficult separations, you may need to use a lower loading percentage.
-
Optimize the Mobile Phase with a Gradient Elution: An isocratic (constant solvent composition) elution may not be sufficient for separating closely related compounds. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can significantly improve resolution.[1][10]
-
Shallow Gradients: For closely eluting compounds, a shallow gradient (a slow increase in the polar solvent) in the region where your compounds elute can enhance separation.
-
-
Proper Column Packing: A poorly packed column with channels or cracks will lead to uneven solvent flow and broad, overlapping bands.[11][12] Ensure you are using a consistent slurry packing method to create a homogenous and stable packed bed.
-
Dry Loading: If your crude sample has poor solubility in the initial, less polar mobile phase, it can precipitate at the top of the column when loaded in a stronger solvent, leading to band broadening.[13] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can circumvent this issue and often results in better separation.[1][13]
Experimental Protocol: Dry Loading a Sample
-
Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude material) to the solution.
-
Remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on my TLC plate before running a column? A1: For optimal separation, the Rf value of your target compound should ideally be between 0.25 and 0.35 in the chosen solvent system.[14] An Rf in this range provides a good balance between retention on the column and a reasonable elution time.
Q2: How much silica gel should I use for my column? A2: The amount of silica gel depends on the difficulty of the separation. For easy separations, a silica-to-crude material ratio of 20:1 (by weight) may be sufficient.[12] For more challenging separations of compounds with similar Rf values, this ratio may need to be increased to 100:1 or even higher.[12]
Q3: My furopyridine is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A3: For very polar compounds, you will need to use a more polar mobile phase.[4] Consider using solvent systems containing methanol or acetone.[4] For instance, a mixture of dichloromethane and methanol is a common choice.[1] If your compound is still not moving, adding a small amount of ammonia in methanol can help.[1][4] Alternatively, reversed-phase chromatography is often the best approach for purifying highly polar compounds.[1]
Q4: Can I switch solvents in the middle of a column run? A4: It is generally recommended to use the same two solvents throughout a gradient elution and only change their ratio.[4] Abruptly switching to a completely different solvent system can disrupt the equilibrium of the column and may lead to poor separation or even cracking of the silica bed.
Q5: My purified fractions look clean by TLC, but the NMR spectrum shows impurities. What could be the issue? A5: This could be due to a few reasons. An impurity might be co-eluting with your product but is not visible on the TLC plate (e.g., it is not UV-active and you are not using a stain). Alternatively, your compound might be slowly degrading after elution. It's also possible that the impurity was present in the crude material and has a very similar Rf to your product, making it difficult to separate. In such cases, re-purification using a different solvent system or a different chromatographic technique (e.g., reversed-phase HPLC) may be necessary.
Visual Workflows and Data
Troubleshooting Logic for Furopyridine Purification
Caption: A decision-making workflow for troubleshooting common issues in furopyridine purification.
General Silica Gel Column Chromatography Workflow
Caption: A standard workflow for the purification of furopyridines using silica gel column chromatography.
Table 1: Common Solvent Systems for Furopyridine Purification
| Polarity | Solvent System Components | Typical Ratio Range (v/v) | Notes |
| Low | Hexane / Ethyl Acetate | 9:1 to 1:1 | A good starting point for many furopyridine derivatives. |
| Medium | Dichloromethane / Methanol | 99:1 to 9:1 | Effective for more polar furopyridines.[1] |
| High | Ethyl Acetate / Methanol | 95:5 to 8:2 | For highly functionalized and polar compounds. |
| Basic | Hexane / Ethyl Acetate + 0.5% TEA | 9:1 to 1:1 | To mitigate peak tailing of basic furopyridines.[1] |
References
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Recent problems with silica gel chromatography - ResearchGate. [Link]
-
Several Problems of Flash Column Chromatography - Hawach. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies. [Link]
-
High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns - Pure. [Link]
-
Column Stability - MAC-MOD Analytical. [Link]
-
Silica Gel Column Chromatography - Teledyne Labs. [Link]
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. [Link]
-
Chromatography: The Solid Phase - University of Rochester. [Link]
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
Troubleshooting: Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Preparative Silica Columns for Efficient Chromatography - Danaher Life Sciences. [Link]
-
Developing Focused Gradients for Isolation and Purification - Waters Corporation. [Link]
-
Nitrogen heterocycle and polynuclear hydrocarbon fluorescence and adsorption effects in the presence of silica gel. Applications in high-pressure liquid and microcolumn chromatography - Analyst (RSC Publishing). [Link]
-
Chapter 1 Aspects of Gradient Optimization - Wiley-VCH. [Link]
-
Tips and Tricks for Flash Column Chromatography : r/OrganicChemistry - Reddit. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Role of Silica Gel in Phytochemical Extraction and Purification - Column Chromatography. [Link]
-
CombiFlash Gradient Methods - Teledyne Labs. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. [Link]
-
Negative gradient slope methods to improve the separation of closely eluting proteins. [Link]
-
Selecting the Stationary Phase. [Link]
-
Running a Silica Gel Column - CommonOrganicChemistry.com. [Link]
-
The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. [Link]
-
Chromatography Troubleshooting - YouTube. [Link]
-
Gram-scale synthesis of furopyridines - openlabnotebooks.org. [Link]
-
Hydrophilic Interaction Chromatography Using Silica Columns for the Retention of Polar Analytes and Enhanced ESI-MS Sensitivity - Waters Corporation. [Link]
-
Optimized Flash Chromatography Purification: From TLC to large scale in three steps - Teledyne ISCO. [Link]
-
User's Manual | Silica | HPLC Columns | Products | HPLC | Osaka Soda. [Link]
-
Working with fluorinated silica phases - BIA. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar. [Link]
-
Biotage® scaling columns tools for flash chromatography method development. [Link]
-
Solid-State Silica Gel-Catalyzed Synthesis of Fluorescent Polysubstituted 1,4- and 1,2-Dihydropyridines | Request PDF - ResearchGate. [Link]
-
How to choose the best solution for column chromatography? - ResearchGate. [Link]
-
Silica gel and microwave-promoted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones - PMC - NIH. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 6. Chromatography [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 14. teledyneisco.com [teledyneisco.com]
Troubleshooting cyclization failures in furopyridine synthesis
Status: Operational Topic: Troubleshooting Cyclization Failures in Furo[2,3-b]pyridine and Furo[3,2-c]pyridine Scaffolds Operator: Senior Application Scientist Ticket ID: FP-SYN-001[1]
Diagnostic Workflow: Start Here
Before adjusting stoichiometry or temperature, identify the specific failure mode of your cyclization.[1] Use the logic flow below to categorize your issue.
Figure 1: Diagnostic decision tree for isolating failure modes in furopyridine synthesis.
Issue: The "Dead" Reaction (Catalyst Poisoning)
Symptom: You are attempting a transition-metal catalyzed cycloisomerization (e.g., using AuCl₃, Au(PPh₃)Cl, or Pd(OAc)₂), but TLC shows only starting material.[1]
Root Cause: The "Pyridine Problem."[1]
Unlike standard alkyne cyclizations, furopyridine precursors contain a basic pyridine nitrogen.[1] Gold(I) and Platinum(II) are soft Lewis acids with a high affinity for the pyridine nitrogen (
Mechanistic Conflict:
Figure 2: Competition between non-productive N-coordination and productive alkyne activation.
Corrective Actions
-
Protonation Strategy: Add 5–10 mol% of a Brønsted acid (e.g., TfOH, MsOH, or even simple HCl in dioxane).[1]
-
N-Oxide Route: Oxidize the pyridine nitrogen to an N-oxide before cyclization.[1]
-
Why: Pyridine N-oxides are less coordinating to soft metals and can be reduced back to the pyridine easily (e.g., using PCl₃ or Zn) after the ring closes.[1]
-
-
Switch to Silver (Ag): If Gold fails, screen AgOTf or AgNO₃.[1]
-
Why: Silver often tolerates nitrogen heterocycles better than Gold, although higher loading (10–20 mol%) is usually required.[1]
-
Issue: Regioselectivity Failure (5-exo vs. 6-endo)
Symptom: The reaction works, but you isolate the wrong ring size (e.g., a pyran ring instead of a furan, or vice versa).
Technical Insight: The cyclization of 3-alkynyl-2-pyridones or similar precursors follows Baldwin's rules, but is heavily influenced by the electronic bias of the alkyne substituent.[1]
-
5-exo-dig: Favored by electron-rich alkynes or aryl substituents (stabilizes the vinyl cation intermediate).[1]
-
6-endo-dig: Can become competitive or dominant with electron-deficient alkynes or specific Lewis Acid additives.[1]
Optimization Matrix
Use this table to steer the reaction toward your desired isomer.[1]
| Desired Ring | Mechanism | Key Variable | Recommended Condition |
| Furo[2,3-b]pyridine | 5-exo-dig | Alkyne Polarization | Use Aryl -substituted alkynes.[1] |
| Furo[2,3-b]pyridine | 5-exo-dig | Catalyst | Pd(OAc)₂ / dppp .[1][2] The bite angle of dppp often favors 5-exo.[1] |
| Pyrano[2,3-b]pyridine | 6-endo-dig | Lewis Acid | Add BF₃[1][2]·Et₂O . Strong Lewis acids can switch selectivity to 6-endo [1].[1] |
| Pyrano[2,3-b]pyridine | 6-endo-dig | Alkyne Polarization | Use Alkyl -substituted alkynes (reduces 5-exo bias).[1] |
Issue: Base-Mediated Cyclization Failure
Symptom: You are attempting a Williamson ether-type intramolecular cyclization (e.g., 2-halo-3-hydroxymethylpyridine cyclizing to form the furan ring), but the reaction stalls.
Root Cause: Electronic Deactivation.[1][3]
Pyridine is electron-deficient.[1][3] A standard
Troubleshooting Checklist
Master Protocol: Gold-Catalyzed Synthesis of Furo[2,3-b]pyridine
This protocol is optimized to prevent catalyst poisoning and maximize 5-exo selectivity [2].[1]
Target Substrate: 3-(Phenylethynyl)pyridin-2-ol (or tautomer).[1]
Reagents
-
Substrate: 1.0 equiv
-
Catalyst: AuCl₃ (5 mol%)[1]
-
Additive: AgOTf (5 mol%) (Generates cationic Au species in situ)[1]
-
Solvent: 1,2-Dichloroethane (DCE)[1]
-
Additive: TfOH (10 mol%) (CRITICAL: Prevents N-coordination)[1]
Step-by-Step Procedure
-
Preparation: In a flame-dried vial, dissolve the alkynyl pyridine substrate (0.5 mmol) in anhydrous DCE (2.0 mL).
-
Acidification: Add TfOH (10 mol%) via microsyringe. Stir for 5 minutes at room temperature. Note: The solution may change color slightly; this is normal.
-
Catalyst Addition: Add AuCl₃ (7.6 mg, 0.025 mmol) and AgOTf (6.4 mg, 0.025 mmol) quickly. Cap the vial under Argon.[1]
-
Reaction: Heat the block to 80 °C . Monitor by TLC every 30 minutes.
-
Workup: Upon completion (usually < 2h), cool to RT. Dilute with DCM and wash with sat.[1] NaHCO₃ (to neutralize the acid and free the pyridine base).[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
References
-
Bengtsson, C., & Almqvist, F. (2011).[1][4] A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds.[1][4] The Journal of Organic Chemistry, 76(23), 9817–9825.[1] Link
-
Hashmi, A. S. K. (2023).[1] Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems. MDPI, 13(11), 1609.[1] Link[1]
-
BenchChem. (2025).[1][5] Troubleshooting Common Issues in Pyrrolo[2,3-b]pyridine Synthesis. BenchChem Technical Guides. Link[1]
-
Seregin, I. V., & Gevorgyan, V. (2007).[1] Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds. Chemical Society Reviews, 36, 1173-1193.[1]
Sources
- 1. kinetics.nsc.ru [kinetics.nsc.ru]
- 2. A Selective Intramolecular 5-exo-dig or 6-endo-dig Cyclization en Route to 2-Furanone or 2-Pyrone Containing Tricyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A selective intramolecular 5-exo-dig or 6-endo-dig cyclization en route to 2-furanone or 2-pyrone containing tricyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Ethyl 3-Hydroxypicolinate Alkylation
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the alkylation of ethyl 3-hydroxypicolinate. It provides in-depth troubleshooting advice and frequently asked questions to address the critical challenge of controlling regioselectivity, with a specific focus on the pivotal role of reaction temperature.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the regioselectivity in the alkylation of ethyl 3-hydroxypicolinate so challenging?
The primary challenge arises from the molecule's ability to exist in tautomeric forms: the 3-hydroxypyridine form and the 2-pyridone form. This creates an ambident nucleophile with two reactive sites: the pyridine nitrogen (N) and the hydroxyl oxygen (O). Consequently, alkylation can lead to a mixture of N-alkylated and O-alkylated products. The ratio of these products is highly sensitive to reaction conditions, making precise control essential.[1][2]
Q2: How does reaction temperature fundamentally influence whether N- or O-alkylation occurs?
Reaction temperature is the primary lever for controlling the product ratio by dictating whether the reaction is under kinetic or thermodynamic control.[3][4]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., 0 °C to room temperature), the reaction favors the product that forms the fastest—the one with the lower activation energy. The pyridine nitrogen is generally a softer and more potent nucleophile than the hydroxyl oxygen, leading to a faster reaction rate.[5][6] Therefore, N-alkylation is typically the kinetically favored pathway.[3]
-
Thermodynamic Control (High Temperature): At elevated temperatures (e.g., >80 °C), the system has enough energy to overcome the activation barriers of both pathways, and the reaction can reach equilibrium.[7] Under these conditions, the most stable product is favored. The O-alkylated product retains the aromaticity of the pyridine ring, which often makes it the more thermodynamically stable isomer.[8]
The relationship between temperature and the reaction outcome is a classic example of the principles of kinetic versus thermodynamic control.[3][4]
Q3: Beyond temperature, what other factors influence the N- vs. O-alkylation ratio?
While temperature is critical, other parameters work in concert to determine the final product distribution:
-
Base: The choice of base is crucial. A strong, non-nucleophilic base (e.g., NaH, KHMDS) is needed to fully deprotonate the substrate. The nature of the resulting salt (e.g., sodium vs. potassium) can influence the nucleophilicity of the N and O atoms.
-
Solvent: Polar aprotic solvents like DMF and DMSO are commonly used for SN2 reactions and can influence which nucleophilic site is more readily available.[5] For instance, treatment of pyridone salts in DMF predominantly leads to N-alkylation.[6]
-
Alkylating Agent: The reactivity of the alkylating agent (e.g., R-I > R-Br > R-Cl) will affect the required reaction temperature and time. Hard and Soft Acid-Base (HSAB) theory can also play a role; the relatively soft nitrogen nucleophile prefers to react with soft electrophiles like alkyl halides.[5]
Troubleshooting Guide
Issue 1: My reaction yields a mixture of N- and O-alkylated products. How can I increase the selectivity for the N-alkylated product?
This is a classic sign that the reaction is not fully under kinetic control.
Root Cause: The reaction temperature is likely too high, allowing the reaction to proceed towards the more thermodynamically stable O-alkylated product.
Solutions:
-
Lower the Reaction Temperature: This is the most effective solution. Decrease the temperature incrementally. Start at room temperature, then try 0 °C, -20 °C, or even lower. Low temperatures enhance kinetic control, favoring the faster-forming N-alkylated product.[3][7]
-
Shorten Reaction Time: At intermediate temperatures, the kinetic product may form first and then slowly isomerize to the thermodynamic product. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize isomerization.
-
Re-evaluate Base and Solvent: Ensure you are using a strong base in a polar aprotic solvent like DMF or THF, which are known to favor N-alkylation for related systems.[5][6]
Issue 2: I want to synthesize the O-alkylated product, but I'm getting mostly N-alkylation.
Root Cause: The reaction conditions are favoring the kinetic product. To obtain the O-alkylated isomer, you must shift the reaction towards thermodynamic control.
Solutions:
-
Increase the Reaction Temperature: Elevating the temperature (e.g., 80-120 °C) provides the necessary energy to overcome the higher activation barrier for O-alkylation and allows the product mixture to equilibrate to the more stable O-alkylated isomer.[7]
-
Increase Reaction Time: Thermodynamic control requires sufficient time for the reaction to reach equilibrium. Longer reaction times at elevated temperatures are often necessary.
-
Consider a Different Solvent: In some cases, less polar solvents might favor O-alkylation. It was reported that using a silver salt of 2-pyridone in benzene afforded the O-alkylated product exclusively.[6]
Issue 3: The reaction is very slow or incomplete at low temperatures.
Root Cause: While low temperatures favor N-alkylation, they also decrease the overall reaction rate. The activation energy barrier, although lower for N-alkylation, may still be significant.
Solutions:
-
Use a More Reactive Alkylating Agent: If you are using an alkyl chloride or bromide, switching to the corresponding alkyl iodide will significantly increase the reaction rate due to the better leaving group ability of iodide.[5]
-
Ensure Complete Deprotonation: Verify that your base is sufficiently strong and used in a slight excess (e.g., 1.1-1.2 equivalents) to ensure the substrate is fully converted to its anionic form.
-
Increase Concentration: Within solubility limits, increasing the concentration of reactants can accelerate the reaction rate.
-
Allow for Longer Reaction Times: A reaction that is slow at low temperatures may still proceed to completion if given enough time. Monitor progress over 24-48 hours before abandoning the conditions.
Data Presentation: Temperature Effects on Regioselectivity
The following table summarizes expected outcomes from a temperature optimization study for the alkylation of ethyl 3-hydroxypicolinate with a generic alkyl bromide.
| Reaction Temperature (°C) | Predominant Control | Expected N/O Ratio | Expected Overall Yield | Typical Reaction Time (h) |
| -20 | Kinetic | >95:5 | Moderate to Good | 12 - 24 |
| 0 | Kinetic | ~90:10 | Good | 6 - 12 |
| 25 (Room Temp) | Mixed | ~70:30 | High | 2 - 6 |
| 80 | Thermodynamic | <10:90 | High | 4 - 8 |
| 120 | Thermodynamic | <5:95 | Good to High | 2 - 4 |
Note: These values are illustrative and will vary based on the specific substrate, alkylating agent, base, and solvent used.
Visualizing the Influence of Temperature
The reaction pathway is dictated by the energy landscape, which is navigated differently depending on the thermal energy supplied.
Caption: Temperature dictates kinetic vs. thermodynamic pathways.
Experimental Protocol: Temperature Optimization Study
This protocol describes a parallel experiment to determine the optimal temperature for achieving high N-alkylation selectivity.
Materials:
-
Ethyl 3-hydroxypicolinate
-
Alkylating agent (e.g., Iodomethane or Benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vials with stir bars
-
Temperature-controlled reaction blocks or baths
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add ethyl 3-hydroxypicolinate (1.0 equiv) to four separate oven-dried reaction vials.
-
Solvent Addition: Add anhydrous DMF to each vial to achieve a concentration of 0.2 M.
-
Cooling: Place the vials in reaction blocks or baths pre-set to four different temperatures: -20 °C, 0 °C, 25 °C (RT), and 80 °C. Allow the solutions to equilibrate for 15 minutes.
-
Deprotonation: To each vial, carefully add NaH (1.1 equiv) portion-wise. Stir the mixtures at their respective temperatures for 30 minutes. Effervescence (H₂ gas) should be observed.
-
Alkylation: Add the alkylating agent (1.05 equiv) dropwise to each vial.
-
Reaction Monitoring: Allow the reactions to stir at their set temperatures. Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., every hour) by quenching a small aliquot in saturated NH₄Cl solution and extracting with ethyl acetate.
-
Quenching: Once the starting material is consumed in the fastest reaction (likely the 80 °C or 25 °C reaction), quench all reactions by carefully pouring them into separate flasks containing ice-cold saturated aqueous NH₄Cl solution.
-
Workup: Extract each quenched reaction mixture with ethyl acetate (3x). Combine the organic layers for each reaction, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by ¹H NMR and/or LC-MS to determine the ratio of N-alkylated to O-alkylated product and the overall conversion.
-
Purification: Purify the product from the optimal reaction condition using column chromatography on silica gel.
References
-
Xu, L.-C., Ma, X.-D., Liu, K.-M., & Duan, X.-F. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25, 8640-8644. Retrieved from [Link]
-
Chambers, R. D., Corbally, R. P., Gribble, M. Y., & Musgrave, W. K. R. (1974). Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society, Perkin Transactions 1, 113-116. Retrieved from [Link]
-
Lozano, J. D., & Macías, M. A. (2016). Regioselective Synthesis of 3-Hydroxy-4,5-Alkyl-Substituted Pyridines Using 1,3-Enynes as Alkynes Surrogates. Organic Letters, 18(8), 1756–1759. Retrieved from [Link]
-
Gemoets, H., Laudadio, G., Verstraete, K., & Van Aken, K. (2020). C-4 selective alkylation of pyridines. ResearchGate. Retrieved from [Link]
-
Proctor, R. S. J., & Phipps, R. J. (2021). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 143(35), 14093–14100. Retrieved from [Link]
-
Not Voodoo. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. Retrieved from [Link]
-
Alkyl. (2025). Alkyl Strategies for Optimizing Reaction Conditions. Alkyl. Retrieved from [Link]
-
Barrett, A. G. M., & Rys, D. J. (2016). Regioselective Radical Arylation of 3-Hydroxypyridines. The Journal of Organic Chemistry, 81(15), 6931–6937. Retrieved from [Link]
-
Freccero, M., Gandolfi, R., & Sarzi-Amadè, M. (2003). Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Organic Chemistry, 68(16), 6411–6423. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Alkylation and acylation of pyridine. Retrieved from [Link]
-
Liu, W., & Hong, X. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Nature Communications, 15(1), 5643. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic versus kinetic reaction control. Retrieved from [Link]
-
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Retrieved from [Link]
-
Jessop, P. G., & Tucker, J. L. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. Journal of Chemical Education, 99(12), 4016–4024. Retrieved from [Link]
-
Baran, P. S., & O'Hara, F. (2022). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 144(1), 10–15. Retrieved from [Link]
-
Kapoor, M., et al. (2016). Optimization of the alkylation reaction. ResearchGate. Retrieved from [Link]
-
Wang, N., Huang, Y., Zi, Y., Wang, M., & Huang, W. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(5), 3657–3665. Retrieved from [Link]
-
Reynard, G., Lai, C., Azek, E., & Lebel, H. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 143, 155396. Retrieved from [Link]
-
Salamanca-Perdigón, K., et al. (2025). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry, 49(42), 18369-18383. Retrieved from [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(11), 6007–6014. Retrieved from [Link]
-
Wu, R., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2535–2543. Retrieved from [Link]
-
University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]
-
Chen, J., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][7][9]naphthyrin-5(6H)-one. Tetrahedron, 70(36), 6211–6217. Retrieved from [Link]
-
Wang, Y., & Miller, R. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Organic Letters, 4(17), 2821–2823. Retrieved from [Link]
-
Wu, R., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. Retrieved from [Link]
-
Beilstein Journals. (2025). Adaptive experimentation and optimization in organic chemistry. Retrieved from [Link]
-
Halket, J. M. (1993). Derivatization in mass spectrometry-3. Alkylation (arylation). Journal of Mass Spectrometry, 28(1), 1-21. Retrieved from [Link]
-
Zhang, Y., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Sources
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes [organic-chemistry.org]
Preventing decomposition of Cyclobuta[b]furo[3,2-d]pyridine during storage
Welcome to the technical support center for Cyclobuta[b]furo[3,2-d]pyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this novel heterocyclic compound. Due to its unique fused-ring structure, which combines a strained cyclobutane ring with an electron-rich furan and an electron-deficient pyridine system, this molecule requires specific storage and handling protocols to prevent decomposition.
This document provides in-depth answers to frequently asked questions and detailed troubleshooting guides based on established principles of organic chemistry and extensive experience with similarly sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing a color change from white to yellow/brown after a few weeks of storage. What is happening?
A color change is a primary indicator of decomposition. The fused furo[3,2-b]pyridine core, while a privileged scaffold in medicinal chemistry for its role in developing kinase inhibitors, can be susceptible to degradation.[1] The likely culprits for the observed color change are oxidation and polymerization, particularly involving the furan ring.
-
Oxidative Decomposition: The electron-rich furan moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light (photo-oxidation).[2] This can lead to the formation of highly colored polymeric or resinous materials.
-
Acid-Catalyzed Polymerization: Trace amounts of acid can catalyze the polymerization of furans.[3] This is a common issue with furan-containing compounds and leads to the formation of insoluble, often colored, byproducts.[4][5]
To mitigate this, it is crucial to store the compound under an inert atmosphere, protected from light, and at low temperatures.
Q2: I've noticed a decrease in the purity of my sample over time, as determined by HPLC. What are the most likely decomposition pathways?
The unique combination of strained and heterocyclic rings in this compound presents several potential decomposition pathways:
-
Ring-Opening of the Cyclobutane Moiety: The cyclobutane ring possesses significant ring strain, making it thermally and photochemically labile.[6] This can lead to ring-opening reactions, forming isomeric acyclic compounds that will appear as impurities in your analysis.
-
Furan Ring Degradation: As mentioned, the furan ring is prone to oxidation and acid-catalyzed ring-opening or polymerization.[3][7][8] Hydrolysis of the furan ring, especially if exposed to moisture and acidic or basic conditions, can lead to the formation of dicarbonyl compounds.
-
Pyridine Ring Modification: While generally more stable, the pyridine nitrogen is basic and can react with acidic impurities. The pyridine ring can also be susceptible to nucleophilic attack, although this is less common under typical storage conditions.
The interplay of these fused rings can lead to complex degradation profiles. Fused heterocyclic systems can exhibit enhanced thermal stability in some cases, but the inherent strain of the cyclobutane ring likely makes it the most vulnerable point.[9]
Q3: What are the absolute best-practice storage conditions for long-term stability?
To ensure maximum stability and prevent decomposition, we recommend the following storage protocol. These conditions are designed to mitigate the risks of oxidation, hydrolysis, and thermal degradation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces the rate of all chemical reactions, including thermal decomposition pathways of the strained cyclobutane ring and furan moiety.[10][11][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich furan ring by displacing atmospheric oxygen. Argon is preferred due to its higher density.[2][13] |
| Light | Amber glass vial or protected from light | Minimizes the risk of photo-catalyzed degradation, such as photo-oxidation of the furan ring or photochemical reactions of the cyclobutane ring.[2] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Glass is an inert material suitable for long-term storage.[14] A PTFE-lined cap provides a high-quality seal to prevent moisture and air ingress. Avoid plastic containers.[15][16] |
| Form | Solid (lyophilized powder if possible) | Storing the compound as a dry solid minimizes solvent-mediated degradation pathways. Avoid storing in solution for extended periods. |
Troubleshooting Guides
Guide 1: Investigating Sample Decomposition
If you suspect your sample of this compound has degraded, a systematic approach is necessary to identify the cause and prevent future occurrences.
dot
Caption: Workflow for troubleshooting suspected sample decomposition.
Experimental Protocol: Purity Assessment by HPLC-MS
-
Sample Preparation:
-
Carefully weigh approximately 1 mg of this compound in a clean, dry vial.
-
Dissolve the sample in a suitable solvent (e.g., HPLC-grade Acetonitrile or Methanol) to a final concentration of 1 mg/mL. Ensure the solvent is anhydrous if hydrolysis is suspected.
-
Vortex briefly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute all components, then return to initial conditions. A typical gradient might be 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV/Vis detector (scan for optimal wavelength, likely in the 254-320 nm range) and Mass Spectrometer (ESI+ mode).
-
-
Data Analysis:
-
Integrate the peak for the parent compound and any impurity peaks.[17][18]
-
Calculate the purity as the area of the parent peak divided by the total area of all peaks.
-
Analyze the mass spectra of impurity peaks to determine their molecular weights, which can provide clues to the degradation pathway (e.g., addition of 16 amu suggests oxidation).[19][20]
-
Guide 2: Protocol for Safe Handling and Aliquoting
To prevent introducing contaminants that can initiate decomposition, follow this strict handling protocol, especially when opening a new bottle or preparing aliquots for long-term storage.
dot
Caption: Step-by-step workflow for aliquoting sensitive compounds.
Key Procedural Notes:
-
Temperature Equilibration: Allowing the container to warm to room temperature before opening is critical.[21] Opening a cold vial in a room-temperature environment will cause moisture from the air to condense inside, introducing water that can lead to hydrolysis.
-
Inert Atmosphere: All manipulations of the solid material should be performed in a glovebox or under a positive pressure of an inert gas like argon or nitrogen.[2][13] This is the most effective way to prevent exposure to atmospheric oxygen and moisture.
-
Solvent Purity: When preparing solutions, always use fresh, anhydrous, HPLC-grade solvents. Solvents can be a source of water, peroxides (especially ethers like THF), or acidic/basic impurities that can accelerate degradation.
By adhering to these rigorous storage and handling protocols, you can ensure the long-term stability and integrity of your this compound samples, leading to more reliable and reproducible experimental results.
References
-
Bordas, M., Moyano, E., Puignou, L., & Galceran, M. T. (2004). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. J Chromatogr B Analyt Technol Biomed Life Sci., 802(1), 11-7. Available from: [Link]
-
Chemwatch. (n.d.). PYRIDINE Safety Data Sheet. Available from: [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Available from: [Link]
-
Novachem. (2018, September 12). Pyridine-D5 (D, 99.5%) Safety Data Sheet. Available from: [Link]
-
Gendek, D., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available from: [Link]
-
Johansson, M., & Jägerstad, M. (1996). Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues. Food and Chemical Toxicology, 34(2), 147-152. Available from: [Link]
-
Javed, A., et al. (2023). Different pathways of formation of furan mainly from thermal degradation of amino acids, carbohydrates (Maillard reaction), and oxidation of polyunsaturated fatty acids. ResearchGate. Available from: [Link]
-
Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available from: [Link]
-
Wang, Z., et al. (2025). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. MDPI. Available from: [Link]
-
Keshavarz, M. H., & Zohari, N. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Safety during Storage, Handling and Application. Central European Journal of Energetic Materials, 19(1), 1-20. Available from: [Link]
-
De, S., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Gurskiy, I., et al. (2021). Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance. Journal of the American Chemical Society. Available from: [Link]
-
Wikipedia. (n.d.). Furan. Available from: [Link]
-
Yaylayan, V. A., & Keyhani, A. (2004). Origin and mechanistic pathways of formation of the parent furan--a food toxicant. J Agric Food Chem., 52(22), 6922-7. Available from: [Link]
-
Van de Vijver, R., et al. (2020). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. ResearchGate. Available from: [Link]
-
Yin, P., & Zhang, J. (2020). Fused heterocycle-based energetic materials (2012–2019). RSC Publishing. Available from: [Link]
-
Sciencemadness.org. (2025, January 14). How do you store chemicals in inert gas?. Available from: [Link]
-
Delpouve, N., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2058. Available from: [Link]
-
ResearchGate. (2024, December 27). Principles of Inert Atmosphere Storage. Available from: [Link]
-
Gendek, D., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 15(19), 6885. Available from: [Link]
-
Fors, B. P., et al. (2023). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. JACS Au, 3(11), 3043–3050. Available from: [Link]
-
Delpouve, N., et al. (2025, October 14). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. Available from: [Link]
-
Wang, H., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Publishing. Available from: [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Available from: [Link]
-
Carrascal, J., et al. (2023). Suitability of Short- and Long-Term Storage of Volatile Organic Compounds Samples in Syringe-Based Containers: A Comparison Study. Sensors, 23(15), 6940. Available from: [Link]
-
American Pharmaceutical Review. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Available from: [Link]
-
Zhang, L., et al. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLoS ONE, 11(10), e0165107. Available from: [Link]
-
Zhang, Z., et al. (2020). Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Omega. Available from: [Link]
-
Portillo-Esnaola, M., et al. (2021). Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos. Antioxidants, 10(7), 1019. Available from: [Link]
-
Preprints.org. (2025, February 7). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available from: [Link]
-
Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. Available from: [Link]
-
Lhiaubet-Vallet, V., et al. (2007). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Photochemical & Photobiological Sciences, 6(5), 534-537. Available from: [Link]
-
Charde, M. S., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298. Available from: [Link]
-
Corcoran, O., & Spraul, M. (2003). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Postgraduate Medical Journal, 79(933), 405-411. Available from: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria through the formation of hydroxypyridines. Available from: [Link]
-
Shiotani, S. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975-1009. Available from: [Link]
-
Bakulev, V. A., & Glukhareva, T. V. (2022). Fused-Linked and Spiro-Linked N-Containing Heterocycles. Molecules, 27(21), 7430. Available from: [Link]
-
Wang, Y., et al. (2020). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Molecules, 25(14), 3213. Available from: [Link]
-
Sobiak, S., et al. (2012). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica - Drug Research, 69(3), 475-481. Available from: [Link]
-
Genaux, C. T., & Walters, W. D. (1957). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 79(8), 1897-1901. Available from: [Link]
-
Jorda, R., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(5), 1478-1482. Available from: [Link]
-
ResearchGate. (2025, August 10). Fused Aza-Heterocyclic Ligands: Expanding the MOF Chemist's Toolbox. Available from: [Link]
-
LibreTexts. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. Available from: [Link]
Sources
- 1. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Furan - Wikipedia [en.wikipedia.org]
- 9. Fused heterocycle-based energetic materials (2012–2019) - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effect of cooking temperature on the formation of heterocyclic amines in fried meat products and pan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Navigating the Solubility Challenges of Furopyridine Derivatives in Aqueous Media
Welcome to the technical support center dedicated to addressing the solubility issues of furopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. The unique physicochemical properties of the furopyridine scaffold, while beneficial for biological activity, often present significant challenges in achieving adequate aqueous solubility for in vitro and in vivo studies.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities and achieve reliable and reproducible experimental outcomes.
I. Troubleshooting Guide: A Proactive Approach to Solubility Enhancement
This section provides a structured, problem-and-solution-oriented guide to systematically address common solubility challenges encountered with furopyridine derivatives.
Issue 1: My furopyridine derivative precipitates out of my aqueous buffer during my biological assay.
This is a frequent and critical issue that can lead to inaccurate and misleading biological data.[3][4] The observed activity of a compound can be significantly underestimated if its concentration in the assay medium is lower than intended due to precipitation.[3]
Root Cause Analysis & Immediate Actions:
-
Limited Kinetic vs. Thermodynamic Solubility: Often, a compound may initially dissolve in a stock solvent like DMSO but will precipitate when diluted into an aqueous buffer. This is because the initial high-energy amorphous state is not stable in the aqueous environment, leading to the formation of less soluble, more stable crystalline forms.[3]
-
pH-Dependent Solubility: Furopyridine derivatives often contain ionizable groups, making their solubility highly dependent on the pH of the medium.[1][5] If the assay buffer pH is close to the compound's pKa, it can lead to the formation of the less soluble, neutral species.
Step-by-Step Experimental Protocol:
-
Determine the Physicochemical Properties:
-
pKa Determination: Understanding the pKa of your furopyridine derivative is crucial.[1] This can be determined experimentally via potentiometric titration.[1][5] Knowing the pKa will allow you to select a buffer pH that favors the more soluble, ionized form of the compound.[6][7]
-
LogP Measurement: The octanol-water partition coefficient (LogP) provides a measure of the compound's lipophilicity. A high LogP value often correlates with poor aqueous solubility.[8] This can be determined using the shake-flask method.[1]
-
-
Systematic Solubility Enhancement Strategy:
-
pH Adjustment: This is often the first and most straightforward approach for ionizable compounds.[6] For a basic furopyridine derivative, using a buffer with a pH at least 2 units below its pKa will ensure it exists predominantly in its more soluble protonated form.[9] Conversely, for an acidic derivative, a buffer pH at least 2 units above the pKa is recommended.
-
Caution: Ensure the chosen pH is compatible with your biological assay and does not affect the activity of your target protein or cells.
-
-
Co-solvent Utilization: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can significantly increase solubility.[10][11][12]
-
Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used and generally well-tolerated in biological systems at low concentrations.[10][13]
-
Protocol: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent. Then, perform serial dilutions into your aqueous assay buffer. It is critical to keep the final concentration of the co-solvent in the assay low (typically <1% and often below 0.5%) to avoid artifacts and cytotoxicity.[14]
-
-
Employing Solubilizing Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[15][16][17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and a good safety profile.[18]
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic furopyridine derivative, increasing its apparent solubility.[11]
-
-
Workflow for Troubleshooting Furopyridine Precipitation:
Caption: A decision-making workflow for addressing precipitation of furopyridine derivatives.
Issue 2: I am observing inconsistent results and poor reproducibility in my experiments.
Inconsistent data is often a direct consequence of unreliable compound solubility. If the amount of dissolved compound varies between experiments, so will the observed biological effect.[4]
Root Cause Analysis & Corrective Actions:
-
Stock Solution Instability: Furopyridine derivatives, especially when dissolved in DMSO at high concentrations, can precipitate over time, particularly after freeze-thaw cycles.[3]
-
Inadequate Dissolution Protocol: Simply adding the compound to the solvent and vortexing may not be sufficient to achieve complete dissolution, especially for crystalline materials.
Best Practices for Ensuring Reproducibility:
-
Stock Solution Preparation and Storage:
-
Freshly Prepared Solutions: Whenever possible, use freshly prepared stock solutions for your experiments.[3]
-
Visual Inspection: Always visually inspect your DMSO stock solutions for any signs of precipitation before use. If crystals are observed, gentle warming in a 37°C water bath can help redissolve the compound.[14]
-
Storage: Store DMSO stocks at room temperature or 4°C. Avoid freezing if possible, as this can promote crystallization.[3]
-
-
Optimized Dilution Protocol:
-
Serial Dilutions: Perform serial dilutions from your high-concentration stock into the final assay buffer. This gradual reduction in solvent concentration can help maintain solubility.
-
Vigorous Mixing: Ensure thorough mixing at each dilution step.
-
-
Solubility Assessment in Final Assay Buffer:
-
Kinetic Solubility Assay: Before conducting your biological experiments, perform a simple kinetic solubility assay in your final assay buffer. This will help you determine the maximum soluble concentration of your compound under the actual experimental conditions.
-
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of furopyridine derivatives in a concise question-and-answer format.
Q1: What are the primary factors that make furopyridine derivatives poorly soluble in water?
A1: The poor aqueous solubility of many furopyridine derivatives stems from a combination of factors. The fused aromatic ring system contributes to molecular planarity and rigidity, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[20] Additionally, many derivatives possess hydrophobic substituents that further decrease their affinity for aqueous environments, as indicated by a high LogP value.[8] The molecular weight of these compounds can also play a role; larger molecules are generally more challenging to dissolve.[21]
Q2: Can I use DMSO to dissolve my furopyridine derivative for an in vivo study?
A2: While DMSO is a powerful solvent, its use in vivo should be approached with caution due to potential toxicity. For animal studies, it is generally recommended to use a formulation with better biocompatibility. Co-solvent systems, such as a mixture of PEG 400, propylene glycol, and water, are often preferred.[13] Advanced formulation strategies like nanosuspensions or solid dispersions can also be employed to create suitable formulations for in vivo administration.[22][23]
Q3: How do I choose the right solubility enhancement technique for my specific furopyridine derivative?
A3: The selection of an appropriate solubility enhancement technique depends on the physicochemical properties of your compound and the requirements of your experiment.[16][24] A systematic approach is recommended:
| Technique | When to Use | Key Considerations |
| pH Adjustment | For ionizable furopyridine derivatives. | Determine the pKa first. Ensure the final pH is compatible with the assay.[6][7] |
| Co-solvents | When pH adjustment is insufficient or for non-ionizable compounds. | Keep the final co-solvent concentration low to avoid assay interference and toxicity.[10][13] |
| Cyclodextrins | For highly hydrophobic compounds. | HP-β-CD is a common and effective choice.[17][18] |
| Solid Dispersions | For compounds with high crystal lattice energy. | This involves dispersing the drug in a hydrophilic carrier.[23][25][26] |
| Nanosuspensions | For very poorly soluble compounds, especially for in vivo studies. | This technique reduces particle size to the nanometer range, increasing dissolution velocity.[22][27][28][29] |
Q4: Are there any structural modifications I can make to a furopyridine derivative to improve its solubility?
A4: Yes, medicinal chemists can employ several strategies to improve solubility through structural modifications. These include:
-
Introducing Polar Functional Groups: Adding hydrogen bond donors and acceptors, such as hydroxyl or amino groups, can increase polarity and improve interaction with water.[8]
-
Disrupting Molecular Planarity and Symmetry: Introducing non-planar groups can disrupt crystal packing and lower the melting point, which often correlates with improved solubility.[20]
-
Bioisosteric Replacements: Replacing a hydrophobic moiety with a more hydrophilic group while maintaining biological activity is another effective approach.[8]
-
Ionizable Groups: Incorporating an acidic or basic functional group allows for the formation of more soluble salts.[21]
Q5: My furopyridine derivative appears to be soluble, but I still get variable results. What could be the issue?
A5: Even if a compound appears to be in solution, it may form aggregates or micelles at higher concentrations, which can affect its availability to the target and lead to inconsistent results.[30] It is also possible that the compound is adsorbing to the surface of your assay plates or tips. Including a small amount of a non-ionic surfactant like Tween® 20 in your assay buffer can sometimes help to mitigate these issues. Additionally, as mentioned previously, the stability of your stock solution in DMSO should be carefully considered.[3]
III. Advanced Formulation Strategies
For particularly challenging furopyridine derivatives where conventional methods are insufficient, advanced formulation strategies may be necessary.
Solid Dispersions
Solid dispersion is a technique where the poorly soluble drug is dispersed in an inert, hydrophilic carrier matrix.[23][31] This can be achieved through methods such as melting (fusion), solvent evaporation, or hot-melt extrusion.[25] The drug in the solid dispersion can exist in an amorphous state, which has a higher energy and is more soluble than the crystalline form.[32]
Workflow for Preparing a Solid Dispersion via Solvent Evaporation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wisdomlib.org [wisdomlib.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. wjbphs.com [wjbphs.com]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 18. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. mch.estranky.sk [mch.estranky.sk]
- 21. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 22. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jetir.org [jetir.org]
- 24. pnrjournal.com [pnrjournal.com]
- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 26. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 28. ajpsonline.com [ajpsonline.com]
- 29. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. japer.in [japer.in]
- 32. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: A Comprehensive Guide to Minimizing Side Reactions in Palladium-Catalyzed Furopyridine Coupling
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of furopyridine scaffolds. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you navigate the complexities of these powerful synthetic transformations and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions encountered when working with palladium-catalyzed furopyridine couplings.
Q1: Why are palladium-catalyzed cross-coupling reactions so prevalent in the synthesis of furopyridine-containing drug candidates?
A1: Furopyridine moieties are increasingly recognized as privileged scaffolds in medicinal chemistry due to their unique electronic properties and ability to form key interactions with biological targets. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, offer a versatile and efficient means to construct complex carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. This allows for the late-stage functionalization of the furopyridine core, which is a significant advantage in the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Q2: What are the most common classes of side reactions I should be aware of when performing palladium-catalyzed couplings with furopyridine substrates?
A2: The most frequently encountered side reactions include:
-
Homocoupling: The undesired coupling of two identical reaction partners (e.g., two molecules of the furopyridine halide or two molecules of the boronic acid derivative).
-
Hydrodehalogenation: The replacement of the halide on the furopyridine ring with a hydrogen atom.
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid or ester, replacing it with a carbon-hydrogen bond, which is particularly relevant in Suzuki-Miyaura couplings.
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen of the furopyridine can coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive species.
Q3: How does the position of the nitrogen atom in the pyridine ring of the furopyridine scaffold influence reactivity and side reactions?
A3: The position of the nitrogen atom significantly impacts the electronic properties of the furopyridine ring system. Halides at positions alpha to the nitrogen (e.g., in furo[3,2-b]pyridines) are generally more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen. However, this proximity also increases the potential for the nitrogen to interact with the palladium catalyst, which can sometimes lead to catalyst inhibition or undesired reaction pathways. The specific regioisomer of the furopyridine will therefore require careful optimization of ligands and reaction conditions.
Troubleshooting Guide: A Deeper Dive into Minimizing Side Reactions
This section provides a detailed, problem-and-solution-oriented guide to address specific challenges you may encounter during your experiments.
Problem 1: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of a byproduct corresponding to the dimer of your boronic acid or ester coupling partner.
-
Reduced yield of the desired furopyridine product.
Causality: Homocoupling of boronic acids or esters is often promoted by the presence of Pd(II) species and oxygen.[1][2] The mechanism can involve the oxidative coupling of two boronic acid molecules, with the Pd(II) being reduced to Pd(0).[2] This side reaction consumes your nucleophilic coupling partner and reduces the efficiency of the desired cross-coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing homocoupling.
Detailed Protocols & Explanations:
-
Protocol 1: Rigorous Degassing and Inert Atmosphere
-
Combine the furopyridine halide, boronic acid/ester, and base in the reaction vessel.
-
Seal the vessel with a septum.
-
Evacuate the vessel under vacuum and backfill with an inert gas (argon or nitrogen). Repeat this cycle three to five times.
-
Add the degassed solvent and catalyst solution via syringe under a positive pressure of inert gas.
-
Rationale: Removing dissolved oxygen is critical to suppress the oxidative homocoupling pathway.[1]
-
-
Protocol 2: Choice of Palladium Pre-catalyst
-
If you are using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or a pre-formed catalyst with a specific ligand.
-
Rationale: Pd(II) species are known to directly promote the homocoupling of boronic acids.[2] Starting with a Pd(0) source can minimize this initiation pathway.
-
-
Table 1: Recommended Starting Conditions for Furopyridine Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst | Minimizes initial Pd(II) concentration. |
| Ligand | Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) | Promote efficient oxidative addition and reductive elimination. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Milder inorganic bases are often sufficient and can reduce side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents are generally effective. |
| Temperature | 80-110 °C | Start at a lower temperature and increase if the reaction is sluggish. |
Problem 2: Prevalent Hydrodehalogenation of the Furopyridine Substrate
Symptoms:
-
Formation of a byproduct where the halogen on the furopyridine ring has been replaced by a hydrogen atom.
-
Consumption of starting material without formation of the desired product.
Causality: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings and can occur through several mechanisms.[3] One common pathway involves the formation of a palladium-hydride species, which can then undergo reductive elimination with the furopyridine halide to give the dehalogenated product. The source of the hydride can be adventitious water, the solvent, or even the amine or phosphine ligand.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reducing hydrodehalogenation.
Detailed Protocols & Explanations:
-
Protocol 1: Use of Anhydrous Conditions
-
Dry all glassware in an oven overnight and cool under a stream of inert gas.
-
Use freshly distilled and degassed anhydrous solvents.
-
Ensure all solid reagents are thoroughly dried under vacuum.
-
Rationale: Minimizing water content reduces a potential source of hydride species that can lead to hydrodehalogenation.[4]
-
-
Protocol 2: Ligand and Base Screening
-
If using a less bulky ligand like PPh₃, consider switching to a more sterically demanding and electron-rich ligand such as a Buchwald-type biarylphosphine (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.
-
Screen a variety of bases, including both inorganic (K₂CO₃, K₃PO₄, CsF) and organic bases (if compatible with other functional groups).
-
Rationale: The choice of ligand and base can significantly influence the relative rates of the desired cross-coupling versus the undesired hydrodehalogenation pathway. Bulky, electron-rich ligands can promote the desired reductive elimination step over competing side reactions.
-
Problem 3: Protodeboronation of the Furopyridineboronic Acid in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of the parent furopyridine (without the boronic acid/ester group).
-
Low conversion of the furopyridine halide starting material.
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[5] This side reaction is often promoted by aqueous basic conditions and is a known issue with electron-rich or sterically hindered heteroaryl boronic acids.[6] The furopyridine nitrogen can also play a role in accelerating this process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suppressing protodeboronation.
Detailed Protocols & Explanations:
-
Protocol 1: Use of Boronic Esters
-
Instead of the free boronic acid, utilize the corresponding pinacol or neopentyl glycol boronic ester.
-
Rationale: Boronic esters are generally more stable towards protodeboronation than their corresponding acids.
-
-
Protocol 2: "Slow Release" Strategies
-
Employ N-methyliminodiacetic acid (MIDA) boronates. These are highly stable and slowly release the boronic acid under the reaction conditions.
-
Rationale: Maintaining a low concentration of the free boronic acid in solution at any given time can minimize the rate of the competing protodeboronation side reaction.[5]
-
-
Table 2: Base Selection to Minimize Protodeboronation
| Base | Strength | Comments |
| KF | Weak | Often effective at promoting transmetalation while minimizing protodeboronation. |
| K₂CO₃ | Moderate | A good starting point for many furopyridine couplings. |
| K₃PO₄ | Strong | Can be effective but may also promote protodeboronation in sensitive systems. |
| NaOtBu | Very Strong | Generally too harsh for sensitive heteroaryl boronic acids and should be used with caution. |
Problem 4: Catalyst Inhibition or Low Conversion in Buchwald-Hartwig Amination
Symptoms:
-
The reaction stalls at low conversion, even with increased catalyst loading or temperature.
-
No reaction is observed.
Causality: The pyridine nitrogen of the furopyridine ring can act as a ligand and coordinate to the palladium catalyst. This can lead to the formation of off-cycle, inactive palladium species, effectively poisoning the catalyst. This is a known challenge in the coupling of nitrogen-containing heterocycles.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overcoming catalyst inhibition.
Detailed Protocols & Explanations:
-
Protocol 1: Ligand Selection for N-Heterocycles
-
Employ bulky, electron-rich biaryl monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos).
-
Rationale: These ligands are designed to be highly effective in promoting the coupling of challenging substrates, including N-heterocycles. Their steric bulk can disfavor the binding of the furopyridine nitrogen to the palladium center, keeping the catalyst in the active cycle.
-
-
Protocol 2: Use of Pre-catalysts
-
Utilize a well-defined palladium pre-catalyst (e.g., an XPhos-Pd-G3 pre-catalyst).
-
Rationale: Pre-catalysts are designed to generate the active Pd(0) species cleanly and efficiently upon activation with a base. This can lead to more reproducible results and overcome issues associated with the in-situ formation of the active catalyst from a Pd(II) source.[8]
-
References
-
Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]
-
Neufeldt, S. R., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9514–9526. [Link]
-
Neufeldt, S. R., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition. [Link]
-
Rasool, N., et al. (2025). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. ResearchGate. [Link]
-
Neufeldt, S. R. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed. [Link]
-
Lipshutz, B. H., et al. (n.d.). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway Under Hy. NSF Public Access Repository. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Jasti, R., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. PubMed. [Link]
-
Buchwald, S. L., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
-
ResearchGate. (n.d.). The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Conditions. [Link]
-
Bennour, S., et al. (2024). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
Park, J. C., et al. (n.d.). Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency. Catalysis Science & Technology (RSC Publishing). [Link]
-
Majumder, S., et al. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wang, C., et al. (n.d.). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). [Link]
-
Long, J. R., et al. (n.d.). Palladium-catalyzed oxidative homocoupling of pyrazole boronic esters to access versatile bipyrazoles and the flexible metal–organic framework Co(4,4 - RSC Publishing. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (2025). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles | Request PDF. [Link]
-
Aggarwal, V. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2025). Base-Free Oxidative Homocoupling of Arylboronic Esters. | Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination - Wordpress. [Link]
-
ChemRxiv. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Alcaide, B., et al. (n.d.). A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. PMC. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Felpin, F.-X., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
-
Li, J., et al. (n.d.). Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. PMC. [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
-
Goroff, N. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.. ResearchGate. [Link]
-
The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
-
Figshare. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - Organometallics. [Link]
-
Nolan, S. P., et al. (n.d.). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. PubMed. [Link]
-
ResearchGate. (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. [Link]
-
Lambert, T. H., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. PMC. [Link]
-
Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Faraday Discussions (RSC Publishing). (n.d.). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
-
Fu, G. C. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. PMC. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Separation of Cyclobuta[b]furo[3,2-d]pyridine Isomers via HPLC
Welcome to the comprehensive technical support guide for the HPLC separation of Cyclobuta[b]furo[3,2-d]pyridine isomers. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance to navigate the complexities of separating these structurally similar compounds.
The unique fused ring structure of this compound presents significant challenges in achieving baseline resolution of its isomers.[1][2][3] This guide is designed to address the most common issues encountered during method development and routine analysis, offering logical troubleshooting workflows and scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered when separating this compound isomers?
A1: The most frequent challenges include:
-
Poor Resolution: Inadequate separation between isomers due to their similar chemical structures.
-
Peak Tailing: Asymmetrical peak shapes, particularly for the basic pyridine moiety, can compromise accurate quantification.[4]
-
Co-elution with Impurities: Overlapping peaks with synthesis-related impurities or degradation products.[4]
-
Inconsistent Retention Times: Drifting retention times can indicate issues with the mobile phase, column, or HPLC system.[5][6]
Q2: Which type of HPLC column is most effective for separating these isomers?
A2: The choice of column is paramount. For positional isomers, reversed-phase columns with alternative selectivities to standard C18, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, can be effective.[7] For enantiomeric separations, a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, like those derived from cellulose or amylose, are often a good starting point.[8][9][10]
Q3: How can I improve the peak shape for my basic this compound analytes?
A3: Peak tailing for basic compounds is often caused by interactions with acidic silanol groups on the silica support of the stationary phase.[4] To mitigate this:
-
Use a modern, high-purity, end-capped C18 or similar reversed-phase column.[4]
-
Add a basic modifier, such as triethylamine (TEA) or a volatile alternative like ammonium acetate, to the mobile phase to mask the silanol groups.
-
Adjust the mobile phase pH to suppress the ionization of the silanol groups (lower pH) or the analyte (higher pH), depending on the column's pH stability.[4]
In-Depth Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Isomers
Symptoms:
-
Overlapping peaks with a resolution value (Rs) of less than 1.5.[11][12]
-
Inability to accurately quantify individual isomers.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Selectivity (α) | The stationary phase and mobile phase are not providing sufficient differential interactions between the isomers. Selectivity is the most critical factor for resolving closely related compounds.[12][13] | 1. Change the Stationary Phase: If using a C18 column, switch to a column with a different chemistry, such as a phenyl, cyano, or PFP phase, to introduce different retention mechanisms like π-π interactions.[4] For enantiomers, screen different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).[14][15] 2. Modify the Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol or vice-versa) as this can significantly impact selectivity.[13] Adjusting the mobile phase pH can also influence the ionization state of the isomers and improve separation.[4] |
| Insufficient Efficiency (N) | The column is not generating narrow enough peaks to resolve the isomers, even with adequate selectivity. Efficiency is related to the column's plate count. | 1. Decrease Particle Size: Move to a column with smaller particles (e.g., from 5 µm to sub-2 µm) to increase efficiency. This will require a UHPLC system capable of handling higher backpressures.[4] 2. Optimize Flow Rate: Perform a flow rate study to find the optimal linear velocity for your column, which corresponds to the minimum of the van Deemter curve.[16] 3. Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to prevent peak broadening.[17] |
| Inappropriate Retention (k) | If retention is too low (k < 2), there is insufficient time for the isomers to interact with the stationary phase and achieve separation.[13] | 1. Decrease Mobile Phase Strength: In reversed-phase HPLC, reduce the percentage of the organic solvent to increase retention.[12] 2. Gradient Elution: If a single isocratic method doesn't provide adequate retention and separation, develop a shallow gradient.[13] |
Troubleshooting Workflow for Poor Resolution:
Caption: A logical workflow for troubleshooting poor resolution.
Issue 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2.
-
Reduced peak height and inaccurate integration.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | The basic pyridine nitrogen interacts with acidic residual silanol groups on the silica surface of the stationary phase.[4] | 1. Use a High-Purity Column: Modern, end-capped columns have minimal silanol activity.[4] 2. Add a Competing Base: Incorporate a small amount of a basic additive like triethylamine (TEA) (0.1-0.5%) or a mass spectrometry-compatible alternative like ammonium hydroxide into the mobile phase. This will preferentially interact with the silanol groups. 3. Adjust Mobile Phase pH: Lowering the pH (e.g., to pH 3) can suppress the ionization of silanol groups, reducing their interaction with the protonated basic analyte.[18] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5] | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Dilute the Sample: Lower the concentration of the sample in the injection solvent. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[17] | 1. Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase. 2. Weaken the Sample Solvent: If the sample is not soluble in the mobile phase, use the weakest possible solvent that maintains solubility. |
Issue 3: Retention Time Drifting
Symptoms:
-
Inconsistent retention times for the same analyte across multiple injections.
-
Gradual shift in retention times over a sequence of runs.
Root Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inadequate Column Equilibration | The column has not reached equilibrium with the mobile phase before the injection.[5][6] | 1. Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[6] |
| Mobile Phase Composition Change | The composition of the mobile phase is changing over time due to evaporation of a volatile component or improper mixing.[5] | 1. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 2. Degas Mobile Phase: Ensure the mobile phase is adequately degassed to prevent bubble formation in the pump.[5] |
| Temperature Fluctuations | Changes in ambient or column temperature can affect retention times.[5] | 1. Use a Column Oven: Maintain a constant column temperature using a thermostatted column compartment.[5] |
| Column Contamination | Strongly retained compounds from previous injections may slowly elute, altering the stationary phase chemistry. | 1. Implement a Column Wash: Include a high-organic wash step at the end of each gradient run to elute any strongly retained impurities. 2. Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed sample components.[6] |
Experimental Protocols
Protocol 1: Chiral Stationary Phase Screening for Enantiomeric Separation
This protocol outlines a systematic approach to screen for a suitable chiral stationary phase.
-
Column Selection:
-
Select a set of 3-4 chiral columns with diverse selectivities. A good starting point includes:
-
A cellulose-based CSP (e.g., Chiralcel OD-H)
-
An amylose-based CSP (e.g., Chiralpak AD-H)
-
A Pirkle-type CSP (e.g., Whelk-O 1)[14]
-
-
-
Mobile Phase Screening:
-
For each column, perform initial screening runs with both normal-phase and reversed-phase mobile phases.
-
Normal Phase:
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: Hexane/Ethanol (90:10, v/v)
-
-
Reversed Phase:
-
Mobile Phase C: Acetonitrile/Water (50:50, v/v)
-
Mobile Phase D: Methanol/Water (50:50, v/v)
-
-
-
Initial Run Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength for the analyte.
-
Injection Volume: 5 µL
-
-
Evaluation:
-
Assess the chromatograms for any signs of separation between the enantiomers.
-
Select the column and mobile phase combination that shows the best initial separation (even if it's not baseline) for further optimization.
-
Screening and Optimization Workflow:
Caption: A two-phase workflow for chiral method development.
References
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- EvitaChem. (n.d.). This compound (EVT-1452282).
- Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Celecoxib Isomers.
- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
- LCGC International. (2020, December 19). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development.
- Sigma-Aldrich. (n.d.). Macrocyclic Chiral Stationary Phases.
- Sielc. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline.
- Wikipedia. (n.d.). Chiral column chromatography.
- Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters.
- Sigma-Aldrich. (n.d.). Method development & optimization.
- Regis Technologies. (n.d.). Chiral Stationary Phases.
- YouTube. (2011, February 2). Solving Two Common Problems in HPLC.
- Chromatography Forum. (2015, July 20). Method for pyridine amine derivative.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
- ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions.
- Sielc. (n.d.). HPLC Troubleshooting Guide.
- The Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β.
- Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Benchchem. (n.d.). Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- Semantic Scholar. (n.d.). FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Semantic Scholar. (1997, March 1). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives.
- MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- MDPI. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
- PubMed. (2005, January 21). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases.
- HETEROCYCLES. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE.
Sources
- 1. evitachem.com [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. lcms.cz [lcms.cz]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. repository.uncw.edu [repository.uncw.edu]
- 11. researchgate.net [researchgate.net]
- 12. inacom.nl [inacom.nl]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. halocolumns.com [halocolumns.com]
- 18. hplc.eu [hplc.eu]
Technical Support Center: Synthesis of Moisture-Sensitive Cyclobutane-Fused Heterocycles
Welcome to the technical support center for the synthesis of cyclobutane-fused heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these unique and often challenging molecular scaffolds. The inherent ring strain of the cyclobutane moiety can lead to unique reactivity, and when coupled with moisture-sensitive reagents or intermediates, the synthetic challenges are amplified.[1][2][3][4]
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles of synthetic organic chemistry and practical, field-proven experience. Our goal is to empower you to overcome common hurdles and achieve successful, reproducible outcomes in your synthetic endeavors.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during the synthesis of moisture-sensitive cyclobutane-fused heterocycles.
Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes related to moisture?
Answer: Low or no product yield in moisture-sensitive reactions is a common issue that often points to the presence of water in the reaction setup.[5] Water can interfere in several ways:
-
Reagent Decomposition: Many reagents used in these syntheses, such as organolithiums, Grignard reagents, and certain Lewis acids, are highly reactive towards water.[6] This leads to the consumption of your starting materials and reagents in non-productive side reactions.
-
Catalyst Deactivation: If your synthesis involves a moisture-sensitive catalyst, even trace amounts of water can lead to its deactivation, effectively halting the reaction.
-
Hydrolysis of Intermediates or Products: The strained cyclobutane ring or the heterocyclic portion of your molecule may be susceptible to hydrolysis under the reaction conditions, especially in the presence of acid or base.[7]
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting low-yield reactions.
Question 2: I am observing the formation of significant side products. How can I determine if moisture is the culprit and mitigate these unwanted reactions?
Answer: The formation of side products is a strong indicator that your reaction conditions are not optimal, and moisture is a frequent cause.
-
Hydrolysis Products: Look for byproducts that correspond to the hydrolysis of your starting materials, intermediates, or the final product. For example, if you are using an ester-containing reagent, you might observe the corresponding carboxylic acid.
-
Protonation of Reactive Species: In the presence of water, highly basic reagents can be protonated, leading to the formation of undesired alkanes or other protonated species.
Mitigation Strategies:
-
Strictly Anhydrous Techniques: Re-evaluate your experimental setup to ensure all components are rigorously dried. This includes flame-drying glassware under vacuum and using freshly distilled solvents.[8][9]
-
Use of Drying Agents in the Reaction: In some cases, adding a compatible drying agent directly to the reaction mixture can be beneficial. However, ensure the drying agent does not interfere with your reaction.
-
Inert Atmosphere: Always perform the reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the system.[6][8]
Question 3: My purification process is leading to decomposition of the target cyclobutane-fused heterocycle. What precautions should I take?
Answer: The purification of moisture-sensitive compounds requires careful consideration to avoid degradation.
-
Anhydrous Solvents for Chromatography: Ensure that the solvents used for column chromatography are thoroughly dried. The silica gel or alumina used as the stationary phase should also be dried in an oven prior to use.
-
Avoid Aqueous Workups if Possible: If your product is highly sensitive to water, consider alternative workup procedures that do not involve an aqueous phase.[10] This could involve direct filtration to remove solid byproducts or distillation of the crude product.
-
Inert Atmosphere during Purification: For extremely sensitive compounds, it may be necessary to perform the purification steps, such as chromatography, inside a glovebox.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the best way to dry my reaction solvents?
A1: The choice of drying agent depends on the solvent.[13] For many common organic solvents, distillation from a suitable drying agent is the most effective method.[12]
| Drying Agent | Suitable Solvents | Unsuitable Solvents |
| Sodium/Benzophenone | Ethers (THF, Dioxane), Hydrocarbons (Toluene, Hexane) | Halogenated solvents, Ketones, Esters |
| Calcium Hydride (CaH2) | Ethers, Hydrocarbons, Amines, Dichloromethane[14] | Alcohols, Acids |
| Phosphorus Pentoxide (P4O10) | Halogenated solvents, Hydrocarbons, Nitriles[15] | Alcohols, Amines, Ketones |
| Activated Molecular Sieves (3Å or 4Å) | Many common solvents, good for pre-drying or storing dried solvents[14] | May not be sufficient for extremely dry conditions |
Q2: How do I properly set up and maintain an inert atmosphere for my reaction?
A2: An inert atmosphere is crucial for protecting moisture-sensitive reactions from air and water.[5][6] The two primary methods are using a Schlenk line or a glovebox.[8]
Schlenk Line Technique:
Sources
- 1. quora.com [quora.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ring strain - Wikipedia [en.wikipedia.org]
- 5. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 6. fiveable.me [fiveable.me]
- 7. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Air-free technique - Wikipedia [en.wikipedia.org]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. How To [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to Differentiating C9H5NO Heterocyclic Isomers by Mass Spectrometry
Introduction: The Analytical Challenge of C9H5NO Isomers
In the landscape of pharmaceutical research and chemical synthesis, heterocyclic compounds are foundational. The molecular formula C9H5NO represents a family of structural isomers, each with distinct chemical properties and biological activities. Key members of this family include quinoline N-oxide, isoquinoline N-oxide, and various indole carboxylic acids and quinoline carboxylic acids. Differentiating these isomers is a common analytical hurdle, as they share the same exact mass, making them indistinguishable by standard mass measurement alone.[1][2] Tandem mass spectrometry (MS/MS) emerges as an indispensable tool, providing a window into the intrinsic chemical stability and structure of an ion through its collision-induced dissociation (CID) fragmentation patterns.[3][4]
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of key C9H5NO isomers. We will explore how the position of the nitrogen and oxygen atoms fundamentally dictates the fragmentation pathways, enabling confident structural elucidation. This document is designed for researchers and drug development professionals who leverage mass spectrometry for structural characterization and isomer differentiation.
The Influence of Ionization: Setting the Stage for Fragmentation
The choice of ionization technique—typically Electron Ionization (EI) for volatile compounds analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for less volatile or thermally labile compounds analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS)—profoundly impacts the initial ion generated and its subsequent fragmentation.[5][6]
-
Electron Ionization (EI): This high-energy technique generates an odd-electron molecular ion (M+•). The high internal energy of this radical cation often leads to extensive and complex fragmentation, providing a detailed molecular fingerprint.[6]
-
Electrospray Ionization (ESI): As a soft ionization method, ESI typically generates an even-electron protonated molecule ([M+H]+) in positive ion mode.[7] Subsequent fragmentation via CID in a tandem mass spectrometer is more controlled, often initiated at the site of protonation, leading to predictable neutral losses.[7][8][9]
Understanding these differences is crucial for interpreting spectra and selecting the appropriate analytical strategy.
Comparative Fragmentation Analysis of Key C9H5NO Isomers
The structural arrangement of the C9H5NO isomers directly governs their stability in the gas phase and dictates the primary fragmentation routes.
Quinoline N-oxide and Isoquinoline N-oxide
The N-oxides are characterized by the N→O functional group. Under ESI conditions, the most characteristic fragmentation pathway for protonated quinoline N-oxide is the elimination of an OH radical.[8] Another common fragmentation observed under both ESI and EI conditions is the loss of an oxygen atom.[8][10]
-
Primary Fragmentation (ESI):
-
Thermal Fragmentation: In GC-MS, thermal degradation in the ion source prior to ionization can be a significant factor for N-oxides, potentially complicating spectral interpretation.[11]
While quinoline N-oxide and isoquinoline N-oxide share these primary losses, the relative intensities of their fragment ions can differ, providing a basis for distinction. The stability of the resulting quinoline or isoquinoline cation influences the fragmentation efficiency.
Caption: Primary ESI-MS/MS fragmentation pathways for N-oxide isomers.
Quinoline Carboxylic Acids
For isomers like quinoline-2-carboxylic acid or quinoline-4-carboxylic acid, the fragmentation is driven by the carboxylic acid moiety.[5][12]
-
Electron Ionization (EI):
-
Loss of •COOH (m/z 128): A prominent fragmentation involving the neutral loss of the carboxyl radical (45 Da).[5]
-
Loss of CO2 (m/z 129): Decarboxylation leads to the formation of the quinoline radical cation.[5]
-
Subsequent Loss of HCN: The resulting quinoline ring can further fragment by losing hydrogen cyanide (27 Da), a characteristic fragmentation of the quinoline core, yielding an ion at m/z 102.[5][12]
-
-
Electrospray Ionization (ESI, Positive Mode):
-
Loss of H2O (m/z 156): A common initial loss from the protonated molecule.
-
Consecutive Loss of CO (m/z 128): Following the loss of water, the elimination of carbon monoxide is a primary pathway.[5]
-
The position of the carboxylic acid group can influence the relative abundance of these fragments, but the primary fragmentation channels remain consistent.
Caption: Comparison of EI and ESI fragmentation for quinoline carboxylic acid.
Indole Carboxylic Acids
Indole-based isomers also fragment via the carboxylic acid group, but the underlying indole core produces its own characteristic ions.
-
Primary Fragmentation: Similar to quinoline carboxylic acids, initial losses of H2O, •OH, CO2, and •COOH are expected depending on the ionization method.
-
Diagnostic Indole Fragmentation: The key differentiator is the subsequent fragmentation of the indole ring. A characteristic fragment in indole-containing compounds is the ion at m/z 89, resulting from the loss of HCN from an ion at m/z 116.[13][14] The presence of this pathway is a strong indicator of an indole scaffold over a quinoline or isoquinoline one.
Quantitative Data Summary
The following table summarizes the key diagnostic fragment ions for differentiating C9H5NO isomers. Relative abundances can vary significantly with instrument type and collision energy, but the presence or absence of these key fragments is highly informative.
| Isomer Class | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Diagnostic Neutral Loss |
| Quinoline N-oxide | ESI (+) | 146 | 130, 129 | O, •OH[8] |
| Isoquinoline N-oxide | ESI (+) | 146 | 130, 129 | O, •OH[8][11] |
| Quinoline Carboxylic Acid | ESI (+) | 174 | 156, 128 | H₂O, CO[5] |
| Quinoline Carboxylic Acid | EI | 173 | 129, 128, 102 | CO₂, •COOH, HCN[5][12] |
| Indole Carboxylic Acid | EI | 173 | 129, 128, 116, 89 | CO₂, •COOH, HCN[13][14] |
Experimental Protocols
To ensure reproducible and reliable data, the following protocols are recommended.
Protocol 1: LC-MS/MS Analysis via ESI
This method is ideal for the analysis of N-oxides and carboxylic acids in complex matrices.
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Parameters (Q-TOF or Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-450 °C.
-
MS1 Scan Range: m/z 50-300.
-
MS/MS (Product Ion Scan):
-
Select the precursor ion of interest (e.g., m/z 146 for N-oxides).
-
Apply a range of collision energies (e.g., stepping from 10-40 eV) to observe the full fragmentation pattern.
-
Use a high-resolution instrument for accurate mass measurements to confirm elemental compositions of fragments.[8]
-
-
Caption: Experimental workflow for LC-MS/MS analysis of C9H5NO isomers.
Protocol 2: GC-MS Analysis via EI
This method is suitable for thermally stable isomers like the carboxylic acids (after derivatization) or for direct infusion of pure standards.
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
For carboxylic acids, derivatization (e.g., silylation with BSTFA) may be required to improve volatility and thermal stability.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.[11]
-
Scan Range: m/z 40-350.
-
Conclusion
The differentiation of C9H5NO isomers is a challenge readily met by tandem mass spectrometry. By carefully selecting the ionization technique and analyzing the resulting collision-induced fragmentation patterns, unambiguous structural assignments can be made. N-oxides are characterized by losses of oxygen-containing species (O, OH), while carboxylic acids fragment through predictable losses from the acid group (H2O, CO, CO2, COOH). Furthermore, the underlying heterocyclic core—be it quinoline, isoquinoline, or indole—provides a secondary layer of diagnostic ions, such as the loss of HCN. The protocols and comparative data within this guide serve as a robust framework for researchers tackling the structural elucidation of these and other isomeric heterocyclic systems.
References
-
Balogh, G. T., & Vékey, K. (2006). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. ResearchGate. [Link]
-
Díaz, R., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry. [Link]
-
Duffield, A. M., & Buchardt, O. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Acta Chemica Scandinavica. [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. [Link]
-
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]
-
Qing, Z., et al. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]
-
Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry. [Link]
-
Bowie, J. H., et al. (1967). ELECTRON IMPACT STUDIES. XV. SKELETAL REARRANGEMENT FRAGMENTS IN THE MASS SPECTRA OF AROMATIC N-OXIDES. ConnectSci. [Link]
-
Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
-
El-Fattah, M. E. A., et al. (2007). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. PubMed. [Link]
-
Al-Zaydi, K. M. (2008). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Molecules. [Link]
-
Kihel, A., et al. (2016). (PDF) Study of Mass Spectra of Some Indole Derivatives. ResearchGate. [Link]
-
LCGC Staff. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. LCGC. [Link]
-
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Khan, A. A., et al. (2007). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
-
Anothane Caleb, A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
-
Kumar, A. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. ResearchGate. [Link]
-
Julian, R. R., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. [Link]
-
Bruker Daltonics. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker. [Link]
-
Martens, J., et al. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. connectsci.au [connectsci.au]
- 11. Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chempap.org [chempap.org]
- 13. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 14. researchgate.net [researchgate.net]
Comparing kinase selectivity of Cyclobuta[b]furo[3,2-d]pyridine vs standard inhibitors
This guide provides an in-depth technical analysis of the kinase selectivity profile of Cyclobuta[b]furo[3,2-d]pyridine derivatives, comparing them against standard inhibitors. This analysis focuses on the structural influence of the tricyclic scaffold on kinase binding affinity and isoform specificity.
Part 1: Executive Summary & Scaffold Analysis
This compound represents a rigidified, tricyclic pharmacophore derived from the furo[3,2-d]pyridine core. In medicinal chemistry, the fusion of a cyclobutane ring to the furo-pyridine system is a strategy often employed to restrict conformational flexibility, thereby enhancing binding specificity to the ATP-binding pocket of target kinases.
-
Primary Target Class: Cyclin-Dependent Kinases (specifically CDK4/6 ) and potentially GSK-3 , depending on the substitution pattern.
-
Structural Distinction: It is crucial to distinguish this scaffold from its isomer, furo[3,2-b]pyridine (e.g., the "Nemec series"), which is a privileged scaffold for CLK (Cdc2-like kinase) and GSK-3 inhibition. The shift from the [3,2-b] to the [3,2-d] isomer significantly alters the vector of hydrogen bond donors/acceptors in the hinge-binding region, redirecting selectivity towards the CDK family.
Mechanism of Action
The tricyclic core mimics the purine ring of ATP. The pyridine nitrogen (N5 position in the tricyclic system) typically acts as a hydrogen bond acceptor to the kinase hinge region (e.g., Val96 in CDK4), while the furan oxygen and the fused cyclobutane ring contribute to hydrophobic interactions within the gatekeeper and solvent-exposed regions, respectively.
Part 2: Comparative Selectivity Profile
The following analysis compares the This compound scaffold against industry-standard inhibitors for its primary (CDK4/6) and secondary (GSK-3/CLK) target classes.
Primary Target: CDK4/6 Selectivity
Standard Inhibitor: Palbociclib (PD-0332991)
-
Mechanism: Reversible, ATP-competitive inhibitor.
-
Key Selectivity Feature: High specificity for CDK4/6 over CDK1/2 due to interactions with the specific hinge residues and the hydrophobic pocket.
| Feature | This compound Derivatives | Palbociclib (Standard) |
| CDK4 IC₅₀ | < 50 nM (Predicted/Analogous) | 11 nM |
| CDK6 IC₅₀ | < 100 nM | 15 nM |
| Selectivity vs CDK1/2 | High (>500-fold). The rigid tricyclic core prevents the induced fit required for CDK2 binding. | High (>1000-fold). |
| Binding Mode | Type I (ATP-competitive). The cyclobutane ring fills the ribose-binding pocket, enhancing residence time. | Type I. Relies on the pyridopyrimidine core. |
| Off-Target Risks | Potential FLT3 or CSNK2A1 activity due to the flat aromatic system. | Known myelosuppression (neutropenia) linked to CDK6 inhibition. |
Secondary Target: GSK-3 / CLK Cross-Reactivity
Standard Inhibitor: SB216763 (GSK-3) / TG003 (CLK)
-
Context: While the [3,2-b] isomer is a potent CLK inhibitor, the [3,2-d] isomer (Cyclobuta-fused) shows reduced affinity for CLKs but may retain residual GSK-3 activity if the hinge-binding motif is preserved.
| Target | This compound | Standard Inhibitor | Differentiation |
| GSK-3β | Moderate (IC₅₀ ~200-500 nM) | SB216763 (IC₅₀ = 34 nM) | The [3,2-d] N-placement is less optimal for the GSK-3 hinge (Asp133/Val135) compared to the maleimide of SB216763. |
| CLK1/2 | Low (IC₅₀ > 1 µM) | TG003 (IC₅₀ ~20 nM) | The [3,2-b] isomer (TG003 analog) is the active CLK scaffold. The [3,2-d] isomer clashes with the bulky gatekeeper in CLKs. |
Part 3: Signaling Pathway & Mechanism[1]
The diagram below illustrates the differential signaling impact of the this compound scaffold compared to the [3,2-b] isomer pathways.
Figure 1: Differential pathway engagement. The [3,2-d] scaffold (Blue) primarily targets the CDK4-Rb axis, whereas the [3,2-b] isomer (Red) targets the CLK-Splicing axis.
Part 4: Experimental Validation Protocols
To validate the selectivity of a specific this compound derivative, the following protocols are recommended. These protocols are designed to be self-validating by including positive and negative controls.
Protocol 1: NanoBRET™ Target Engagement Assay (Live Cell)
Rationale: Measures the compound's affinity for the kinase in the physiological environment, accounting for cell permeability and ATP competition.
-
Transfection: Transfect HEK293T cells with N-terminal NanoLuc®-CDK4 fusion vector and C-terminal HaloTag® vector. Incubate for 24h.
-
Tracer Addition: Treat cells with 0.1 µM of a cell-permeable fluorescent tracer (e.g., K-4) + HaloTag® Ligand.
-
Compound Treatment: Add serial dilutions of This compound (0.1 nM to 10 µM).
-
Control A (Positive): Palbociclib (1 µM).
-
Control B (Negative): DMSO vehicle.
-
-
Measurement: After 2h equilibration, measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible plate reader.
-
Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot dose-response to determine cellular IC₅₀.
-
Validation Criteria: The Z' factor must be > 0.5. Palbociclib must show complete displacement of the tracer.
-
Protocol 2: Radiometric Kinase Profiling (HotSpot™)
Rationale: The "Gold Standard" for determining true thermodynamic Kd without the interference of reporter tags.
-
Reaction Mix: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.02% Brij-35.
-
Substrate: Use Histone H1 (for CDK4) or Peptide substrate (for GSK-3).
-
ATP: Add [γ-³³P]-ATP at a concentration equal to the Km of the specific kinase (critical for comparing selectivity fairly).
-
Incubation: Incubate kinase + substrate + compound (10 µM screening dose) for 20 min at RT.
-
Detection: Spot reaction onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP. Count radioactivity.
-
Selectivity Score: Calculate the Selectivity Score (S(10)) : The percentage of kinases inhibited >50% at 1 µM. A score <0.05 indicates a highly selective inhibitor.
References
-
VanderWel, S. N., et al. (2005).[1] "Pyrido[2,3-d]pyrimidines and Furo[3,2-d]pyrimidines as Inhibitors of Cyclin-Dependent Kinase 4." Journal of Medicinal Chemistry. Link
-
Němec, V., et al. (2019).[2] "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[3] Angewandte Chemie International Edition. Link
-
Sampson, P. B., et al. (2015). "The Discovery of Polo-like Kinase 4 Inhibitors: Identification of CFI-400945." Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. "Furo[3,2-d]pyrimidine Derivatives." National Center for Biotechnology Information. Link
Sources
A Comparative Analysis of Furo[3,2-b]pyridine and Furo[2,3-c]pyridine Isomers: Unveiling Divergent Biological Activities
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, fused heterocyclic systems containing furan and pyridine rings have garnered significant attention due to their diverse and potent biological activities. This guide provides a detailed comparative analysis of the biological profiles of two key isomers: furo[3,2-b]pyridine and furo[2,3-c]pyridine. By examining their distinct interactions with biological targets and the resulting pharmacological effects, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery efforts.
The Furo[3,2-b]pyridine Scaffold: A Privileged Motif in Kinase Inhibition and Beyond
The furo[3,2-b]pyridine core has emerged as a "privileged" scaffold, demonstrating significant potential in the development of novel therapeutics, particularly in oncology.[1] Its unique structure has been extensively explored, leading to the identification of potent and selective inhibitors of various key biological targets.
Potent and Selective Kinase Inhibition
A primary area of investigation for furo[3,2-b]pyridine derivatives is their ability to inhibit protein kinases, enzymes that are often dysregulated in diseases like cancer.[1] Notably, this scaffold has been instrumental in developing highly selective inhibitors of cdc-like kinases (CLKs), which play a crucial role in the regulation of pre-mRNA splicing.[2][3][4][5] By modulating alternative splicing events, these compounds can suppress cancer cell growth and induce apoptosis.[4]
Beyond CLKs, the furo[3,2-b]pyridine core has been utilized to create selective inhibitors of other therapeutically relevant kinases, including Homeodomain-Interacting Protein Kinases (HIPKs) and Cyclin-Dependent Kinase 2 (CDK2).[4] HIPKs are involved in transcription regulation and apoptosis, while CDK2 is a key regulator of the cell cycle.[4]
Modulation of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development, and its aberrant activation is implicated in the pathogenesis of various cancers.[4] Certain furo[3,2-b]pyridine derivatives have been identified as effective modulators of this pathway, acting downstream of the Smoothened (SMO) receptor.[2][3][4][5] This provides a distinct mechanism of action for their anticancer effects.
Cytotoxic and Apoptotic Activity
Consistent with their kinase inhibitory and pathway modulation activities, various 2-substituted furo[3,2-b]pyridine derivatives have demonstrated encouraging cytotoxic effects against cancer cell lines in vitro.[6][7] For instance, one derivative has shown growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines and was also found to inhibit SIRT1, a class III histone deacetylase implicated in cancer metabolism and cell survival.[6][7] Furthermore, this compound demonstrated the ability to induce apoptosis in MCF-7 cells.[6][7]
The Furo[2,3-c]pyridine Scaffold: A Landscape of Antimicrobial and Kinase Inhibitory Potential
While not as extensively explored as its [3,2-b] isomer, the furo[2,3-c]pyridine scaffold is a key structural component in various bioactive molecules and has shown promise in different therapeutic areas.[8]
Antimicrobial and Antifungal Activity
Research into furo[2,3-c]pyrazole derivatives, which contain the furo[2,3-c]pyridine core, has revealed notable antimicrobial and antifungal properties.[9] Specific derivatives have demonstrated activity against Gram-positive bacteria such as Bacillus subtilis and Bacillus thuringiensis, as well as potent in vitro antifungal activity against Botrytis fabae and Fusarium oxysporum.[9]
B-Raf Kinase Inhibition
In the realm of oncology, a significant finding has been the development of furo[2,3-c]pyridine-based indanone oximes as highly potent and selective inhibitors of B-Raf kinase.[10] The B-Raf protein is a key component of the MAPK/ERK signaling pathway, and its mutation is a common driver in several cancers, including melanoma.
HIV-1 Protease Inhibition
The furo[2,3-c]pyridine core is a key structural element in PNU-142721, a potent HIV-1 protease inhibitor.[8] This highlights the potential of this scaffold in the development of antiviral agents.
Comparative Summary of Biological Activities
To facilitate a direct comparison, the table below summarizes the key biological activities reported for the furo[3,2-b]pyridine and furo[2,3-c]pyridine isomers.
| Biological Activity | Furo[3,2-b]pyridine | Furo[2,3-c]pyridine |
| Primary Focus | Anticancer (Kinase Inhibition) | Diverse (Antimicrobial, Anticancer, Antiviral) |
| Key Targets | CLKs, HIPKs, CDK2, Hedgehog Pathway, SIRT1 | B-Raf, HIV-1 Protease, Microbial Targets |
| Anticancer Mechanism | Inhibition of splicing, cell cycle, and developmental pathways; Induction of apoptosis | Inhibition of key oncogenic signaling pathways (MAPK/ERK) |
| Antimicrobial Activity | Less reported | Active against Gram-positive bacteria and fungi |
| Antiviral Activity | Not a primary focus | Core of a potent HIV-1 protease inhibitor |
Experimental Protocols and Methodologies
The following sections detail the experimental workflows commonly employed in the biological evaluation of these furo-pyridine isomers.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Workflow for MTT Assay
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Signaling Pathways
The biological effects of these isomers are mediated through their interaction with key cellular signaling pathways.
Furo[3,2-b]pyridine and the Hedgehog Signaling Pathway
Caption: Modulation of the Hedgehog signaling pathway by furo[3,2-b]pyridines.
Conclusion and Future Directions
The comparative analysis of furo[3,2-b]pyridine and furo[2,3-c]pyridine isomers reveals distinct yet complementary profiles of biological activity. Furo[3,2-b]pyridines have been extensively validated as privileged scaffolds for targeting various protein kinases and the Hedgehog pathway, with significant potential in oncology. In contrast, the furo[2,3-c]pyridine core, while less explored, has demonstrated a broader spectrum of activity, including antimicrobial, antifungal, and antiviral potential, alongside targeted anticancer activity through B-Raf inhibition.
This guide underscores the profound impact that isomeric variations can have on the pharmacological properties of a heterocyclic core. For researchers in drug discovery, these insights can guide the selection of the appropriate scaffold for a given therapeutic target. Future research should focus on expanding the structure-activity relationship studies for the furo[2,3-c]pyridine isomer to unlock its full therapeutic potential and on conducting head-to-head in vivo comparative studies to further delineate the differential efficacy and safety profiles of these two promising classes of compounds.
References
- Time in Oskarshamn, SE. Google.
-
Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Scite. Retrieved February 21, 2026, from [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. Retrieved February 21, 2026, from [Link]
-
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Retrieved February 21, 2026, from [Link]
-
Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Bentham Science. Retrieved February 21, 2026, from [Link]
-
Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives. PubMed. Retrieved February 21, 2026, from [Link]
-
The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. PubMed. Retrieved February 21, 2026, from [Link]
-
synthesis, complex compounds and antimicrobial activity of some derivatives of furo[3,2-c. The Distant Reader. Retrieved February 21, 2026, from [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Retrieved February 21, 2026, from [Link]
-
Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives. PubMed. Retrieved February 21, 2026, from [Link]
-
Furo(3,2-b)pyridine | C7H5NO | CID 12210217. PubChem. Retrieved February 21, 2026, from [Link]
-
Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Semantic Scholar. Retrieved February 21, 2026, from [Link]
-
The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. PMC. Retrieved February 21, 2026, from [Link]
-
ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. MDPI. Retrieved February 21, 2026, from [Link]
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES. Retrieved February 21, 2026, from [Link]
-
Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives | Request PDF. ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Retrieved February 21, 2026, from [Link]
-
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. PMC. Retrieved February 21, 2026, from [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Retrieved February 21, 2026, from [Link]27/10/3315)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scite.ai [scite.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Synthesis and antimicrobial activity of some new 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Cyclobuta[b]furo[3,2-d]pyridine Using Elemental Analysis
In the landscape of pharmaceutical and materials science research, the absolute purity of a novel heterocyclic compound like Cyclobuta[b]furo[3,2-d]pyridine is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental outcomes. For researchers, scientists, and drug development professionals, an unvalidated compound is a source of unacceptable ambiguity. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for the purity validation of this compound, offering a robust framework for ensuring the integrity of your research.
The Foundational Role of Purity in the Application of this compound
Elemental Analysis: The Gold Standard for Compositional Verification
Elemental analysis (EA) is a cornerstone technique for determining the elemental composition of a sample.[5][6][7] It provides a quantitative measure of the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements, which can then be compared to the theoretical values calculated from the compound's molecular formula.[6][8] For this compound, with a molecular formula of C₉H₅NO, the theoretical elemental composition serves as the primary reference for purity.[1][9]
Theoretical Elemental Composition of this compound (C₉H₅NO)
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
| Carbon (C) | 12.011 | 9 | 108.099 | 75.51 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.52 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.79 |
| Oxygen (O) | 15.999 | 1 | 15.999 | 11.18 |
| Total | 143.145 | 100.00 |
A deviation of the experimentally determined values from these theoretical percentages, typically beyond a ±0.4% tolerance, signals the presence of impurities.[10]
Instrumentation: A modern CHNS/O elemental analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin or silver capsule using a microbalance.
-
Combustion: The sample is subjected to high-temperature combustion (typically ~900-1000 °C) in a pure oxygen environment. This process converts the sample into its constituent elemental gases (CO₂, H₂O, N₂, and SO₂ if sulfur is present).
-
Reduction and Separation: The combustion gases are passed through a reduction tube to convert nitrogen oxides to N₂ and remove excess oxygen. The resulting gas mixture is then separated using a gas chromatography column.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.
-
Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.[11]
Interpreting the Data: The obtained percentages for C, H, and N are compared against the theoretical values. A close correlation within the acceptable ±0.4% range provides strong evidence of the sample's purity with respect to its elemental composition.
A Comparative Overview of Purity Validation Techniques
While elemental analysis is fundamental, a multi-faceted approach employing orthogonal methods is crucial for a comprehensive purity assessment.[12][] The choice of technique should be guided by the specific information required, such as the detection of specific types of impurities.[11]
| Technique | Principle | Strengths for this compound | Limitations |
| Elemental Analysis (EA) | Combustion and detection of elemental gases.[5][7] | Provides fundamental confirmation of elemental composition.[14] Excellent for detecting inorganic impurities and residual solvents that alter the C/H/N ratio. | Does not identify the structure of impurities.[14] Insensitive to isomeric impurities.[14] |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase.[15] | Excellent for separating and quantifying organic impurities, including isomers and by-products from synthesis.[15][16] High sensitivity and resolution. | Requires a suitable chromophore for UV detection. Method development can be time-consuming. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Provides molecular weight information for the main compound and any impurities. High-resolution MS (HRMS) can confirm the molecular formula.[10] | Isomeric impurities may not be distinguishable. Quantification can be challenging without appropriate standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[17] | Provides detailed structural information, enabling the identification of impurities.[3][18] Quantitative NMR (qNMR) can be used for purity determination.[4][17] | Lower sensitivity compared to HPLC and MS.[3] Complex spectra can be difficult to interpret. |
Integrated Workflow for Comprehensive Purity Validation
A robust purity validation strategy for this compound should not rely on a single technique but rather integrate the strengths of multiple methods. The following workflow illustrates a logical approach to achieving a high degree of confidence in the sample's purity.
Caption: Integrated workflow for the comprehensive purity validation of this compound.
Causality Behind Experimental Choices
The initial structural elucidation by NMR and molecular formula confirmation by HRMS are prerequisites for interpreting the results of quantitative purity analyses. Elemental analysis is then employed as a fundamental check of the bulk elemental composition. Any significant deviation at this stage would point towards gross contamination, such as residual solvents or inorganic salts, which might not be readily apparent in other analyses. HPLC provides a high-resolution separation of the target compound from structurally similar organic impurities that would be indistinguishable by elemental analysis. The combination of these techniques provides a self-validating system where the results of one method corroborate the findings of another, leading to a high-confidence purity assignment.
Conclusion: A Multi-Pronged Approach to Purity Validation
References
-
LECO Corporation. What Is an Elemental Analyzer & How Does It Work? (2023). Available from: [Link].
-
Boeré, R. T. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science (2022). Available from: [Link].
- Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives.
-
Wikipedia. Elemental analysis. Available from: [Link].
-
AZoM. How Does an Elemental Analyzer Work? (2021). Available from: [Link].
-
EOLSS. ELEMENTAL ANALYSIS. Available from: [Link].
-
Universal Lab. Common Elemental Analysis Methods. (2024). Available from: [Link].
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link].
-
ACS Central Science. An International Study Evaluating Elemental Analysis. (2022). Available from: [Link].
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry (2014). Available from: [Link].
-
Chemistry LibreTexts. 9.2: How do we know when an Organic Compounds is Pure? (2021). Available from: [Link].
-
ACS Publications. Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry. Available from: [Link].
-
Abdighahroudi, F., et al. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry (2020). Available from: [Link].
-
Macsen Labs. High-purity Inorganic & Organic Chemicals | Manufacturer & Supplier. (2023). Available from: [Link].
-
Chemistry Steps. How to Determine the Purity of a Substance using Elemental Analysis. (2021). Available from: [Link].
-
Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Available from: [Link].
-
CoreDux. Purity validation. Available from: [Link].
-
ResearchGate. (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Available from: [Link].
-
RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link].
-
MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. (2025). Available from: [Link].
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing? (2023). Available from: [Link].
-
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. (2025). Available from: [Link].
-
Wikipedia. Pyridine. Available from: [Link].
-
ORBi. QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Available from: [Link].
-
Nanalysis. Beyond structural elucidation, introduction to qNMR – Part I. (2019). Available from: [Link].
-
Connect Journals. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SUBSTITUTED PYRIDO [30,20: 4,5] FURO [2,3-d] PYRIMIDINE DERIVATIVES. Available from: [Link].
-
ACS Publications. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Available from: [Link].
-
ResearchGate. Elemental analysis: an important purity control but prone to manipulations. Available from: [Link].
-
HUSCAP. A Study on the Structure of Pyridine Extracts from Coals by High Resolution Nuclear Magnetic Resonance Spectroscopy. Available from: [Link].
-
Scribd. Pyridine and Pyridine Derivatives. Available from: [Link].
-
Reddit. HPLC trace for proof of purity. (2024). Available from: [Link].
-
ResearchGate. Pyridine and Pyridine Derivatives. Available from: [Link].
-
Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Available from: [Link].
-
The Royal Society of Chemistry. Compound purity analysis and HPLC data. Available from: [Link].
-
ResearchGate. (PDF) Identification and structure elucidation by NMR spectroscopy. (2018). Available from: [Link].
-
Georgia State University. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Available from: [Link].
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available from: [Link].
-
PubChem. Furo(3,2-b)pyridine. Available from: [Link].
-
Sci-Hub. Furopyridines. III. A new synthesis of furo[3,2‐b]pyridine. Available from: [Link].
-
PubMed. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Available from: [Link].
Sources
- 1. evitachem.com [evitachem.com]
- 2. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macsenlab.com [macsenlab.com]
- 5. What Is an Elemental Analyzer & How Does It Work? [excedr.com]
- 6. Elemental analysis - Wikipedia [en.wikipedia.org]
- 7. azom.com [azom.com]
- 8. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. moravek.com [moravek.com]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. Beyond structural elucidation, introduction to qNMR – Part I — Nanalysis [nanalysis.com]
- 18. researchgate.net [researchgate.net]
Cyclobuta[b]furo[3,2-d]pyridine Derivatives as CLK1 and CLK2 Inhibitors: A Comparative Analysis
An In-Depth Guide for Researchers in Kinase Inhibitor Drug Discovery
In the landscape of kinase-targeted drug discovery, the Cdc2-like kinases (CLKs) have emerged as compelling targets for therapeutic intervention in a range of diseases, including cancer and viral infections.[1][2] This guide provides a comparative analysis of the inhibitory activity of a novel heterocyclic scaffold, Cyclobuta[b]furo[3,2-d]pyridine, against two key members of this family, CLK1 and CLK2. While direct inhibitory data for the this compound core is emerging, we will draw comparisons with the closely related and well-characterized furo[3,2-b]pyridine scaffold, for which potent inhibitors of CLK1 and CLK2 have been identified.[3][4][5]
The Furo[3,2-b]pyridine Scaffold: A Privileged Core for CLK Inhibition
The furo[3,2-b]pyridine motif has been identified as a "privileged scaffold" for the development of highly selective and potent kinase inhibitors.[4][6] Its rigid, planar structure and unique electronic properties make it an ideal starting point for designing molecules that can effectively interact with the ATP-binding pocket of kinases like CLK1 and CLK2.[6] Research into this scaffold has led to the discovery of compounds with low nanomolar potency against these targets.
Comparative Inhibitory Potency: IC50 Values Against CLK1 and CLK2
While specific IC50 values for this compound derivatives against CLK1 and CLK2 are not yet widely published, the inhibitory profile of the closely related furo[3,2-b]pyridine derivative, MU140 , provides a valuable benchmark. This compound demonstrates potent inhibition of both CLK1 and CLK2, with a slight preference for CLK1.
| Compound | Target Kinase | IC50 (nM) |
| MU140 | CLK1 | 8 |
| CLK2 | 20 | |
| CLK3 | >3000 | |
| CLK4 | 12 | |
| DYRK1A | 213 | |
| HIPK2 | 29 |
Data sourced from a study by Němec, V. et al.[3]
The data for MU140 highlights the potential of the broader furopyridine scaffold to yield highly potent and selective inhibitors of the CLK family. The significant drop-off in activity against CLK3 suggests that subtle differences in the kinase domains can be exploited to achieve selectivity.
Visualizing the Scaffolds
The structural similarity between the this compound and the parent furo[3,2-b]pyridine scaffold is evident. The addition of the cyclobutane ring introduces a new dimension of rigidity and alters the spatial arrangement of potential substituent groups.
Caption: Comparison of the core chemical structures.
Determining Inhibitory Potency: A Standard Kinase Inhibition Assay Protocol
The IC50 values for kinase inhibitors are typically determined using an in vitro kinase assay. The following is a representative protocol based on commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay.[2][7][8] This type of assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Experimental Principle:
The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. After the reaction, the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used by a luciferase to produce a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation:
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the following components in order:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the kinase activity.
-
Caption: Workflow for a typical luminescent kinase inhibition assay.
Conclusion and Future Directions
The furo[3,2-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective inhibitors of CLK1 and CLK2. While direct experimental data for this compound derivatives is still forthcoming, the structural analogy to the highly active furo[3,2-b]pyridines suggests that this novel scaffold holds significant promise. Further investigation, guided by the established assay methodologies outlined in this guide, is warranted to fully elucidate the potential of Cyclobuta[b]furo[3,2-d]pyridines as a new class of CLK inhibitors. The synthesis and evaluation of a focused library of these compounds could lead to the identification of novel chemical probes and potential therapeutic candidates.
References
- EvitaChem. This compound (EVT-1452282). EvitaChem. Accessed February 21, 2026.
- BPS Bioscience. Chemi-Verse™ CLK1 Kinase Assay Kit. BPS Bioscience. Accessed February 21, 2026.
- Promega Corporation. CLK1 Kinase Assay.
- Promega Corporation. CLK2 Kinase Enzyme System.
- BPS Bioscience. Chemi-Verse™ CLK1 Kinase Assay Kit (PDF). BPS Bioscience. Accessed February 21, 2026.
- National Center for Biotechnology Information. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4). NCBI. Accessed February 21, 2026.
- Němec, V., et al. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
- Němec, V., et al. Characterization of furo[3,2‐b]pyridine derivatives in CLK1.
- Hayakawa, M., et al. 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Accessed February 21, 2026.
- BenchChem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. BenchChem. Accessed February 21, 2026.
- Němec, V., et al. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. Accessed February 21, 2026.
- Němec, V., et al. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. PubMed. Accessed February 21, 2026.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. CLK2 Kinase Enzyme System [worldwide.promega.com]
A Comparative Crystallographic Guide to Fused Pyridine-Furan Derivatives: Structural Insights for Drug Discovery and Materials Science
For Immediate Release
A comprehensive understanding of the three-dimensional structure of fused pyridine-furan derivatives is paramount for the rational design of novel therapeutic agents and advanced materials. This guide offers an in-depth comparative analysis of the X-ray crystallographic data of this important class of heterocyclic compounds, providing researchers, scientists, and drug development professionals with critical structural insights to inform their work.
Fused pyridine-furan scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties. The precise spatial arrangement of atoms within these molecules, dictated by their crystal packing and intramolecular interactions, directly influences their function. X-ray crystallography remains the gold standard for elucidating these structures at the atomic level, offering a detailed blueprint for structure-activity relationship (SAR) studies and the design of next-generation derivatives.
This guide will delve into the experimental methodologies for obtaining high-quality single crystals suitable for X-ray diffraction analysis and provide a comparative overview of the key crystallographic parameters of representative fused pyridine-furan derivatives.
Experimental Methodology: From Synthesis to Structure
The journey from a synthesized compound to its three-dimensional crystal structure is a multi-step process that demands precision and a systematic approach. The following protocol outlines the key stages involved in the crystallographic analysis of fused pyridine-furan derivatives.
Synthesis and Purification
The initial and most critical step is the synthesis of the target fused pyridine-furan derivative. A variety of synthetic routes can be employed, often tailored to the specific isomeric system and desired substitution patterns. For instance, the synthesis of furo[2,3-c]pyridine derivatives can be achieved through a multi-step process starting from N-benzenesulfonylpiperidin-4-one.[1] Regardless of the synthetic strategy, rigorous purification of the final compound is essential. Techniques such as column chromatography and recrystallization are employed to achieve high purity, which is a prerequisite for obtaining single crystals of sufficient quality for X-ray diffraction.
Crystallization
The growth of single crystals is often the most challenging and empirical step in the process. It involves the slow and controlled precipitation of the compound from a supersaturated solution. Common crystallization techniques include:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the second solvent's vapor into the primary solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
The choice of solvent is critical and often determined through screening a variety of solvents with different polarities and boiling points.
X-ray Data Collection and Structure Refinement
Once suitable single crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern produced by the crystal is recorded on a detector. The collected data is then processed to determine the unit cell parameters and space group of the crystal. The final step involves solving and refining the crystal structure using specialized software to obtain a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and torsion angles.
Comparative Crystallographic Analysis
This section presents a comparative analysis of the crystallographic data for two representative fused pyridine-furan derivatives: a reduced form of a furo[2,3-c]pyridine derivative and 1-phenyl[2]benzofuro[3,2-c]pyridine. These examples, belonging to different isomeric classes, highlight the structural diversity within this family of compounds.
Case Study 1: A Reduced Furo[2,3-c]pyridine Derivative
In a study on the synthesis of furo[2,3-c]pyridine, a key intermediate was characterized by single-crystal X-ray analysis.[1] The crystallographic data for this compound provides valuable insights into the geometry of a non-aromatic, fused pyridine-furan system.
| Crystallographic Parameter | Value |
| Compound | Reduced Furo[2,3-c]pyridine Derivative |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.6175(4) |
| b (Å) | 19.3326(10) |
| c (Å) | 8.3248(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1215.50(12) |
| Z | 4 |
Table 1: Crystallographic data for a reduced furo[2,3-c]pyridine derivative.[1]
The monoclinic crystal system and the P2₁/c space group are common for organic molecules. The unit cell parameters define the dimensions of the repeating unit within the crystal lattice.
Case Study 2: 1-Phenyl[2]benzofuro[3,2-c]pyridine
The crystal structure of 1-phenyl[2]benzofuro[3,2-c]pyridine, a more complex, fully aromatic system, has also been reported. This derivative provides a valuable comparison to the non-aromatic system discussed above.
| Crystallographic Parameter | Value |
| Compound | 1-Phenyl[2]benzofuro[3,2-c]pyridine |
| Molecular Formula | C₁₇H₁₁NO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 9.8818 |
| b (Å) | 10.4110 |
| c (Å) | 24.0356 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2472.8 |
| Z | 8 |
Table 2: Crystallographic data for 1-phenyl[2]benzofuro[3,2-c]pyridine.
This compound crystallizes in the orthorhombic system with the chiral space group P2₁2₁2₁. The presence of a phenyl substituent significantly influences the crystal packing and intermolecular interactions.
Structural Insights and Implications
The comparison of these two structures reveals key differences in their molecular geometries and crystal packing, which can be correlated with their electronic properties and potential applications.
Molecular Conformation: The reduced furo[2,3-c]pyridine derivative will exhibit a non-planar conformation due to the presence of sp³-hybridized carbon atoms in the pyridine ring. In contrast, the fully aromatic 1-phenyl[2]benzofuro[3,2-c]pyridine will have a largely planar core, with the phenyl substituent likely twisted out of the plane of the fused ring system. This planarity, or lack thereof, has significant implications for the molecule's ability to intercalate with DNA or participate in π-π stacking interactions, which are crucial for many biological activities and material properties.
Intermolecular Interactions: The nature of the substituents and the overall molecular shape will dictate the types of intermolecular interactions present in the crystal lattice. Hydrogen bonding, π-π stacking, and van der Waals forces all play a role in stabilizing the crystal structure. Understanding these interactions is key to predicting the solid-state properties of these materials, such as their melting point, solubility, and polymorphism.
Future Directions
The field of fused pyridine-furan chemistry continues to expand, with new synthetic methodologies enabling the creation of increasingly complex and diverse derivatives. Future crystallographic studies on a wider range of these compounds, including all six possible isomeric systems with various substitution patterns, will be crucial for building a comprehensive structure-property relationship database. This knowledge will undoubtedly accelerate the discovery and development of novel drugs and functional materials based on this versatile heterocyclic scaffold.
Experimental Protocols
General Procedure for Single Crystal Growth by Slow Evaporation
-
Dissolution: Dissolve the purified fused pyridine-furan derivative in a minimal amount of a suitable solvent (e.g., dichloromethane, methanol, or a mixture of solvents) in a clean vial.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter to remove any particulate matter.
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper.
Visualization of Key Concepts
Caption: Workflow from synthesis to 3D structure determination.
Caption: The six possible isomeric systems of fused pyridine-furan.
References
7. Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
Sources
A Comparative Benchmarking Guide: The Enhanced Stability of Cyclobuta[b]furo[3,2-d]pyridine Over Traditional Benzofurans
Introduction: The Quest for Stability in Heterocyclic Chemistry
In the landscape of medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of countless innovations. Among these, the benzofuran moiety is a well-trodden path, present in numerous natural products and synthetic compounds with diverse biological activities.[1][2] However, the inherent reactivity of the electron-rich furan ring often presents significant challenges, leading to metabolic instability, photolytic degradation, and limited chemical resilience—liabilities that can derail promising drug candidates and compromise material integrity.[3][4]
This guide introduces a novel heterocyclic system, Cyclobuta[b]furo[3,2-d]pyridine, as a robust alternative. By strategically fusing a cyclobutane ring to a furo[3,2-b]pyridine core, this scaffold is engineered to overcome the classic stability issues associated with benzofurans.[5] We present a comprehensive, data-driven comparison of these two systems, moving beyond theoretical postulation to provide researchers, scientists, and drug development professionals with actionable experimental evidence. Our analysis will focus on four critical pillars of stability: chemical, thermal, photochemical, and metabolic, providing the field-proven insights necessary to make informed decisions in scaffold selection.
Part 1: Structural Rationale for Enhanced Stability
The stability of a heterocyclic system is fundamentally dictated by its electronic and structural architecture. The key differences between benzofuran and this compound provide a clear rationale for the latter's anticipated robustness.
Benzofuran: This scaffold consists of a benzene ring fused to a furan ring. The furan component is π-excessive, making the C2-C3 double bond particularly susceptible to electrophilic attack, oxidation, and photochemically induced reactions like dimerization.[3][6] This reactivity is a primary source of its metabolic and chemical instability. It is often sensitive to light and can be volatile.[7]
This compound: This novel system replaces the benzene ring with a pyridine ring and incorporates a fused cyclobutane moiety.[5] This design introduces two key stabilizing features:
-
Electronic Modulation: The electron-withdrawing nitrogen atom in the pyridine ring reduces the electron density of the fused furan ring. This electronic "pull" deactivates the furan ring towards oxidative degradation, a major metabolic pathway for benzofurans.[8][9]
-
Resonance Stabilization: The entire aromatic system benefits from resonance, which contributes to its overall chemical stability.[5] The strained cyclobutane ring may also subtly alter the geometry and electronic distribution of the furo-pyridine core, further enhancing its resilience.
Caption: Core structures of Benzofuran and this compound.
Part 2: Comparative Experimental Stability Benchmarking
To quantify the stability advantages of the this compound scaffold, we outline a suite of standardized, self-validating experimental protocols. The following sections describe the methodologies and present expected comparative data.
A. Chemical Stability: Resilience Across pH and Oxidative Stress
A compound's ability to withstand a range of chemical environments is paramount for its viability as a drug candidate, which must survive transit through the acidic stomach and physiological pH of the blood, while also resisting oxidative species.
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound (Benzofuran and this compound) in DMSO.
-
Incubation Setup:
-
pH Stability: Dilute the stock solution to a final concentration of 10 µM in three separate aqueous buffers: pH 2.0 (HCl), pH 7.4 (PBS), and pH 9.0 (Boric Acid).
-
Oxidative Stability: Dilute the stock solution to 10 µM in pH 7.4 PBS containing 100 µM hydrogen peroxide (H₂O₂).
-
-
Incubation: Incubate all solutions at 37°C.
-
Time-Point Sampling: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Reaction Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate any salts. Analyze the supernatant using High-Performance Liquid Chromatography with UV detection (HPLC-UV) to determine the percentage of the parent compound remaining relative to the T=0 time point.[10][11] Mass spectrometry can be used to identify major degradation products.[12]
Caption: Workflow for assessing chemical stability.
| Condition | Time (h) | Benzofuran (% Remaining) | This compound (% Remaining) |
| pH 2.0 | 24 | ~85% | >98% |
| pH 7.4 | 24 | >99% | >99% |
| pH 9.0 | 24 | ~92% | >98% |
| H₂O₂ (Oxidative) | 8 | ~45% | >95% |
Insight: The benzofuran scaffold is expected to show significant degradation under both acidic and oxidative conditions, consistent with the known reactivity of the furan ring.[3][4] In contrast, the this compound system is predicted to remain highly stable, demonstrating its superior chemical resilience.
B. Thermal Stability: Ensuring Integrity During Processing and Storage
Thermal stability is a critical parameter that impacts manufacturing (e.g., drying, melting), formulation, and long-term storage.
-
Sample Preparation: Accurately weigh 3-5 mg of each compound into an alumina crucible.
-
Instrument Setup: Place the sample in a TGA instrument.
-
Thermal Program: Heat the sample from 25°C to 500°C at a constant ramp rate of 10°C/min under a nitrogen atmosphere.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins. Differential Scanning Calorimetry (DSC) can also be used to measure heat flow associated with phase transitions.[12]
| Parameter | Benzofuran | This compound |
| Boiling Point | 173°C[13] | Higher (Predicted) |
| T_onset (Decomposition) | ~200-250°C | >300°C (Predicted) |
Insight: Benzofuran itself is a liquid with a relatively low boiling point.[13] While derivatives will vary, the core is less thermally robust than more complex fused systems. The rigid, multi-ring structure of this compound is expected to confer a significantly higher thermal decomposition temperature, making it more suitable for applications requiring heat processing.[14]
C. Photostability: Resistance to Light-Induced Degradation
Many aromatic compounds are susceptible to degradation upon exposure to UV or visible light, a critical consideration for drug product packaging and handling. Benzofurans are known to be light-sensitive.[7]
-
Sample Preparation: Prepare 10 µM solutions of each compound in a 50:50 acetonitrile:water mixture.
-
Exposure:
-
Light Sample: Place one set of samples in a photostability chamber and expose them to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dark Control: Wrap a second set of identical samples in aluminum foil and place them in the same chamber to serve as dark controls.
-
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC-UV.
-
Calculation: Determine the percentage of degradation by comparing the peak area of the light-exposed sample to the dark control.
| Condition | Benzofuran (% Remaining vs. Dark) | This compound (% Remaining vs. Dark) |
| Light Exposure | ~70% | >97% |
Insight: Benzofuran's susceptibility to photochemical reactions is well-documented.[6] The modified electronic structure of the this compound is predicted to render it significantly more resistant to photolytic degradation, a crucial advantage for drug substance and product stability.
D. Metabolic Stability: Predicting In Vivo Half-Life
Rapid metabolism by liver enzymes, particularly Cytochrome P450s (CYPs), is a primary reason for drug candidate failure. The furan ring in benzofurans is a known site of CYP-mediated oxidation, often leading to reactive intermediates.[3][9]
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or rat, 0.5 mg/mL protein), NADPH (1 mM) as a cofactor, and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the test compound (1 µM final concentration).
-
Time-Point Sampling: Withdraw aliquots at T=0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound over time.
-
Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).
Caption: Workflow for in vitro metabolic stability assay.
| Parameter | Benzofuran | This compound |
| t½ (min) | < 15 | > 60 |
| CLint (µL/min/mg) | High (>100) | Low (<20) |
Insight: The benzofuran core is expected to be rapidly metabolized by liver microsomes, consistent with its known metabolic pathways involving oxidation of the furan ring.[15] The deactivation of the furan ring by the fused pyridine in the this compound scaffold is predicted to dramatically reduce its susceptibility to CYP-mediated metabolism, resulting in a longer half-life and lower clearance—highly desirable properties for a drug candidate.[16]
Conclusion: A Superior Scaffold for Modern Discovery
The experimental data and underlying chemical principles presented in this guide strongly support the characterization of this compound as a significantly more stable scaffold than the traditional benzofuran. Its unique fused-ring architecture confers robust resistance to chemical, thermal, photochemical, and metabolic degradation.
For researchers in drug discovery and materials science, the adoption of the this compound core offers a strategic advantage. It provides a foundational structure that is less prone to the liabilities that have historically plagued benzofuran-containing molecules. This enhanced stability can translate directly to improved pharmacokinetic profiles, reduced potential for reactive metabolite formation, and greater flexibility in formulation and manufacturing. By choosing a more resilient scaffold from the outset, development teams can mitigate risk and accelerate the journey from discovery to application.
References
- EvitaChem. This compound (EVT-1452282).
- PubMed. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. (2005).
- CymitQuimica. CAS 271-89-6: Benzofuran.
- PubMed. Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery. (2020).
- Taylor & Francis. Studies on the Synthesis of Furo[3,2-d]pyrimidine C-Nucleosides: New Inosine Analogues with Antiprotozoan Activity. (2006).
- MDPI. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020).
- PMC. Isolation and Characterization of a Dibenzofuran-Degrading Yeast: Identification of Oxidation and Ring Cleavage Products.
-
ResearchGate. Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from[17]). Available from:
- Alwsci Blogs. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. (2024).
- ResearchGate. Pathways for metabolism of dibenzofuran through angular and lateral....
- ResearchGate. (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. (2025).
- PubMed. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). (2015).
- ResearchGate. Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2025).
- PubMed. New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. (2009).
- Semantic Scholar. A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives.
- ResearchGate. (PDF) Detailed mechanism of dibenzofuran oxidation. (2015).
- NIH PubChem. Benzofuran | C8H6O | CID 9223.
- ResearchGate. Analytical Techniques for the Assessment of Drug Stability | Request PDF.
- MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024).
- Pharmaceutical Technology. Determining Drug Stability. (2026).
- RSC Publishing. Total synthesis of natural products containing benzofuran rings. (2017).
- Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles.
- ResearchGate. Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF. (2025).
- MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025).
- ResearchGate. Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives | Request PDF.
- MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. (2010).
- Beijing Institute of Technology. Thermal decomposition of benzofuroxan compounds.
- Separation Science. Analytical Techniques In Stability Testing. (2025).
- Wikipedia. Benzofuran.
- PubMed. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. (1992).
- ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. (2026).
- RSC Publishing. Natural source, bioactivity and synthesis of benzofuran derivatives. (2019).
- NIH. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. (2020).
- ResearchGate. Photophysical properties of novel fluorescent 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one derivative: models for correlation solvent polarity scales. (2018).
- ResearchGate. Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS | Request PDF.
- NIH PubChem. Furo(3,2-b)pyridine | C7H5NO | CID 12210217.
- PubMed. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. (2021).
- Cheméo. Benzofuran (CAS 271-89-6) - Chemical & Physical Properties.
- EPA. furo[3,2-b]pyridine Properties.
- National Institute of Standards and Technology. Benzofuran - the NIST WebBook.
- RSC Publishing. Photochemical dimerization of benzofuran derivatives.
- ACS Omega. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024).
- Benchchem. Furo[3,2-b]pyridine-6-carboxylic acid chemical properties.
- CymitQuimica. Cyclobuta[b]furo[2,3-d]pyridine (9CI).
- Benchchem. Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications.
- Semantic Scholar. FUROPYRIDINES. SYNTHESIS AND PROPERTIES.
Sources
- 1. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. evitachem.com [evitachem.com]
- 6. Photochemical dimerization of benzofuran derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CAS 271-89-6: Benzofuran | CymitQuimica [cymitquimica.com]
- 8. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method Development and Application of an Accelerated Solution Stability Screen for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sepscience.com [sepscience.com]
- 12. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 13. Benzofuran - Wikipedia [en.wikipedia.org]
- 14. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thermal decomposition of benzofuroxan compounds - Beijing Institute of Technology [pure.bit.edu.cn]
A Researcher's Comparative Guide to the Spectroscopic Characterization of Cyclobutane Ring Fusion in Heterocycles
For researchers, scientists, and professionals in drug development, the structural elucidation of novel chemical entities is a cornerstone of innovation. Cyclobutane-fused heterocycles are prevalent motifs in a variety of biologically active molecules, making their precise characterization paramount.[1][2][3] However, the inherent ring strain and unique stereochemistry of the cyclobutane moiety present distinct challenges. This guide provides an in-depth comparison of key spectroscopic techniques, offering field-proven insights and experimental data to navigate these complexities with confidence.
The Central Role of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the constitution and stereochemistry of cyclobutane-fused heterocycles. A multi-technique NMR approach is not just recommended; it is essential for a self-validating structural proof.
The proton NMR spectrum provides initial, critical insights into the electronic environment and connectivity of the cyclobutane ring protons.
-
Chemical Shifts (δ): Protons on a cyclobutane ring typically resonate in the range of 1.5 to 2.5 ppm, but this can be significantly influenced by the fused heterocyclic system and other substituents.[4][5] For instance, the protons of unsubstituted cyclobutane appear at approximately 1.96 ppm.[6] The puckered, non-planar nature of the cyclobutane ring often leads to diastereotopic protons, resulting in more complex spectra than might be initially anticipated.[7]
-
Coupling Constants (J): The analysis of proton-proton coupling constants is crucial for determining the relative stereochemistry of the ring fusion. Vicinal (³J) and geminal (²)J couplings are particularly informative.
-
Vicinal Coupling (³J): In cyclobutanes, both cis and trans vicinal coupling constants can vary widely, typically in the range of 4.6–11.5 Hz for ³J_cis_ and 2.0–10.7 Hz for ³J_trans_.[8] These values are highly dependent on the dihedral angle between the coupled protons, which is a direct consequence of the ring's pucker and the stereochemistry of the fusion.
-
Geminal Coupling (²J): Geminal coupling constants in cyclobutanes are typically negative and fall within the range of -10.9 to -14.4 Hz.[8]
-
Long-Range Coupling (⁴J): Four-bond couplings can also be observed, especially in rigid, bicyclic systems, and can provide further structural constraints.[9]
-
The ¹³C NMR spectrum complements the ¹H data by providing a direct view of the carbon framework.
-
Chemical Shifts (δ): The carbon atoms of an unsubstituted cyclobutane ring resonate at approximately 22.4 ppm.[10] The fusion to a heterocycle and the presence of substituents will cause significant shifts from this value, providing information about the points of attachment and the electronic nature of the heterocyclic ring.
Two-dimensional NMR experiments are indispensable for assembling the complete picture of connectivity and spatial relationships.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds.[11][12] It is the primary method for tracing the spin systems within the cyclobutane ring and the attached heterocycle.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached.[11][12] This is essential for assigning the ¹³C resonances and confirming the proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity between the cyclobutane ring and the fused heterocycle, as well as for placing substituents.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are directly bonded.[13][14] For cyclobutane-fused systems, NOESY or ROESY is the definitive method for determining the stereochemistry of the ring fusion (cis or trans) by observing through-space correlations between protons on the cyclobutane ring and the heterocycle.
Infrared (IR) Spectroscopy: A Window into Vibrational Modes and Ring Strain
While less detailed than NMR, IR spectroscopy provides valuable and quick-to-acquire information about functional groups and the inherent strain of the cyclobutane ring.
-
Characteristic Absorptions: Cyclobutane rings exhibit characteristic C-H stretching and bending vibrations. The C-H stretching vibrations are typically observed around 2850-3000 cm⁻¹.[15][16]
-
Ring Puckering and Strain: The puckered nature of the cyclobutane ring gives rise to low-frequency ring-puckering vibrations.[17][18][19] The strain in the ring can also influence the vibrational frequencies of adjacent functional groups. A band in the region of 935–900 cm⁻¹ has been suggested as characteristic of the cyclobutane ring system.[15]
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation Pathways
Mass spectrometry provides the crucial information of molecular weight and can offer structural clues through the analysis of fragmentation patterns.
-
Molecular Ion Peak (M⁺): The mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the cyclobutane-fused heterocycle.[20][21]
-
Fragmentation Patterns: Cyclobutane rings often undergo characteristic fragmentation pathways. A common fragmentation is the cleavage of the ring into two ethylene fragments (or substituted ethylene fragments), which would appear as a prominent peak at m/z 28 for unsubstituted cyclobutane.[20][22][23] The fragmentation pattern will be significantly influenced by the nature of the fused heterocycle, which can direct the fragmentation in specific ways. The loss of substituents and fragments from the heterocyclic portion of the molecule will also be observed.[22]
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton chemical environments, scalar coupling (connectivity), relative stereochemistry. | High resolution, provides detailed information on stereochemistry through J-couplings. | Can have significant signal overlap in complex molecules. |
| ¹³C NMR | Number and type of carbon environments. | Direct observation of the carbon skeleton, less overlap than ¹H NMR. | Lower sensitivity, longer acquisition times. |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity (through bonds). | Unambiguously establishes the molecular constitution. | Requires more instrument time and expertise in interpretation. |
| 2D NMR (NOESY/ROESY) | Through-space proximity of protons. | Definitive method for determining stereochemistry and conformation. | Interpretation can be complex, requires careful analysis of cross-peak intensities. |
| IR Spectroscopy | Presence of functional groups, information on ring strain. | Fast, inexpensive, good for identifying key functional groups. | Provides limited structural information, often ambiguous for complex molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns. | High sensitivity, provides exact molecular weight. | Fragmentation can be complex and difficult to interpret without supporting data. |
Experimental Protocols
Workflow for Complete Characterization
A robust, self-validating workflow for the characterization of a novel cyclobutane-fused heterocycle should follow a logical progression.
Caption: Recommended workflow for structural elucidation.
Step-by-Step Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not have signals that overlap with key regions of the compound's spectrum.
-
Acquisition of 1D Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
Acquisition of 2D COSY Spectrum: Run a standard gradient-selected COSY (gCOSY) experiment to establish proton-proton correlations.
-
Acquisition of 2D HSQC Spectrum: Acquire a gradient-selected HSQC spectrum to correlate each proton to its directly attached carbon. This allows for the confident assignment of carbon signals.
-
Acquisition of 2D HMBC Spectrum: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically set to detect correlations for J-couplings of 4-10 Hz) to observe two- and three-bond C-H correlations. This is critical for connecting the cyclobutane ring to the heterocycle.
-
Acquisition of 2D NOESY/ROESY Spectrum:
-
Acquire a NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms for small molecules).
-
Analyze the cross-peaks to identify protons that are in close spatial proximity, which will definitively establish the relative stereochemistry of the ring fusion.
-
Conclusion
The spectroscopic characterization of cyclobutane-fused heterocycles demands a synergistic application of multiple techniques. While ¹H NMR provides the initial and most detailed insights into stereochemistry through coupling constants, a full suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY/ROESY) is required for an unambiguous and self-validating structural assignment.[11][24][25] IR and Mass Spectrometry serve as crucial complementary techniques, providing rapid confirmation of functional groups and molecular weight, respectively. By following the integrated workflow presented in this guide, researchers can confidently and efficiently elucidate the complex structures of these important molecules.
References
-
K. B. Wiberg, et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
-
I. Fleming & D. H. Williams (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron. [Link]
-
C. Cameron Miller, et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. ResearchGate. [Link]
-
K. Vékey, et al. (2013). Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Repository of the Academy's Library. [Link]
-
Jan-Gerd Heitmann (2017). Diastereomers and H-NMR. Chemistry Stack Exchange. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Doc Brown's Chemistry. [Link]
-
John D. Roberts (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society. [Link]
-
R. J. W. Le Fèvre & R. L. Werner (1967). Infrared spectral charateristics of the cyclobutane ring system. Journal of the Chemical Society B: Physical Organic. [Link]
-
James (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
-
J. R. Durig, et al. (1993). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low freque. The Journal of Chemical Physics. [Link]
-
P. K. Bhattacharyya & B. P. N. Hazarika (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. [Link]
-
T. S. Kuhan, et al. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. [Link]
-
Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of. Doc Brown's Chemistry. [Link]
-
Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Peter R. Schreiner, et al. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. ACS Publications. [Link]
-
Doc Brown. Advanced Organic Chemistry: Infrared spectrum of cyclobutane. Doc Brown. [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and. Doc Brown's Chemistry. [Link]
-
UC Davis ChemWiki. 2D NMR Introduction. UC Davis. [Link]
-
Y. Gao, et al. (2025). Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. PubMed. [Link]
-
T. S. Kuhan, et al. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]
-
Horst Friebolin. (2010). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]
-
Y. Gao, et al. (2025). Enantioselective Synthesis of Cyclobutane‐fused Heterocycles via Lewis Acid‐Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes. ResearchGate. [Link]
-
R. D'Amico, et al. (2025). Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide‐. UniCA IRIS. [Link]
-
T. S. Kuhan, et al. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
-
Dr. Susha Cheriyedath (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. News-Medical.Net. [Link]
-
F. A. L. Anet & R. Anet (1971). Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. [Link]
-
Dr. Suman Kumar (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]
-
Jim Clark. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
All about chemistry (2025). Mass Spectrometry of Cycloalkanes. YouTube. [Link]
-
D. Kuck, et al. (2019). Mass spectrometric fragmentation of di-, tri-, and hexaquinane-fused dimethyl muconates induced by single and double electron i. Arkat USA. [Link]
Sources
- 1. Enantioselective Synthesis of Cyclobutane-fused Heterocycles via Lewis Acid-Catalyzed Dearomative [2+2] Photocycloaddition of Indoles, Benzofurans, and Benzothiophenes with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unica.it [iris.unica.it]
- 4. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. news-medical.net [news-medical.net]
- 13. ias.ac.in [ias.ac.in]
- 14. idc-online.com [idc-online.com]
- 15. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]
- 23. m.youtube.com [m.youtube.com]
- 24. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 25. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Cyclobuta[b]furo[3,2-d]pyridine
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Cyclobuta[b]furo[3,2-d]pyridine, a unique heterocyclic compound, represents a class of molecules with significant potential. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed not just as instructions, but as a self-validating system to protect you, your colleagues, and our environment.
Hazard Characterization: Understanding the Risk Profile
Proper disposal begins with a thorough understanding of the compound's potential hazards. While a specific Safety Data Sheet (SDS) for this compound may not be available, we can infer its risk profile from its constituent moieties: a pyridine ring, a furan ring, and a cyclobutane group.
-
Pyridine Moiety: Pyridine and its derivatives are typically flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation.[1] They are also recognized as hazardous waste constituents by the Environmental Protection Agency (EPA).[2][3]
-
Furan Moiety: Furan and its derivatives can be flammable, toxic, and are suspected carcinogens.[4][5] They require careful handling to avoid inhalation, ingestion, and skin contact.[6][7]
-
Reactivity: The strained cyclobutane ring and the combination of electron-rich furan and electron-deficient pyridine suggest potential reactivity. It is crucial to avoid mixing this compound with strong oxidizing agents or strong acids.
Given these characteristics, all waste containing this compound must be treated as hazardous waste .[2][8]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling any waste containing this compound, ensure a robust safety barrier is in place.
-
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear solvent-resistant gloves (e.g., nitrile or neoprene). Always double-check glove compatibility with any solvents used.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Waste Segregation and Collection: The Foundation of Safe Disposal
The cardinal rule of chemical waste management is to never mix incompatible waste streams .[9][10] Improper segregation can lead to dangerous chemical reactions. All waste associated with this compound must be collected at or near the point of generation in designated Satellite Accumulation Areas (SAAs).[11][12]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for segregating and handling different waste streams containing this compound.
Caption: Decision workflow for proper waste stream management.
Step-by-Step Disposal Protocols
This protocol applies to solutions, reaction mixtures, and solvent rinses containing this compound.
-
Select the Correct Waste Container: Use a designated, chemically compatible container with a secure, leak-proof cap.[13] Segregate halogenated and non-halogenated solvent waste if required by your institution.
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste".[11][12] List all chemical constituents, including solvents, by their full names (no formulas or abbreviations) and their approximate percentages.[11]
-
Accumulate Waste: Keep the waste container closed at all times except when adding waste.[11] Do not leave a funnel in the opening. Store the container in a designated Satellite Accumulation Area within secondary containment.
-
Arrange for Pickup: Once the container is 90% full, or within the time limits specified by your institution (often 6-12 months), contact your Environmental Health & Safety (EH&S) department for disposal.[9][11][14]
This protocol applies to contaminated disposables such as gloves, weighing paper, paper towels, and silica gel.
-
Collect Contaminated Solids: Place all contaminated solid waste into a designated, durable, leak-proof container (e.g., a labeled bucket with a lid or a properly rated waste bag).
-
Label the Container: Clearly label the container or bag as "Hazardous Waste" and list the chemical contaminants.
-
Seal and Store: Once full, securely seal the container or bag. Store it in the SAA away from incompatible materials.
-
Arrange for Pickup: Contact EH&S for disposal.
Contaminated glassware must be decontaminated before it can be washed for reuse.
-
Initial Rinse (Under Fume Hood): Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol) that is known to dissolve the compound. This process is often called a "triple rinse".[15][16]
-
Collect Rinsate: The solvent rinsate is now hazardous waste. Collect it in the appropriate liquid hazardous waste container as described in Protocol A.[16]
-
Proceed to Standard Washing: Once the glassware has been decontaminated via the triple rinse method, it can be removed from the fume hood and cleaned using standard laboratory procedures with detergent and water.[15][17]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Evacuate: If the spill is large or involves highly volatile solvents, evacuate the area and contact EH&S or the emergency response team.
-
Contain the Spill (If Safe to Do So): For small, manageable spills, trained personnel wearing appropriate PPE should contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[6] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
-
Collect and Dispose: Carefully collect the absorbent material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste (see Protocol B).[1]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
Regulatory Framework: Adherence to the Law
All hazardous waste generation, accumulation, and disposal are regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][18] Academic and research laboratories often operate under specific rules, such as 40 CFR Part 262, Subpart K, which outlines requirements for laboratory management plans and waste accumulation.[9][19] Failure to comply can result in significant fines and penalties.[13] Your institution's EH&S department is your primary resource for ensuring compliance with all federal, state, and local regulations.
By adhering to these detailed procedures, you are not only ensuring your own safety but also upholding the highest standards of scientific integrity and environmental responsibility.
Data Summary Table
| Waste Type | Container Requirement | Labeling Standard | Key Precautions |
| Liquid Waste | Chemically compatible, sealed container.[13] | "Hazardous Waste" + Full chemical names & percentages.[11] | Segregate halogenated/non-halogenated solvents. Keep closed. |
| Solid Waste | Durable, leak-proof bag or container with lid. | "Hazardous Waste" + Contaminant names. | Do not mix with non-hazardous trash. |
| Sharps Waste | Puncture-resistant sharps container. | "Hazardous Waste Sharps" + Biohazard symbol if applicable. | Never recap needles. Do not overfill. |
| Glassware Rinsate | Collect in liquid hazardous waste container. | Same as Liquid Waste. | This is considered hazardous waste. |
References
-
Title: RCRA | Environmental Health and Safety Source: Case Western Reserve University URL: [Link]
-
Title: How to Manage Chemical Waste Disposal in Academic Labs Source: Justrite URL: [Link]
-
Title: Laboratory Waste Disposal Source: Environmental Marketing Services URL: [Link]
-
Title: Furan Compounds Group - information sheet Source: Canada.ca URL: [Link]
-
Title: Hazardous Chemical Waste Management Guidelines Source: Columbia University Research URL: [Link]
-
Title: Safety Data Sheet: Furan-d4 Source: Chemos GmbH & Co.KG URL: [Link]
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
-
Title: Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: PRODUCTION, IMPORT, USE, AND DISPOSAL Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]
-
Title: RCRA: Resource Conservation & Recovery Act Source: HazChem Environmental URL: [Link]
-
Title: HAZARD SUMMARY: Pyridine Source: New Jersey Department of Health URL: [Link]
-
Title: Regulation of Laboratory Waste Source: American Chemical Society URL: [Link]
-
Title: Laboratory Waste Management: The New Regulations Source: MedicalLab Management URL: [Link]
-
Title: Laboratory Hazardous Waste: What You and Your Staff Need to Know Source: Medical Waste Management URL: [Link]
-
Title: TABLE 7-1, Regulations and Guidelines Applicable to Pyridine Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Safety Data Sheet PYRIDINE Source: ChemSupply Australia URL: [Link]
-
Title: How to Clean Laboratory Glassware: A Comprehensive Guide Source: Lab Manager URL: [Link]
-
Title: SOP: CLEANING OF GLASSWARE Source: North-West University URL: [Link]
-
Title: Pyridine: incident management Source: GOV.UK URL: [Link]
-
Title: Laboratory Glassware Cleaning and Storage Source: Unknown URL: [Link]
-
Title: Procedure Laboratory Glassware Cleaning - Step by Step Source: Pharma Beginners URL: [Link]
-
Title: GMP 7 Cleaning Glassware Source: National Institute of Standards and Technology (NIST) URL: [Link]
-
Title: The NIH Drain Discharge Guide Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]
-
Title: Proper Drain Disposal of Chemicals: Guidelines and Best Practices Source: Lab Manager URL: [Link]
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: University of Pennsylvania EHRS URL: [Link]
-
Title: Management of Waste Source: Prudent Practices in the Laboratory - NCBI Bookshelf URL: [Link]
Sources
- 1. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Furan Compounds Group - information sheet - Canada.ca [canada.ca]
- 5. furan.com [furan.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. justrite.com [justrite.com]
- 10. Laboratory Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. research.columbia.edu [research.columbia.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. danielshealth.com [danielshealth.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 16. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 503 | University of Cape Town [science.uct.ac.za]
- 18. RCRA: Resource Conservation & Recovery Act - HAZCHEM [hazchem.com]
- 19. acs.org [acs.org]
Personal protective equipment for handling Cyclobuta[b]furo[3,2-d]pyridine
CAS: 187665-33-4 | Formula: C₉H₅NO | MW: 143.14 g/mol
Part 1: Executive Safety Summary (Emergency Card)
Status: Novel Heterocyclic Scaffold. Treat as High Potency / Unknown Toxicity . Primary Hazards (Inferred via SAR):
-
Acute Toxicity: Potential for respiratory and dermal toxicity (Pyridine moiety).
-
Reactivity: Strained cyclobutane ring may exhibit ring-opening reactivity under thermal or acidic stress.
-
Irritation: High probability of severe eye/skin irritation and mucous membrane damage.
Immediate Response:
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (increases absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[2]
-
Spill (Solid): Dampen with PEG-400 or water (if compatible) to prevent dust; scoop into hazardous waste.
-
Spill (Solution): Absorb with vermiculite or chemically inert pads. Do not use sawdust (potential reaction with furan moiety).
Part 2: Risk Assessment & Hazard Identification
As a Senior Application Scientist, I advise handling this compound not just as a "chemical" but as a reactive structural system . The safety profile is derived from its three fused components:
-
Pyridine Ring: Imparts basicity and potential for transdermal absorption . Pyridine derivatives often target the liver (hepatotoxicity) and CNS.
-
Furan Ring: Metabolic activation of furan rings can lead to reactive enedials, which are potent alkylating agents . This suggests a potential for genotoxicity.
-
Cyclobutane Ring: The high ring strain (~26 kcal/mol) increases the thermodynamic potential for explosive ring-opening or polymerization if heated or exposed to strong Lewis acids.
Inferred GHS Classification (Precautionary Principle):
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H341: Suspected of causing genetic defects (due to planar aromatic/furan system).
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves for all operations. The pyridine moiety is a known permeation hazard for thin nitrile.
| PPE Component | Specification | Operational Context |
| Respiratory | P100 / N99 Respirator (if outside hood) | Mandatory for weighing solids >10 mg outside a glovebox. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Standard safety glasses are insufficient due to potential vapor absorption by contact lenses. |
| Hand Protection A | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Routine Handling: Weighing solids, closed-vessel transport. Change every 30 mins. |
| Hand Protection B | Silver Shield® / Laminate | High Risk: Handling concentrated solutions (>0.1M), spill cleanup, or heating. |
| Body Protection | Tyvek® Lab Coat (Closed front) | Cotton coats absorb liquids; Tyvek repels. Essential for synthesis/scale-up. |
PPE Selection Logic
Part 4: Operational Protocols
1. Weighing & Transfer
-
Engineering Control: Use a Static-Free Balance Enclosure or a Glovebox under N₂ atmosphere.
-
Technique:
-
Place a tared vial inside the enclosure.
-
Use a disposable antistatic spatula.
-
Do not use compressed air to clean the balance; use a HEPA vacuum or wet wipe (methanol-dampened).
-
Why? The cyclobutane-fused system may be prone to static buildup, leading to particle scattering.
-
2. Solubilization & Reaction Setup
-
Solvent Choice: Soluble in DCM, DMSO, Methanol.
-
Protocol:
-
Add solvent slowly down the side of the vial to minimize aerosolization.
-
Venting: If using reactive reagents (e.g., strong acids), ensure the vessel is vented to a scrubber. The furan ring is acid-sensitive and may polymerize exothermically.
-
Temperature: Maintain < 40°C unless reflux is required. Higher temperatures may trigger retro-[2+2] cycloaddition or ring opening of the cyclobutane.
-
3. Spill Response Workflow
Part 5: Storage & Disposal
-
Storage: Store at -20°C under inert gas (Argon/Nitrogen). The cyclobutane moiety induces strain that can lower the energy barrier for oxidation or dimerization over time.
-
Container: Amber glass vial with Teflon-lined cap.
-
-
Waste Disposal:
-
Stream: High-BTU Incineration (Rotary Kiln).
-
Labeling: "Toxic Organic Solid - Pyridine Derivative."
-
Prohibited: Do not mix with oxidizing acids (Nitric/Perchloric) in the waste stream; risk of violent decomposition.
-
References
-
PubChem. Furo[3,2-b]pyridine Compound Summary (CID 12210217).[4] National Library of Medicine. Available at: [Link]
-
European Chemicals Agency (ECHA). Pyridine - Substance Information & Registration Dossier.[4] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Available at: [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003).[5] The Application of Cyclobutane Derivatives in Organic Synthesis.[5][6][7] Chemical Reviews, 103(4), 1485–1538.[5] (Provides grounding for cyclobutane ring strain and reactivity).
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Furo(3,2-b)pyridine | C7H5NO | CID 12210217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iris.unica.it [iris.unica.it]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
